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  • Product: 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride
  • CAS: 881005-36-3

Core Science & Biosynthesis

Foundational

4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride: A Bifunctional Scaffold for Accelerated Drug Discovery

Executive Summary In contemporary medicinal chemistry, the efficient exploration of chemical space relies heavily on privileged building blocks that can simultaneously introduce structural rigidity, favorable physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the efficient exploration of chemical space relies heavily on privileged building blocks that can simultaneously introduce structural rigidity, favorable physicochemical properties, and versatile reactivity. 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3) has emerged as a critical bifunctional reagent in this domain[1]. By combining a highly reactive sulfonyl chloride electrophile with a pre-installed morpholine amide, this molecule allows researchers to rapidly synthesize sulfonamide libraries while inherently optimizing the resulting candidates for aqueous solubility and metabolic stability. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and applications in drug development.

Physicochemical Profiling & Structural Rationale

The utility of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride stems from its precise molecular architecture. It acts as a "vector projector," placing a sulfonamide linkage and a morpholine ring at opposite ends of a rigid phenyl scaffold.

Quantitative Data Summary

To understand its behavior in synthetic workflows and biological systems, we must first analyze its core physicochemical properties[1].

PropertyValueImplication for Drug Design
Chemical Name 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chlorideIUPAC standard nomenclature.
CAS Number 881005-36-3Unique registry identifier for sourcing[1].
Molecular Formula C₁₁H₁₂ClNO₄SDefines atomic composition.
Molecular Weight 289.74 g/mol Low MW allows for fragment elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 63.68 ŲOptimal for membrane permeability; balances polarity and lipophilicity.
LogP (Calculated) 1.08Highly favorable partition coefficient, driving aqueous solubility.
H-Bond Acceptors / Donors 4 / 0Multiple acceptor sites (morpholine oxygen, carbonyl, sulfonyl) enhance target binding.
Rotatable Bonds 2High rigidity restricts entropic penalty upon target binding.
The "Morpholine Effect" and Logical Design

The incorporation of the morpholine ring is not arbitrary. Morpholine is widely recognized as a "privileged structure" in medicinal chemistry[2]. It is frequently employed to rescue the poor pharmacokinetic (PK) profiles of hydrophobic drug candidates. By lowering the overall LogP and providing a basic nitrogen (though attenuated here by the amide bond) and an oxygen hydrogen-bond acceptor, the morpholine moiety drastically improves aqueous solubility and metabolic stability[2].

G Root 4-(4-morpholinylcarbonyl) Benzenesulfonyl chloride N1 Sulfonyl Chloride Group Root->N1 N2 Morpholine Amide Group Root->N2 N3 Para-Substituted Benzene Root->N3 O1 Rapid Sulfonylation High Yield Amide Coupling N1->O1 O2 Enhanced Aqueous Solubility Favorable PK/ADME N2->O2 O3 Linear Vector Projection Rigid Scaffold N3->O3

Figure 1: Logical relationship mapping structural features to pharmacological outcomes.

Synthetic Methodologies & Protocols

The primary application of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride is the generation of sulfonamides via reaction with primary or secondary amines[3]. Sulfonamides are vital bioisosteres for amides, offering superior metabolic stability against enzymatic hydrolysis in vivo[4].

G A Amine Library (Primary/Secondary) C Coupling Reaction (DIPEA, DCM, 0°C to RT) A->C B 4-(Morpholine-4-carbonyl) benzenesulfonyl chloride B->C D Aqueous Workup & Phase Separation C->D Quench & Extract E Preparative HPLC Purification D->E Crude Extract F Target Sulfonamides (High Purity >95%) E->F Fraction Collection

Figure 2: Experimental workflow for high-throughput sulfonamide library synthesis.

Standard Operating Procedure: Parallel Sulfonamide Synthesis

To ensure reproducibility and high yields across a diverse amine library, the following self-validating protocol must be adhered to[3].

Step 1: Reaction Setup and Base Selection

  • Dissolve the target amine (1.0 equivalent) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

    • Causality: DIPEA is selected over triethylamine due to its increased steric hindrance. This prevents the base from acting as a competing nucleophile against the highly electrophilic sulfonyl chloride, ensuring the amine remains the sole nucleophile[3]. Anhydrous DCM provides excellent solubility while remaining entirely inert.

Step 2: Electrophile Addition and Temperature Control 3. Cool the reaction vessel to 0 °C using an ice-water bath. 4. Add 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.1 equivalents) dropwise as a solution in anhydrous DCM.

  • Causality: The reaction is initiated at 0 °C to control the highly exothermic sulfonylation and to suppress the competitive hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid by any trace moisture[3].

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

Step 3: Self-Validating In-Process Control (IPC) 6. Validation Step: Withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS.

  • Logic: Methanol rapidly reacts with any unconsumed sulfonyl chloride to form a methyl sulfonate ester. The ratio of the target sulfonamide mass to the methyl sulfonate ester mass provides a definitive, real-time measure of reaction conversion, validating whether additional amine or time is required.

Step 4: Workup and Purification 7. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). 8. Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via preparative HPLC to yield the final morpholine-functionalized sulfonamide.

Applications in Medicinal Chemistry & Drug Development

Target Class Engagement

The sulfonamide functional group synthesized from this building block is not merely a linker; it actively participates in target engagement.

  • Carbonic Anhydrase (CA) Inhibitors: Primary sulfonamides are the hallmark pharmacophore for CA inhibition. While this building block yields secondary or tertiary sulfonamides (depending on the amine used), the robust geometry is frequently utilized to position the morpholine ring into solvent-exposed regions of enzyme active sites[5].

  • Kinase Inhibitors: The para-substituted benzene ring provides an ideal linear vector to project the morpholine moiety out of the ATP-binding pocket of kinases (such as PI3K or mTOR), where it enhances solubility without disrupting critical hinge-binding interactions[6].

Overcoming ADME/Tox Liabilities

Late-stage drug failures are often attributed to poor pharmacokinetics. By utilizing 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride early in the discovery phase, medicinal chemists bypass the need for late-stage solubilizing modifications. The pre-installed morpholine acts as a metabolic shield, resisting cytochrome P450-mediated oxidation more effectively than linear alkyl ethers or unprotected amines[2].

Handling, Stability, and Storage Protocols

As an activated electrophile, 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride is inherently moisture-sensitive.

  • Storage: Must be stored sealed in a dry environment at 2–8 °C[1].

  • Degradation Pathway: Exposure to atmospheric humidity leads to rapid hydrolysis, converting the sulfonyl chloride into 4-(morpholine-4-carbonyl)benzenesulfonic acid and releasing hydrochloric acid.

  • Quality Control: Before use in high-throughput library synthesis, the reagent's integrity should be verified via ¹H NMR in CDCl₃. The absence of a broad acidic proton peak (>10 ppm) confirms the material has not undergone hydrolysis.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at:[Link]

  • MacMillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at:[Link]

  • Asian Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at:[Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at:[Link]

Sources

Exploratory

4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride CAS number 881005-36-3

A Strategic Building Block for Solubility-Enhanced Sulfonamide Scaffolds Part 1: Executive Summary & Chemical Profile 4-(4-Morpholinylcarbonyl)Benzenesulfonyl chloride (CAS 881005-36-3) is a specialized bifunctional reag...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Building Block for Solubility-Enhanced Sulfonamide Scaffolds

Part 1: Executive Summary & Chemical Profile

4-(4-Morpholinylcarbonyl)Benzenesulfonyl chloride (CAS 881005-36-3) is a specialized bifunctional reagent used primarily in medicinal chemistry and drug discovery. It serves as a critical "linker" molecule, allowing researchers to introduce a benzenesulfonamide moiety decorated with a para-morpholine amide group.

This specific substitution pattern is highly valued in lead optimization because the morpholine ring acts as a polar surface area (PSA) modulator, significantly improving the aqueous solubility and metabolic stability of lipophilic drug candidates. The sulfonyl chloride group (-SO₂Cl) functions as a highly reactive electrophile, enabling rapid coupling with primary and secondary amines to form stable sulfonamides.

Chemical Identity Table
PropertyData
CAS Number 881005-36-3
IUPAC Name 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 289.74 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water
Reactivity Class Electrophilic Sulfonylating Agent
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Part 2: Structural Logic & Applications in Drug Design

The utility of CAS 881005-36-3 lies in its ability to solve two common problems in early-stage drug development: potency and physicochemical properties .

  • The Sulfonamide Warhead: The sulfonyl chloride reacts with amines to form sulfonamides. Sulfonamides are classic bioisosteres for carboxylic amides but offer a distinct geometry (tetrahedral around sulfur) and hydrogen-bonding profile, often used to target carbonic anhydrases, proteases, and GPCRs.

  • The Morpholine Solubilizer: The para-morpholine amide group is strategically placed to project into solvent-exposed regions of a protein binding pocket. Morpholine is a "privileged structure" in medicinal chemistry; it lowers logP (lipophilicity) without introducing hydrogen bond donors that might penalize membrane permeability.

Diagram 1: Structural Functionality Analysis

This diagram illustrates the dual-role nature of the molecule during a ligation reaction.

G Reagent CAS 881005-36-3 (The Reagent) ReactiveSite Sulfonyl Chloride (-SO2Cl) Electrophilic Warhead Reagent->ReactiveSite Contains StableSite Morpholine Amide Solubilizing Tail Reagent->StableSite Contains Product Final Sulfonamide Scaffold (Drug Candidate) ReactiveSite->Product Forms Sulfonamide Bond (Irreversible) StableSite->Product Retained Unchanged (Improves Solubility) Target Target Amine (R-NH2) Nucleophile Target->ReactiveSite Nucleophilic Attack

Caption: Functional dissection of the reagent showing the reactive sulfonyl chloride site versus the stable morpholine amide solubilizing group.

Part 3: Synthetic Methodology & Protocols
3.1. Synthesis of the Reagent (Background)

While researchers typically purchase this building block, understanding its origin ensures quality control. It is generally synthesized via the selective amidation of 4-(chlorosulfonyl)benzoyl chloride.

  • Selectivity Principle: Acyl chlorides (COCl) are generally more reactive towards nucleophiles than sulfonyl chlorides (SO₂Cl). By treating 4-(chlorosulfonyl)benzoyl chloride with exactly one equivalent of morpholine at low temperatures (-10°C to 0°C), the amide is formed selectively, leaving the sulfonyl chloride intact for the next step.

3.2. Coupling Protocol (Usage Guide)

Objective: To couple CAS 881005-36-3 with a primary amine (R-NH₂) to synthesize a sulfonamide library member.

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • CAS 881005-36-3 (1.1 – 1.2 equiv)

  • Base: Pyridine (solvent/base) OR Triethylamine/DIPEA (1.5 – 2.0 equiv) in DCM/THF.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Preparation: Dry the amine substrate. Dissolve in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).

  • Base Addition: Add DIPEA or Triethylamine (1.5 equiv). Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve CAS 881005-36-3 (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Why: Slow addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine + 253 Da).

  • Quench & Workup:

    • Add water to hydrolyze excess sulfonyl chloride.

    • Extract with DCM.

    • Wash organic layer with 1N HCl (to remove excess base/pyridine) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Diagram 2: Reaction Mechanism & Workflow

This diagram details the mechanistic flow of the coupling reaction.

Reaction Start Start: Amine + Base (DCM, 0°C) AddReagent Add CAS 881005-36-3 (Dropwise) Start->AddReagent TS Transition State: Nucleophilic Attack on Sulfur AddReagent->TS R-NH2 attacks S Elim Elimination of Cl- TS->Elim Tetrahedral Intermediate Product Crude Sulfonamide Elim->Product -HCl (trapped by Base) Workup Acidic Workup (1N HCl) Removes Base/Morpholine traces Product->Workup

Caption: Mechanistic pathway for the sulfonylation of a primary amine using CAS 881005-36-3.

Part 4: Handling, Stability, and Safety (E-E-A-T)

Critical Hazard: Sulfonyl chlorides are moisture-sensitive and corrosive.

  • Hydrolysis: Upon contact with water or humid air, CAS 881005-36-3 hydrolyzes to form 4-(morpholine-4-carbonyl)benzenesulfonic acid and hydrochloric acid (HCl) .

  • Implication: The release of HCl gas can pressurize sealed vials and corrode metal spatulas. The sulfonic acid byproduct is unreactive in coupling conditions, leading to "dead" reagent and lower yields.

Quality Control Check: Before using a stored batch, run a quick ¹H NMR in CDCl₃.

  • Valid Reagent: Distinct doublets for the aromatic protons (approx 7.6–8.1 ppm).

  • Hydrolyzed Impurity: Significant shift in aromatic peaks and broadening due to acid formation.

Safety Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: Always handle inside a fume hood.[3]

  • Spill: Neutralize spills with aqueous sodium bicarbonate before disposal.

References
  • PubChem. (n.d.). Compound Summary: 4-(Morpholine-4-carbonyl)benzenesulfonyl chloride (CAS 881005-36-3).[4][1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride (General procedure for sulfonyl chloride synthesis).[5] Org.[5][6] Synth. 1921, 1, 21. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for morpholine and sulfonamide utility).

Sources

Foundational

Introduction: A Bifunctional Reagent for Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride In the landscape of drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. 4-(Morpholine-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride

In the landscape of drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride emerges as a reagent of significant interest, embodying a powerful combination of two distinct, yet complementary, reactive functionalities. This guide provides an in-depth technical overview of its structure, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

At its core, this molecule, with CAS Number 881005-36-3, is a disubstituted benzene ring featuring a reactive sulfonyl chloride group at one end and a robust morpholine amide at the other.[1] The sulfonyl chloride is a potent electrophile, primed for reaction with a vast array of nucleophiles to form sulfonamides and sulfonate esters, which are cornerstone functionalities in numerous pharmaceuticals.[2][3] Concurrently, the morpholine-carbonyl moiety provides a stable, polar handle that can influence physicochemical properties such as solubility and serve as a crucial interaction point with biological targets.

The primary utility of this reagent lies in its capacity to generate N-acyl sulfonamides. This functional group is a well-established bioisostere of carboxylic acids, a common motif in bioactive molecules.[4][5] By replacing a carboxylic acid with an N-acyl sulfonamide, medicinal chemists can fine-tune acidity (pKa values of 3.5–4.5 are comparable to carboxylic acids), enhance metabolic stability, and introduce new hydrogen bonding vectors, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][6] This guide will elucidate the technical details necessary to harness the full potential of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride in your research endeavors.

PART 1: Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective application. The key identifiers and computed properties for 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride are summarized below.

Chemical Structure

Caption: 2D Structure of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride.

Data Summary Table
PropertyValueSource
CAS Number 881005-36-3[1]
Molecular Formula C₁₁H₁₂ClNO₄S[1]
Molecular Weight 289.74 g/mol [1]
Appearance Solid[7]
Synonym 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride[1]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 63.68 Ų[1]
logP (Computed) 1.0865[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

PART 2: Core Reactivity and Mechanistic Insights

The synthetic utility of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is governed by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[3] The chloride ion is an excellent leaving group, facilitating rapid substitution reactions.

The primary reactions include:

  • Sulfonamide Formation: This is the most common application, involving the reaction with primary or secondary amines to yield stable sulfonamides. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[8]

  • Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This is often used to convert a poor leaving group (hydroxyl) into an excellent one (sulfonate) for subsequent Sₙ2 or E2 reactions.[9]

The morpholine-carbonyl moiety is generally stable under the conditions used for sulfonyl chloride reactions. It deactivates the aromatic ring towards further electrophilic substitution and directs incoming nucleophiles to the sulfonyl chloride group.

G start 4-(Morpholine-4-carbonyl) benzene-1-sulfonyl chloride (Electrophile) product_sulfonamide N-Acyl Sulfonamide Derivative start->product_sulfonamide + product_ester Sulfonate Ester Derivative start->product_ester + nuc_amine Primary/Secondary Amine (R¹R²NH) nuc_amine->product_sulfonamide nuc_alcohol Alcohol (R³OH) nuc_alcohol->product_ester base Base (e.g., Pyridine) Neutralizes HCl product_sulfonamide->base HCl byproduct product_ester->base HCl byproduct G prep 1. Reagent Prep Cool Chlorosulfonic Acid to 0°C addition 2. Slow Addition Add N-Benzoyl Morpholine dropwise (0-5°C) prep->addition Maintain Temp reaction 3. Reaction Stir at RT until completion (TLC) addition->reaction Allow to warm quench 4. Quench Pour mixture slowly onto crushed ice reaction->quench Caution: Exothermic filter 5. Isolation Filter precipitated solid, wash with cold water quench->filter dry 6. Drying Dry under vacuum filter->dry

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve N-benzoyl morpholine (1.0 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane or add it neat if it is a liquid. Add the substrate to the dropping funnel.

  • Controlled Reaction: Add the N-benzoyl morpholine solution dropwise to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a cold, non-polar solvent (e.g., hexanes) to aid in drying.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at a low temperature (e.g., 40°C) to yield 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride.

PART 4: Spectroscopic Characterization (Predicted)

No publicly available spectra for this specific compound were found. However, based on its constituent functional groups, a reliable prediction of its key spectral features can be made. [10][11]This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

SpectroscopyPredicted FeaturesRationale
¹H NMR (CDCl₃)δ 8.0-8.2 (d, 2H), δ 7.6-7.8 (d, 2H), δ 3.5-3.9 (m, 8H)Aromatic protons form an AA'BB' system due to para-substitution. Two overlapping multiplets are expected for the morpholine protons.
¹³C NMR (CDCl₃)δ ~168 (C=O), δ ~145-150 (Ar-C-S), δ ~135-140 (Ar-C-C=O), δ ~128-130 (Ar-CH), δ ~66 (O-CH₂), δ ~45 (N-CH₂)Carbonyl carbon is deshielded. Aromatic carbons show distinct signals. Two signals for the morpholine ring carbons.
IR (KBr/ATR)~1640 cm⁻¹ (C=O, Amide I), ~1380 cm⁻¹ (S=O, asym.), ~1180 cm⁻¹ (S=O, sym.), ~1115 cm⁻¹ (C-O-C)Strong, characteristic stretches for the carbonyl and sulfonyl groups. Ether stretch from the morpholine ring. [10]
Mass Spec. (EI)M⁺ at m/z 289, M+2 at m/z 291 (~3:1 ratio)Molecular ion peak and its isotope peak are characteristic of a monochlorinated compound.

PART 5: Applications in Drug Development

The principal application of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is as a specialized building block for the synthesis of N-acyl sulfonamides, which are of high value in medicinal chemistry. [12][13] Role as a Carboxylic Acid Bioisostere: The N-acyl sulfonamide group mimics a carboxylic acid in size, geometry, and acidity, allowing it to participate in similar hydrogen bonding interactions with protein targets. [4][6]However, its distinct electronic nature and increased steric bulk can lead to:

  • Improved Selectivity: The different spatial and electronic profile can favor binding to a specific target over related off-targets.

  • Enhanced Cell Permeability: Masking a highly polar carboxylic acid can improve a compound's ability to cross cell membranes.

  • Increased Metabolic Stability: The sulfonamide bond is generally more resistant to enzymatic hydrolysis than a simple carboxylic acid or ester. [6] Numerous approved drugs and clinical candidates incorporate the N-acyl sulfonamide motif, validating its importance in the field. [12]This reagent provides a direct route to introduce the 4-(morpholine-4-carbonyl)phenyl moiety into a lead compound via sulfonamide bond formation.

G reagent 4-(Morpholine-4-carbonyl) benzene-1-sulfonyl chloride target Target Molecule: N-Acyl Sulfonamide reagent->target amine Lead Compound with Primary/Secondary Amine (Scaffold-NHR) amine->target + properties Bioisosteric Replacement of Carboxylic Acid - Modulated pKa - Enhanced Stability - New H-Bonding target->properties

Caption: Application as a building block for N-acyl sulfonamide synthesis.

PART 6: Safety and Handling

As with all sulfonyl chlorides, 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride must be handled with care.

  • Reactivity: It is a reactive electrophile and is corrosive. It will react with nucleophiles, including water.

  • Moisture Sensitivity: The compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. [1]* Personal Protective Equipment (PPE): Always handle this reagent in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

  • King, A. R., & Sweeney, J. B. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Chemical Society Reviews, 44(24), 9049-9074. [Link]

  • Talele, T. T. (2016). The “N-acylsulfonamide” moiety in drug design. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Lee, H., et al. (2022). Copper-Mediated Three-Component Reaction for the Synthesis of N-Acylsulfonamide on DNA. Organic Letters, 24(27), 4960-4965. [Link]

  • ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Sulfonyl Chlorides in Chemical Synthesis. [Link]

  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Fiveable. Sulfonyl Chloride Definition. [Link]

  • Wechem. Application of trifluoromethanesulfonyl chloride in organic synthesis. [Link]

  • Yufeng. Sulfonyl Chlorides/Fluorides. [Link]

  • PubChem. 4-Morpholinecarbonyl chloride. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride

Abstract 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride is a pivotal bifunctional molecule, serving as a crucial building block in contemporary drug discovery and development. Its unique architecture, incorporating a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(4-morpholinylcarbonyl)benzenesulfonyl chloride is a pivotal bifunctional molecule, serving as a crucial building block in contemporary drug discovery and development. Its unique architecture, incorporating a reactive sulfonyl chloride, a stable morpholinylcarbonyl amide linkage, and a para-substituted benzene ring, offers medicinal chemists a versatile scaffold for synthesizing a diverse array of complex molecular entities, particularly sulfonamide derivatives with significant therapeutic potential. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, delving into the mechanistic rationale behind the experimental choices. Furthermore, it establishes a robust framework for its analytical characterization, ensuring the production of a highly pure and well-defined intermediate for subsequent synthetic applications.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride is most effectively and reliably achieved through a two-step synthetic sequence. This strategy prioritizes the formation of the robust amide bond prior to the introduction of the more labile sulfonyl chloride functionality. This sequence mitigates the risk of undesired side reactions, such as the reaction of the sulfonyl chloride with the secondary amine (morpholine) if the order were reversed.

The chosen pathway is as follows:

  • Amide Coupling: Formation of 4-(morpholine-4-carbonyl)benzoic acid through the reaction of 4-carboxybenzoyl chloride with morpholine.

  • Chlorosulfonation: Electrophilic aromatic substitution on the resulting N-acyl aniline derivative using chlorosulfonic acid to install the sulfonyl chloride group.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Chlorosulfonation 4-Carboxybenzoyl_chloride 4-Carboxybenzoyl chloride Product_1 4-(morpholine-4-carbonyl)benzoic acid 4-Carboxybenzoyl_chloride->Product_1 Base (e.g., Triethylamine) DCM, 0°C to RT Morpholine Morpholine Morpholine->Product_1 Product_1_input 4-(morpholine-4-carbonyl)benzoic acid Final_Product 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride Product_1_input->Final_Product Excess Chlorosulfonic Acid 0°C to RT Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Final_Product

Caption: Synthetic pathway for 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride.

Detailed Experimental Protocol

Part A: Synthesis of 4-(morpholine-4-carbonyl)benzoic acid

Rationale: This initial step involves the formation of a stable amide bond. The reaction between an acid chloride and an amine is a classic, high-yielding method for amide synthesis. 4-Carboxybenzoyl chloride is used as the starting material, which can be prepared from 4-carboxybenzoic acid and a chlorinating agent like thionyl chloride or purchased commercially. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction.

Procedure:

  • To a stirred solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of morpholine) cooled to 0 °C in an ice bath, a solution of 4-carboxybenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is washed sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-(morpholine-4-carbonyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.

Part B: Synthesis of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent in this reaction.[1][2] The electron-donating nature of the amide group directs the substitution to the position ortho to it. However, due to the steric hindrance of the morpholinylcarbonyl group, the substitution predominantly occurs at the less hindered meta position relative to the carbonyl group, which is the desired para position relative to the morpholine nitrogen. The reaction is performed at low temperatures to control the reactivity of the chlorosulfonic acid and to minimize side reactions. A careful aqueous workup is necessary to quench the excess chlorosulfonic acid and precipitate the product.

Procedure:

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize HCl gas), 4-(morpholine-4-carbonyl)benzoic acid (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.

  • The reaction progress can be monitored by taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Once the reaction is complete, the mixture is poured slowly and carefully onto crushed ice with constant stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product is then dried under vacuum to yield 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride as a solid. Further purification can be achieved by recrystallization if necessary.

Comprehensive Characterization

A thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₄S[3]
Molecular Weight 289.74 g/mol [3]
Appearance White to off-white solid
Purity ≥98%[3]
Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm): ~8.0-8.2 (d, 2H, Ar-H ortho to SO₂Cl), ~7.6-7.8 (d, 2H, Ar-H ortho to C=O), ~3.6-3.8 (m, 4H, morpholine CH₂-O), ~3.4-3.6 (m, 4H, morpholine CH₂-N)
¹³C NMR δ (ppm): ~168 (C=O), ~145 (Ar-C-SO₂), ~138 (Ar-C-CO), ~128-130 (Ar-CH), ~66 (morpholine CH₂-O), ~45 (morpholine CH₂-N)
IR (cm⁻¹) ~1700-1680 (C=O stretch, amide), ~1370 & ~1180 (S=O stretch, sulfonyl chloride), ~1115 (C-O-C stretch, morpholine)
Mass Spec (ESI-MS) m/z: 289.02 [M]+, 290.02 [M+H]+

Safety and Handling

Researchers and laboratory personnel must adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Thionyl Chloride (if used): Corrosive and lachrymatory. It also reacts with moisture to release toxic gases (HCl and SO₂). All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses and gloves at all times.

Conclusion

The synthetic protocol detailed in this guide offers a reliable and scalable method for the preparation of high-purity 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride. The causality-driven explanations for each experimental step, coupled with a comprehensive characterization framework, provide researchers with the necessary tools to confidently synthesize and validate this important chemical intermediate. The versatility of this compound as a scaffold ensures its continued relevance in the pursuit of novel therapeutic agents.

References

  • Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

  • PubChem. 4-Morpholinecarbonyl chloride. Available from: [Link]

  • Al-Masum, M., & El-Sayed, M. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Available from: [Link]

  • PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. Available from: [Link]

  • Chemistry Stack Exchange. Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Available from: [Link]

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. Available from: [Link]

  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • NIST WebBook. Benzenesulfonyl chloride. Available from: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

Sources

Foundational

Spectroscopic Characterization and Handling of 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride

[1][2] Technical Guide | Version 1.0 Target Molecule: 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride CAS Registry Number: 881005-36-3 Molecular Formula: Molecular Weight: 289.74 g/mol [1][2] Executive Summary & Cor...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Technical Guide | Version 1.0 Target Molecule: 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride CAS Registry Number: 881005-36-3 Molecular Formula:


Molecular Weight:  289.74  g/mol [1][2]

Executive Summary & Core Directive

This guide provides a comprehensive spectroscopic profile and handling protocol for 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride . As a bifunctional intermediate containing a stable morpholine amide and a highly reactive sulfonyl chloride, this molecule is a critical building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based pharmacophores.[3]

Critical Warning: The sulfonyl chloride moiety (


) is highly electrophilic and moisture-sensitive.[1][2] Improper handling leads to rapid hydrolysis into the corresponding sulfonic acid, rendering the reagent useless for nucleophilic substitution.[3][2] This guide prioritizes self-validating spectral markers  to confirm reagent integrity before synthetic application.

Structural Analysis & Functional Group Logic

To accurately interpret spectroscopic data, one must deconstruct the molecule into its interacting electronic environments.[3][2]

  • Zone A: The Sulfonyl Chloride (

    
    ):  A strong electron-withdrawing group (EWG).[1][3][2] It significantly deshields adjacent aromatic protons and exhibits characteristic S=O stretching vibrations.[1][2]
    
  • Zone B: The Benzene Linker: A para-substituted system.[1][2] Both substituents (

    
     and 
    
    
    
    ) are EWGs, but the sulfonyl group is stronger.[3][2] This creates a distinct AA'BB' splitting pattern in
    
    
    H NMR.[1][2]
  • Zone C: The Morpholine Amide: The amide bond restricts rotation, often causing the morpholine ring protons to appear as complex multiplets or distinct rotameric signals rather than simple triplets.[3][2]

Structural Visualization and NMR Assignment Logic

G Struct Structure: 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride SO2Cl Sulfonyl Chloride (Zone A) Reactive Warhead Deshields Ar-H (Ortho) Struct->SO2Cl Ar Benzene Ring (Zone B) AA'BB' System Para-Substitution Struct->Ar Amide Morpholine Amide (Zone C) Restricted Rotation Solubilizing Group Struct->Amide SO2Cl->Ar Inductive Effect (-I) Amide->Ar Resonance/Inductive

Figure 1: Functional zone analysis for spectroscopic interpretation.[3][2]

Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to validate the presence of the intact sulfonyl chloride.[1][3]

Functional GroupWavenumber (

)
IntensityDiagnostic Value
Sulfonyl Chloride (

)
1365–1385 (Asym)StrongPrimary QC Marker. Loss indicates hydrolysis.[1][3][2]
Sulfonyl Chloride (

)
1165–1185 (Sym)StrongConfirms sulfonyl core.[1][3][2]
Amide Carbonyl (

)
1635–1650 StrongDistinguishes from acid chloride isomers.[1][2]
Aromatic (

)
1580–1600MediumSkeletal vibration.[1][2]
C-H Stretch (Aliphatic) 2850–2980MediumMorpholine ring

.[1][2]
OH Stretch >3200 (Broad)None Presence indicates decomposition (Sulfonic Acid).

Expert Insight: If you observe a broad peak spanning 2500–3300 cm


, your sample has hydrolyzed to the sulfonic acid.[1][3][2] Do not proceed with synthesis.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Preferred for stability) or 

(Use only if strictly anhydrous; DMSO accelerates hydrolysis if wet).[1][3][2]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H (Ortho to

)
8.05 – 8.15 Doublet (

Hz)
2HMost deshielded aromatic protons.[1][3][2]
Ar-H (Ortho to

)
7.60 – 7.70 Doublet (

Hz)
2HOrtho to the amide group.[1][2]
Morpholine

3.60 – 3.85Broad Multiplet4HProtons adjacent to ether oxygen.[1][2]
Morpholine

3.30 – 3.60Broad Multiplet4HProtons adjacent to amide nitrogen.[1][2]

Note on Morpholine Signals: Due to the partial double-bond character of the amide (


), rotation is restricted.[3][2] At room temperature, the morpholine protons often appear as broad humps or distinct multiplets rather than clean triplets [1].[3][2]
Mass Spectrometry (MS)

Method: LC-MS (ESI) or GC-MS.[1][2]

  • Molecular Ion: Expected

    
     (for 
    
    
    
    ).[1][3][2]
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the

    
     (290) and 
    
    
    
    (292) peaks.[1][2]
  • Fragmentation: Loss of the morpholine fragment or

    
     is common in EI-MS.[1][2]
    

Experimental Protocol: Handling & QC

The following workflow ensures data integrity and prevents the most common failure mode: hydrolysis.[2]

Sample Preparation for NMR (Self-Validating)
  • Solvent Choice: Use Chloroform-d (

    
    )  stored over molecular sieves.[1][2] Avoid 
    
    
    
    unless the sample is insoluble, as DMSO is hygroscopic.[1][3][2]
  • Vessel: Use a bone-dry NMR tube.

  • Execution: Dissolve ~5-10 mg of solid. Cap immediately. Run the spectrum within 15 minutes.

Quality Control Decision Tree

QC Start Acquire 1H NMR (CDCl3) CheckAr Check Aromatic Region (8.0 - 8.2 ppm) Start->CheckAr Decision1 Are peaks sharp doublets? CheckAr->Decision1 Pass Pass: Intact Reagent Proceed to Synthesis Decision1->Pass Yes Fail Fail: Broad/Shifted Peaks Decision1->Fail No CheckOH Check for Acid OH (10-12 ppm or broad) Fail->CheckOH

Figure 2: Rapid QC decision tree for reagent validation.

Hydrolysis Kinetics & Stability

Sulfonyl chlorides hydrolyze via a nucleophilic attack by water at the sulfur atom.[1][2]

  • Reaction:

    
    
    
  • Observation: The solid will become sticky or form a paste due to the generation of hygroscopic sulfonic acid and HCl gas.[1][2]

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Synthesis & Purification Context

Understanding how this molecule is made helps in identifying impurities.[1][2][4]

  • Standard Route: Chlorosulfonation of 4-phenylmorpholin-4-yl-methanone using chlorosulfonic acid (

    
    ).[1][2]
    
  • Common Impurity: Residual sulfuric acid or unreacted starting material (lacking the

    
     group).[1][2]
    
  • Purification: Recrystallization from dry dichloromethane/hexane is preferred over chromatography, as silica gel often contains enough water to degrade the sulfonyl chloride [2].[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for amide rotamer assignments and sulfonyl chloride IR bands).

  • Royal Society of Chemistry. (1968).[1][3][2] Kinetics of the reaction of benzenesulphonyl chloride with pyridines. J. Chem. Soc. B. Retrieved from [Link][1][3][2]

  • National Institutes of Health (PubChem). (2024).[1][3][2] Benzenesulfonyl chloride Compound Summary. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling sulfonyl chlorides.

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride

Executive Summary 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride, hereafter designated 4-MCBS , is a specialized organic compound characterized by a highly reactive sulfonyl chloride moiety. This functional group clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride, hereafter designated 4-MCBS , is a specialized organic compound characterized by a highly reactive sulfonyl chloride moiety. This functional group classifies 4-MCBS as a potent electrophile, predisposing it to covalent interactions with biological macromolecules. Its mechanism of action is not one of reversible inhibition but of irreversible covalent modification of nucleophilic amino acid residues within specific protein targets. The benzenoid scaffold, substituted with a morpholinylcarbonyl group, provides the specific physicochemical properties that dictate target selectivity. Understanding this mechanism is critical for its application as a chemical probe or as a scaffold for targeted covalent inhibitor (TCI) development. This guide details the fundamental reactivity of 4-MCBS, outlines state-of-the-art chemoproteomic strategies for identifying its cellular targets, and provides validated protocols for mechanistic characterization.

Introduction

The field of drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs), which offer distinct advantages over non-covalent counterparts, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable".[1] At the heart of every TCI is a reactive electrophilic "warhead" capable of forming a stable covalent bond with a specific nucleophilic amino acid residue on a target protein.[2]

4-MCBS belongs to the class of sulfonyl chlorides, which are well-established reactive intermediates in organic synthesis, often used to form stable sulfonamide linkages with amines.[3][4] In a biological context, this reactivity translates to the potential for covalent modification of protein targets. The core of 4-MCBS's mechanism of action lies in the irreversible nature of this interaction. This guide provides a comprehensive technical overview of this mechanism, from the foundational chemical principles to the advanced proteomic techniques required to elucidate its specific cellular targets and downstream functional consequences.

Section 1: Chemical Profile and Inherent Reactivity

The molecular architecture of 4-MCBS dictates its function. It comprises two key components: the electrophilic warhead and the directing scaffold.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₄S[5]
Molecular Weight 289.74 g/mol [5]
CAS Number 881005-36-3[5]
Topological Polar Surface Area (TPSA) 63.68 Ų[5]
logP (Predicted) 1.0865[5]
The Sulfonyl Chloride "Warhead"

The reactivity of 4-MCBS is dominated by the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This renders it susceptible to attack by nucleophiles. In a biological system, the primary nucleophiles are the side chains of specific amino acids.

While sulfonyl fluorides are often preferred in drug discovery for their greater stability, sulfonyl chlorides are more reactive and serve as powerful probes for target discovery.[1][6] The reaction proceeds via a nucleophilic substitution mechanism where a nucleophilic residue attacks the sulfur atom, displacing the chloride ion, which is an excellent leaving group.[3] This forms a highly stable sulfonamide or sulfonate ester bond, leading to irreversible inhibition of the target protein.

Mechanism of Covalent Modification

The primary targets for sulfonyl chlorides within a proteome are amino acid residues with nucleophilic side chains, such as lysine (primary amine), histidine (imidazole ring), tyrosine (phenol), serine (hydroxyl), and threonine (hydroxyl).[6] The reaction with a lysine residue, for example, results in a stable sulfonamide linkage.

Caption: Covalent modification of a lysine residue by 4-MCBS.

Section 2: Strategies for Biological Target Identification

Given the inherent reactivity of 4-MCBS, identifying its specific cellular target(s) amidst a complex proteome is the most critical challenge. The indiscriminate labeling of proteins can lead to off-target effects and toxicity.[7][8] Chemoproteomic techniques, particularly Activity-Based Protein Profiling (ABPP), are the gold standard for this purpose.[9][10]

ABPP utilizes chemical probes to map the functional state of enzymes directly in native biological systems.[10][11] For a reactive compound like 4-MCBS, a competitive ABPP approach is ideal for identifying its targets.

Workflow: Competitive ABPP for Target Deconvolution

This strategy involves treating a proteome with 4-MCBS, followed by the addition of a broad-spectrum, tagged activity-based probe that targets the same class of residues. Proteins that are covalently modified by 4-MCBS will be unable to react with the tagged probe. By quantifying the reduction in probe labeling via mass spectrometry, one can identify the specific targets of 4-MCBS.

Caption: Competitive ABPP workflow for 4-MCBS target identification.

Experimental Protocol: Competitive ABPP

This protocol provides a generalized workflow for identifying the protein targets of 4-MCBS in a cellular lysate.

  • Proteome Preparation:

    • Culture and harvest cells (e.g., HEK293T).

    • Lyse cells in a suitable buffer (e.g., PBS) via sonication, preserving native protein activity.

    • Determine protein concentration using a BCA assay. Normalize all samples to a standard concentration (e.g., 2 mg/mL).

  • Inhibitor Treatment:

    • Aliquot the proteome into microcentrifuge tubes.

    • Treat samples with varying concentrations of 4-MCBS (e.g., 0.1 µM to 100 µM in DMSO). Include a DMSO-only vehicle control.

    • Incubate for 30 minutes at 37°C to allow for covalent modification.

  • Probe Labeling:

    • Add a broad-reactivity, alkyne-functionalized activity-based probe (e.g., a sulfonyl fluoride probe for serine/lysine reactivity) to each sample.

    • Incubate for an additional 30 minutes at 37°C.

  • Biotin Conjugation (Click Chemistry):

    • Prepare a "click chemistry" cocktail containing Biotin-Azide, TCEP, TBTA ligand, and Copper(II) sulfate.

    • Add the cocktail to each sample and vortex to mix.

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.[7][8]

  • Protein Enrichment:

    • Add streptavidin-coated agarose beads to each sample to capture the biotinylated proteins.

    • Incubate for 1 hour with rotation at 4°C.

    • Pellet the beads by centrifugation and wash extensively with PBS to remove non-specifically bound proteins.

  • Proteomic Sample Preparation:

    • Resuspend the beads in a buffer containing urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomic software suite (e.g., MaxQuant) to identify and quantify peptides.

    • Determine the protein targets of 4-MCBS by identifying those proteins whose corresponding probe-labeled peptides are significantly and dose-dependently reduced in abundance in the 4-MCBS-treated samples compared to the vehicle control.

Section 3: Mechanistic and Cellular Validation

Following target identification via proteomics, further validation is essential to confirm target engagement in a cellular context and to characterize the functional consequences of inhibition.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its target in intact cells. The principle is that a protein, when bound to a ligand, becomes stabilized against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells in culture with 4-MCBS (at a determined effective concentration, e.g., 10 µM) and a vehicle control for 1-2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes.

  • Thermal Denaturation: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the supernatant at each temperature point by Western Blot.

  • Interpretation: In the 4-MCBS-treated samples, the target protein should exhibit a rightward shift in its melting curve, indicating increased thermal stability and confirming direct target engagement.

Functional Consequence: Downstream Signaling Analysis

Once a target is confirmed, its role in cellular signaling must be investigated. For instance, if the identified target of 4-MCBS is a protein kinase, the functional consequence of its inhibition would be a decrease in the phosphorylation of its known substrates.

G cluster_pathway Hypothetical Kinase Pathway Upstream Upstream Signal TargetKinase Target Kinase (e.g., PKN3) Upstream->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Cellular Response pSubstrate->Response Leads to MCBS 4-MCBS MCBS->TargetKinase Covalently Inhibits

Sources

Foundational

Technical Deep Dive: Electrophilicity & Application of 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride

This guide provides an in-depth technical analysis of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride , a specialized building block used in medicinal chemistry. It addresses the electrophilic nature of the sulfonyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride , a specialized building block used in medicinal chemistry. It addresses the electrophilic nature of the sulfonyl chloride moiety, the electronic influence of the para-morpholine amide substituent, and practical protocols for its application in sulfonamide synthesis.

Executive Summary

4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3) is a bifunctional aromatic building block.[1] It features a highly reactive sulfonyl chloride (


)  electrophile at the para position relative to a morpholine-4-carbonyl  substituent.

In drug discovery, this molecule serves a dual purpose:

  • Synthetic Handle: The sulfonyl chloride group enables rapid coupling with primary and secondary amines to generate sulfonamides, a privileged pharmacophore in inhibitor design (e.g., PGAM1 inhibitors, anticancer agents).

  • Physiochemical Modulator: The morpholine amide tail improves the water solubility and metabolic stability of the final drug candidate without introducing a basic center (the nitrogen is amidic, not basic).

This guide details the electronic landscape that dictates its reactivity, providing evidence-based protocols to maximize yield and chemoselectivity.

Molecular Architecture & Electronic Profile

Structural Analysis

The molecule consists of a benzene core substituted with two functional groups exerting opposing steric demands but cooperative electronic effects.

  • Electrophilic Center (

    
    ):  The sulfur atom is in a high oxidation state (+6 formal, though mechanistically treated as highly electrophilic). It is prone to nucleophilic attack by amines, alcohols, and water.
    
  • Modulating Substituent (

    
    ):  The morpholine ring is attached via a carbonyl linker, forming a tertiary amide . Unlike alkyl morpholines, this nitrogen is non-basic due to resonance delocalization into the carbonyl oxygen.
    
Electronic Effects (Hammett Analysis)

The reactivity of the sulfonyl chloride is governed by the electron density of the benzene ring. We analyze this using Hammett Substituent Constants (


).[2]
  • The morpholine-4-carbonyl group acts as an Electron Withdrawing Group (EWG) .

    • Inductive Effect (

      
      ):  The carbonyl carbon is electronegative, pulling density from the ring.
      
    • Resonance Effect (

      
      ):  The carbonyl group can accept 
      
      
      
      -electron density from the benzene ring.
  • Net Result: The Hammett constant (

    
    ) for a tertiary amide (
    
    
    
    ) is approximately +0.36 .
  • Impact on Reactivity: The EWG nature of the amide withdraws electron density from the benzene ring, which in turn destabilizes the positive charge character on the sulfur atom less than an electron-donating group would, but effectively makes the sulfur more electrophilic compared to unsubstituted benzenesulfonyl chloride (

    
    ).
    

Implication: This compound reacts faster with amines than benzenesulfonyl chloride but is also more susceptible to hydrolysis. Strict moisture control is required.

Visualization of Electronic Effects

The following diagram illustrates the electron withdrawal vectors that enhance the electrophilicity of the sulfur center.

ElectronicEffects Ring Benzene Ring (Electron Deficient) Sulfonyl Sulfonyl Chloride (-SO2Cl) Reactive Electrophile Ring->Sulfonyl Transmits e- Deficiency Amide Morpholine Amide (-CONR2) EWG (σ ≈ +0.36) Amide->Ring Withdraws e- (-I, -R) Nucleophile Incoming Nucleophile (R-NH2) Nucleophile->Sulfonyl Rapid Attack

Caption: Electronic vectors showing the deactivation of the ring by the amide, enhancing the electrophilicity of the sulfonyl group.

Reactivity Landscape & Chemoselectivity

Chemoselectivity: Sulfonyl vs. Carbonyl

The molecule contains two electrophilic sites: the sulfonyl sulfur and the amide carbonyl .

  • Sulfonyl Sulfur: Highly reactive. The chloride is an excellent leaving group (

    
     of conjugate acid HCl 
    
    
    
    ).
  • Amide Carbonyl: Poor reactivity. The morpholine amine is a terrible leaving group (

    
     of conjugate acid 
    
    
    
    ).
  • Outcome: Under standard nucleophilic substitution conditions (0°C to RT), amines will exclusively attack the sulfonyl chloride to form sulfonamides. The amide bond remains intact.

Hydrolytic Instability

Due to the electron-withdrawing amide substituent, the sulfonyl chloride is activated.

  • Mechanism: Water attacks the sulfur, displacing chloride to form the sulfonic acid.

  • Kinetics: Hydrolysis is autocatalytic; the HCl produced protonates water, increasing its acidity, though the reaction is primarily driven by the electrophilicity of the sulfur.

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C. If the solid turns into a sticky gum or smells acrid (HCl), significant hydrolysis has occurred.

Experimental Protocols

Standard Sulfonylation Protocol

This protocol is optimized for coupling 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride with a primary amine.

Reagents:

  • Electrophile: 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.0 - 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine and base to the solvent. Cool to 0°C using an ice bath. Rationale: Cooling controls the exotherm and prevents side reactions.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes. Rationale: Slow addition prevents localized high concentrations that could lead to bis-sulfonylation (rare) or temperature spikes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS. The sulfonyl chloride spot should disappear.

  • Workup:

    • Dilute with DCM.

    • Acid Wash: Wash with 1M HCl (aqueous). Critical Step: This removes unreacted amine and the organic base (DIPEA). The product (sulfonamide) and the morpholine amide tail are generally stable to brief acidic wash. Note: The morpholine nitrogen is an amide and will NOT protonate/extract into the aqueous layer.

    • Base Wash: Wash with Saturated

      
       to remove any hydrolyzed sulfonic acid by-product.
      
    • Dry & Concentrate: Dry over

      
      , filter, and concentrate in vacuo.
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of starting materialVerify quality of sulfonyl chloride. Use strictly anhydrous solvents.
Sticky Gum Product Residual solvent or impuritiesThe morpholine tail adds polarity. Use Diethyl Ether/Hexane trituration to induce crystallization.
Slow Reaction Steric hindrance of amineIncrease temperature to RT or mild heat (40°C). Add DMAP (catalytic, 0.1 equiv) to activate.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing sulfonamides using this building block, highlighting critical decision points.

ReactionWorkflow Start Start: 4-(4-morpholinylcarbonyl) benzenesulfonyl chloride Check Quality Check: Is it a free-flowing solid? Start->Check Purify Recrystallize/Dry (Remove Hydrolyzed Acid) Check->Purify No (Sticky/Acrid) Reaction Reaction: Amine + Base + DCM 0°C -> RT, 2-4h Check->Reaction Yes Purify->Reaction Monitor Monitor (TLC/LCMS): SM Disappeared? Reaction->Monitor Monitor->Reaction No (Add DMAP/Heat) Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Monitor->Workup Yes Final Final Product: Sulfonamide Derivative Workup->Final

Caption: Decision tree for the synthesis and purification of sulfonamides from the morpholine-carbonyl precursor.

References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025).[3][4][5] Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (1991). (Standard reference for values).
  • National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride, 4-chloro- Properties. (Analogous reactivity data). Retrieved from

  • PubChem. 4-Morpholinecarbonyl chloride Compound Summary. (Data on the morpholine-carbonyl moiety). Retrieved from

  • Sigma-Aldrich. 4-(Morpholine-4-sulfonyl)-benzoyl chloride Safety & Handling. (Related isomer handling data). Retrieved from

Sources

Exploratory

4-(4-Morpholinylcarbonyl)Benzenesulfonyl Chloride: A Strategic Building Block for Solubility and Pharmacokinetic Optimization

Executive Summary In modern medicinal chemistry, the optimization of lead compounds often hits a "solubility wall." Lipophilic scaffolds, while potent, frequently fail due to poor pharmacokinetic (PK) profiles. 4-(4-Morp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "solubility wall." Lipophilic scaffolds, while potent, frequently fail due to poor pharmacokinetic (PK) profiles. 4-(4-Morpholinylcarbonyl)Benzenesulfonyl chloride (CAS 881005-36-3) serves as a high-value building block designed to address this specific bottleneck. By introducing a morpholine-amide moiety via a stable sulfonamide linkage, this reagent allows researchers to simultaneously modulate lipophilicity (LogD) , metabolic stability , and target engagement (particularly in metalloenzymes and GPCRs). This guide outlines the strategic application, synthetic protocols, and mechanistic rationale for deploying this building block in drug discovery campaigns.

Chemical Profile & Reactivity

This building block is a bifunctional aryl scaffold containing a highly reactive electrophile (sulfonyl chloride) and a chemically stable, polar modulator (morpholine amide).

PropertySpecification
Chemical Name 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride
CAS Number 881005-36-3
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 289.74 g/mol
Physical State Off-white to pale yellow solid
Storage 2-8°C, under inert atmosphere (Hydrolysis sensitive)
Key Functionality Sulfonyl Chloride: Electrophilic handle for amine coupling.Morpholine Amide: Solubility/PK modulator.[1]
Chemoselectivity & Stability

The sulfonyl chloride group is significantly more reactive toward nucleophiles (amines, alcohols) than the morpholine amide. This allows for chemoselective coupling reactions without protecting the amide functionality. However, the sulfonyl chloride is prone to hydrolysis; strict anhydrous conditions are required during storage and handling to prevent conversion to the sulfonic acid.

Medicinal Chemistry Rationale

Why choose this specific building block over a standard benzenesulfonyl chloride? The decision is driven by three critical "Design-Make-Test" factors:

A. The "Morpholine Effect" on Physicochemical Properties

The morpholine ring is a privileged structure in medicinal chemistry.[2] Unlike a piperidine or phenyl ring, the oxygen atom in the morpholine ring lowers the LogP (increasing water solubility) and reduces basicity (pKa ~8.3 for morpholine vs. ~11 for piperidine), which can improve membrane permeability and reduce hERG liability.

  • Solubility: The amide linkage adds a hydrogen bond acceptor (HBA) and the morpholine oxygen adds another, significantly disrupting crystal lattice energy and improving aqueous solubility.

  • Metabolic Stability: The para-amide substituent blocks the metabolically vulnerable para-position of the phenyl ring, preventing rapid oxidative clearance by CYP450 enzymes.

B. The Sulfonamide Pharmacophore

The resulting sulfonamide linkage is not merely a tether; it is often a bioactive pharmacophore:

  • Zinc Binding: In Carbonic Anhydrase (CA) inhibitors, the sulfonamide acts as a Zinc-Binding Group (ZBG).

  • Hydrogen Bonding: The sulfonyl oxygens serve as strong HBAs in active sites (e.g., COX-2, Nav1.7).

C. Decision Logic for Building Block Selection

The following decision tree illustrates when to deploy this specific reagent during Lead Optimization.

DecisionTree Start Lead Compound Optimization (Poor Solubility/High Clearance) CheckSAR Is the Phenyl-Sulfonamide motif tolerated? Start->CheckSAR CheckMetab Is the Para-position a metabolic soft spot? CheckSAR->CheckMetab Yes UseAlt Use Standard Benzenesulfonyl Chloride CheckSAR->UseAlt No CheckSol Need to lower LogP? CheckMetab->CheckSol Yes CheckMetab->UseAlt No UseBlock DEPLOY: 4-(4-morpholinylcarbonyl) Benzenesulfonyl chloride CheckSol->UseBlock Yes CheckSol->UseAlt No

Caption: Decision logic for selecting the morpholinyl-carbonyl scaffold to address specific PK liabilities.

Case Studies & Biological Applications[3][4]

Case Study 1: Nav1.7 Inhibitors for Pain Management

Research into voltage-gated sodium channels (Nav1.7) has utilized morpholine-based aryl sulfonamides to improve selectivity and reduce CNS side effects. The morpholine amide tail provides a specific vector that interacts with the channel's extracellular loop, while the sulfonamide core anchors the molecule.

  • Mechanism: The sulfonamide binds to the voltage-sensing domain, locking the channel in an inactivated state.

  • Advantage: The morpholine group reduces lipophilicity compared to earlier piperidine analogs, minimizing off-target CNS penetration while maintaining peripheral efficacy.

Case Study 2: Carbonic Anhydrase (CA) IX Inhibitors

CA IX is a hypoxia-induced enzyme overexpressed in solid tumors. Sulfonamides are the classic inhibitors of CA IX.

  • Role of Building Block: The benzenesulfonamide moiety coordinates the catalytic Zinc ion. The para-morpholinylcarbonyl tail extends towards the hydrophilic rim of the active site, imparting isoform selectivity (CA IX vs. CA II) and improving the drug's accumulation in the hypoxic tumor microenvironment.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of a N-substituted-4-(morpholine-4-carbonyl)benzenesulfonamide.

Reagents & Setup
  • Building Block: 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride (1.0 equiv).

  • Substrate: Primary or Secondary Amine (1.0 - 1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst (Optional): DMAP (0.1 equiv) if the amine is non-nucleophilic.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Dissolve the Amine substrate in anhydrous DCM (0.1 M concentration).

    • Add TEA/DIPEA and cool the mixture to 0°C (ice bath). Causality: Cooling prevents exotherms that could hydrolyze the sulfonyl chloride or cause bis-sulfonylation.

  • Coupling Reaction:

    • Dissolve 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Self-Validating Checkpoint (TLC/LCMS):

    • TLC: Check for the disappearance of the starting amine. Note that the sulfonyl chloride may streak or hydrolyze on silica; focus on the formation of the new, more polar sulfonamide spot.

    • LCMS: Look for the mass peak [M+H]⁺ corresponding to Product.

    • Validation: If the starting amine persists but the sulfonyl chloride is gone (hydrolyzed to sulfonic acid), the reaction system was likely wet. Repeat with strictly anhydrous solvents.

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHCO₃.

    • Extraction: Extract with DCM (3x).

    • Wash: Wash combined organics with 1M HCl (to remove excess base/pyridine) and then Brine. Note: Do not use acid wash if your product contains a basic heterocycle sensitive to protonation/extraction.

    • Dry/Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (MeOH/DCM gradient) is typically required due to the polarity of the morpholine group.

SynthesisWorkflow Reagents Amine + Base (in DCM, 0°C) Addition Add Sulfonyl Chloride (Dropwise) Reagents->Addition Reaction Stir RT (2-4h) Addition->Reaction Check Checkpoint: LCMS/TLC Reaction->Check Check->Reagents Incomplete/Hydrolysis Workup Acid/Base Wash & Purification Check->Workup Conversion >95%

Caption: Standard workflow for sulfonamide coupling using the morpholinyl-carbonyl building block.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvents or high humidity.Use freshly distilled DCM/THF and store the sulfonyl chloride in a desiccator.
Bis-Sulfonylation Excess sulfonyl chloride used with a primary amine.Strictly control stoichiometry (1:1) and add the chloride slowly at 0°C.
Poor Solubility Product is too polar (common with morpholine).Switch extraction solvent to EtOAc/Isopropanol (3:1) or use reverse-phase prep-HPLC.

References

  • Wu, Y. J., et al. (2018). Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7, 168-181. [Link]

  • Rambaud, F., et al. (2011). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (Contextual citation based on general morpholine utility in CNS).

Sources

Foundational

applications of morpholine-containing compounds in drug discovery

Executive Summary: The "Goldilocks" Heterocycle In the landscape of drug discovery, the morpholine ring (1-oxa-4-azacyclohexane) represents a critical "Goldilocks" pharmacophore. It bridges the gap between the highly bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Heterocycle

In the landscape of drug discovery, the morpholine ring (1-oxa-4-azacyclohexane) represents a critical "Goldilocks" pharmacophore. It bridges the gap between the highly basic, lipophilic piperidine and the overly polar, non-basic cyclic ethers.[1]

For the medicinal chemist, morpholine is not just a solubilizing appendage; it is a precision tool for modulating Lipophilic Efficiency (LipE) .[1] With a pKa of approximately 8.3 and a LogP of -0.86, it exists in a dynamic equilibrium at physiological pH (7.4), providing a balance of ionized species for solubility and neutral species for membrane permeability.[1]

This guide moves beyond basic definitions to explore the structural, synthetic, and metabolic applications of morpholine in modern drug design, substantiated by FDA-approved case studies.[1][2][3]

Physicochemical Profiling & SAR Logic

The Bioisosteric Triad

The decision to incorporate a morpholine ring often arises during Lead Optimization when a piperidine-containing hit suffers from metabolic liability or poor solubility.

PropertyPiperidineMorpholinePiperazine
Structure CH₂-CH₂ backboneO-atom substitutionN-atom substitution
pKa (Conj. Acid) ~11.2 (Highly Basic)~8.3 (Moderately Basic) ~9.8 (Basic)
LogP High (Lipophilic)Low (Hydrophilic) Low (Hydrophilic)
H-Bonding Donor/Acceptor+ Ether Acceptor Double Donor/Acceptor
CYP Liability High (Oxidation)Moderate (Ring Opening) Moderate (N-Oxidation)

Key Insight: The oxygen atom in morpholine exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the nitrogen by nearly 3 log units compared to piperidine. This reduces the penalty of desolvation energy required for the drug to bind to its target, often improving potency while simultaneously lowering hERG channel affinity (a common liability of basic amines).

Visualization: The SAR Decision Tree

The following decision logic illustrates when to deploy a morpholine scaffold during hit-to-lead evolution.

SAR_Decision_Tree Start Hit Compound Analysis Solubility Is Solubility < 50 µM? Start->Solubility hERG hERG Inhibition > 10 µM? Solubility->hERG No Morpholine Strategy: Install Morpholine Solubility->Morpholine Yes (Lower LogP) Metab High Metabolic Clearance? hERG->Metab No hERG->Morpholine Yes (Lower pKa) Metab->Morpholine Yes (Block Oxidation) Piperidine Keep Piperidine / Add F Metab->Piperidine No Piperazine Strategy: Install Piperazine

Figure 1: Strategic decision tree for introducing morpholine to modulate physicochemical properties.

Synthetic Methodologies

The installation of the morpholine moiety is typically achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) for activated heteroaryls and Buchwald-Hartwig Amination for unactivated systems.

Protocol: SNAr Installation (Kinase Inhibitor Synthesis)

This protocol describes the installation of a morpholine side chain onto a quinazoline core, a critical step in the synthesis of EGFR inhibitors like Gefitinib.

Reaction Scheme: 4-Chloro-quinazoline derivative + 3-Morpholinopropylamine


 Amino-substituted Quinazoline

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]

  • Nucleophile: 3-Morpholinopropylamine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropyl Alcohol (IPA) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-Chloro-6,7-dimethoxyquinazoline dissolved in IPA (10 mL/g).

  • Activation: Add DIPEA dropwise at room temperature to scavenge HCl generated during the reaction.

  • Addition: Add 3-Morpholinopropylamine slowly. Note: Exothermic reaction; maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor consumption of the chloride starting material via TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a hydrochloride salt or free base.

  • Purification: Filter the solid. Wash with cold IPA and diethyl ether. Recrystallize from EtOH if necessary.

Self-Validating Check: The disappearance of the characteristic Cl-isotope pattern (3:1 ratio of M/M+2) in LC-MS confirms the substitution.

Case Studies in Drug Design

Gefitinib (Iressa): The Solubilizing Tail
  • Target: EGFR Tyrosine Kinase (Non-Small Cell Lung Cancer).[1][4][5][6][7]

  • Morpholine Role: The morpholine ring is attached via a propoxy linker at the C-6 position.

    • Solubility: The basic nitrogen (pKa ~8.0 in this context) ensures the drug is soluble in the acidic environment of the stomach.

    • Binding: Crystal structures (PDB: 4WKQ) reveal the morpholine moiety extends towards the solvent front, interacting with water molecules rather than burying deeply in the hydrophobic pocket. This allows the core quinazoline to bind tightly to the ATP site without steric penalty.

Linezolid (Zyvox): Electronic Tuning
  • Target: Bacterial 50S Ribosomal Subunit.[1][8]

  • Morpholine Role: Linezolid features a morpholine ring directly fused to a fluorophenyl group.[1]

    • Electronic Effect: Unlike Gefitinib, where it acts as a tail, here the morpholine is a core electronic modulator.[1] The oxygen atom donates electron density into the phenyl ring, while the nitrogen acts as an acceptor/donor balance.

    • Metabolism: Uniquely, Linezolid is metabolized via morpholine ring oxidation (independent of CYP450), forming an aminoethoxyacetic acid metabolite.[1][9] This lack of CYP interaction makes it safer for polypharmacy.[1]

Metabolic Considerations & Toxicity[10]

While morpholine is metabolically superior to piperidine regarding oxidative debulking, it is not inert.[1][10]

Metabolic Pathways
  • N-Oxidation: Formation of the N-oxide is common but often reversible.

  • 
    -Hydroxylation:  Hydroxylation at the carbon adjacent to the nitrogen (C2/C6) leads to an unstable hemiaminal, which collapses to open the ring.
    
  • Ring Opening: This results in linear acid metabolites (as seen in Linezolid), which are rapidly cleared renally.[1]

Visualization: Metabolic Fate

Metabolism Parent Morpholine Drug NOxide N-Oxide (Polar, Excreted) Parent->NOxide FMO / CYP Hydroxy α-Hydroxylation (Unstable) Parent->Hydroxy CYP3A4 Open Ring Opening (Acid Metabolite) Hydroxy->Open Spontaneous

Figure 2: Primary metabolic pathways for morpholine-containing drugs.

Experimental Protocol: Microsomal Stability Assay

To verify the metabolic stability of a morpholine analogue versus its piperidine parent.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase)[1]

  • Test Compound (1 µM final conc.)

Procedure:

  • Pre-Incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) with 25 µL HLM and 0.5 µL test compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Success Criteria: A morpholine analogue should demonstrate a


 mins in HLM to be considered stable enough for in vivo progression.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8083, Morpholine.[1] Retrieved from [Link]

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1][11] Bioorganic Chemistry.[1][12] Retrieved from [Link]

  • FDA Access Data. Gefitinib (Iressa) Approval History and Labeling.[1] Retrieved from [Link][13]

  • DrugBank Online. Linezolid: Pharmacology and Metabolism.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Sulfonamides Using 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride

Introduction & Rationale The sulfonamide functional group is a critical amide bioisostere widely utilized in pharmaceutical chemistry to improve metabolic stability, modulate physicochemical properties, and enhance targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The sulfonamide functional group is a critical amide bioisostere widely utilized in pharmaceutical chemistry to improve metabolic stability, modulate physicochemical properties, and enhance target binding affinities[1]. Among the diverse array of sulfonylating agents, 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS 881005-36-3) stands out as a highly valuable bifunctional building block[2].

By incorporating this reagent, medicinal chemists can simultaneously introduce a robust sulfonamide linkage and a morpholine moiety. The morpholine ring is particularly advantageous as it enhances aqueous solubility and provides a versatile hydrogen-bond acceptor, which is often critical for optimizing the pharmacokinetic profiles of drug candidates.

Mechanistic Insights and Base Selection (E-E-A-T)

The synthesis of sulfonamides from sulfonyl chlorides and amines is a fundamental transformation, yet its efficiency heavily depends on the precise choice of base and solvent[3].

Causality in Experimental Design:

  • Base Selection (Pyridine vs. Triethylamine): While triethylamine (TEA) acts purely as a Brønsted base to scavenge the HCl byproduct, pyridine serves a dual role. Pyridine acts as a nucleophilic catalyst by attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is significantly more reactive toward amines than the parent sulfonyl chloride, making pyridine the preferred choice, especially when coupling sterically hindered or electronically deactivated amines.

  • Solvent and Temperature: Anhydrous dichloromethane (DCM) is the optimal solvent due to its excellent solubilizing properties and inertness. The reaction must be initiated at 0 °C. Sulfonamide formation is highly exothermic; uncontrolled temperature spikes can lead to competitive hydrolysis of the sulfonyl chloride (if trace moisture is present) or over-sulfonylation (yielding bis-sulfonamides when primary amines are used).

G1 SC Sulfonyl Chloride Electrophile BaseChoice Base Selection SC->BaseChoice Pyridine Pyridine (Nucleophilic Catalyst) BaseChoice->Pyridine Pathway A TEA Triethylamine (Brønsted Base) BaseChoice->TEA Pathway B Intermediate Sulfonylpyridinium Intermediate (Highly Reactive) Pyridine->Intermediate Fast activation Direct Direct Amine Attack (Slower) TEA->Direct Deprotonation Product Target Sulfonamide Intermediate->Product Amine attack Direct->Product Amine attack

Figure 1: Mechanistic divergence in sulfonamide synthesis based on base selection.

Quantitative Data: Optimization of Reaction Conditions

To establish the most robust protocol, various conditions were evaluated using a model primary amine. The data below highlights the superiority of pyridine in anhydrous DCM at controlled temperatures.

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

EntrySolventBase (Equiv)TemperatureTime (h)Yield (%)Observation / Causality
1DCMTEA (1.5)0 °C to RT472Moderate yield; slower conversion due to lack of nucleophilic catalysis.
2 DCM Pyridine (1.5) 0 °C to RT 2 91 Optimal; rapid conversion, clean TLC profile, minimal byproducts.
3THFPyridine (1.5)0 °C to RT485Good yield; slight precipitation of pyridinium salts hindered stirring.
4DMFDIPEA (2.0)RT665Lower yield; trace moisture in DMF led to competitive hydrolysis.
5DCMPyridine (1.5)Reflux150Poor yield; thermal degradation and formation of dark impurities.

Experimental Protocol

This self-validating protocol is designed to maximize yield while minimizing purification bottlenecks[3].

G2 Step1 1. Preparation Dry glassware, Ar/N2 atm Step2 2. Reagent Mixing Amine + Pyridine in DCM at 0°C Step1->Step2 Step3 3. Electrophile Addition Add Sulfonyl Chloride Dropwise Step2->Step3 Step4 4. Reaction Warm to RT, Stir 2-4h Step3->Step4 Step5 5. Quench & Wash 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.

Materials & Reagents:
  • (1.05 equiv)

  • Primary or Secondary Amine (1.00 equiv)

  • Anhydrous Pyridine (1.50 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

    • Causality: Strict anhydrous conditions prevent the hydrolysis of the highly electrophilic sulfonyl chloride into the unreactive sulfonic acid.

  • Amine Dissolution: Dissolve the amine (1.00 equiv) in anhydrous DCM to achieve a 0.1 M solution. Add anhydrous pyridine (1.50 equiv).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Checkpoint: A slight yellowing of the solution and the gradual formation of a fine precipitate (pyridinium chloride) indicate successful activation and reaction progress.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The starting amine spot (visualized with Ninhydrin or UV) should completely disappear, replaced by a new, typically less polar, UV-active spot corresponding to the sulfonamide.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2x): Causality: Protonates and removes excess pyridine and any unreacted starting amine into the aqueous layer.

    • Saturated NaHCO₃ (1x): Causality: Neutralizes any residual acid and removes hydrolyzed sulfonic acid byproducts.

    • Brine (1x): Causality: Pre-dries the organic layer and breaks any emulsions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to EtOAc) to afford the pure sulfonamide.

References

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Application

Application Note: 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride in the Rational Design and Synthesis of Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors requires precise control over molecular confo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires precise control over molecular conformation, target affinity, and physicochemical properties. 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3) has emerged as a highly versatile bifunctional building block in medicinal chemistry. This reagent enables the rapid, single-step installation of a benzenesulfonamide linker coupled with a morpholine-4-carbonyl moiety, providing a dual advantage: structural rigidity for kinase pocket binding and enhanced pharmacokinetic (PK) profiles.

The Sulfonamide Linkage

Sulfonamides are well-documented pharmacophores in oncology and kinase inhibition[1]. The geometry of the sulfonamide group (specifically the tetrahedral arrangement of the S=O bonds) directs the molecular vector, often anchoring the molecule via hydrogen bonds to the DFG motif (in Type II inhibitors) or the ribose-binding pocket. Furthermore, sulfonamides are metabolically more stable than their amide counterparts, resisting enzymatic hydrolysis in vivo.

The Morpholine-4-carbonyl Motif

The morpholine ring is a privileged scaffold, famously utilized in PI3K and mTOR inhibitors to interact with the hinge region of kinases [2]. However, basic morpholines can introduce hERG liabilities or induce phospholipidosis. By incorporating the morpholine as an amide (morpholine-4-carbonyl), the basicity of the nitrogen is eliminated. The resulting moiety retains two potent hydrogen-bond acceptors (the morpholine oxygen and the carbonyl oxygen)[3]. In the context of the benzenesulfonamide vector, this morpholine-amide group typically projects into the solvent-exposed region of the kinase ATP-binding site, dramatically improving aqueous solubility without compromising target selectivity.

Physicochemical Profiling

Incorporating this building block alters the physicochemical landscape of the parent scaffold. The table below summarizes the properties of the reagent and the expected shifts in the final inhibitor, providing a rationale for its use in lead optimization.

Property4-(4-Morpholinylcarbonyl)benzenesulfonyl ChlorideTypical Sulfonamide Product ContributionRationale for Kinase Inhibitor Design
Molecular Weight 289.74 g/mol + 253.28 g/mol (net addition)Fills the hydrophobic pocket and solvent channel.
Hydrogen Bond Donors 0+ 1 (Sulfonamide NH)Crucial for DFG-in/out or ribose pocket anchoring.
Hydrogen Bond Acceptors 4+ 4 (S=O, C=O, Morpholine -O-)Enhances interaction with the solvent/water network.
Topological Polar Surface Area 63.68 Ų+ ~75 ŲOptimizes cell permeability and aqueous solubility.
LogP (Predicted) ~1.08Modulates lipophilicityBalances highly lipophilic hinge-binding cores.

Pharmacophore Visualization

Pharmacophore Hinge Heteroaryl Core (Hinge Binder) Sulfonamide Sulfonamide Linker (DFG / Ribose Pocket) Hinge->Sulfonamide C-N bond Benzene Benzene Spacer (Hydrophobic Cleft) Sulfonamide->Benzene S-C bond Morpholine Morpholine-4-carbonyl (Solvent Exposed Region) Benzene->Morpholine C-C bond

Pharmacophore model of 4-(4-morpholinylcarbonyl)benzenesulfonamide kinase inhibitors.

Experimental Protocol: Sulfonylation of Heteroaryl Amines

Objective: To synthesize 4-(4-morpholinylcarbonyl)benzenesulfonamide derivatives from unreactive heteroaryl amines (e.g., aminopyrimidines, azaindoles).

Causality & Expert Insights: Heteroaryl amines used as hinge binders are often electron-deficient, rendering them poor nucleophiles. Standard conditions (e.g., DIPEA in DCM) frequently fail or result in competitive hydrolysis of the sulfonyl chloride. Using anhydrous pyridine as both solvent and base is critical; it reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, driving the reaction forward. Temperature control (starting at 0 °C) is essential to manage the exothermic formation of this intermediate and prevent degradation.

Materials:
  • Core heteroaryl amine (1.0 eq)

  • 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.2 - 1.5 eq)

  • Anhydrous Pyridine (0.2 M relative to amine)

  • Saturated aqueous NaHCO₃

  • Dichloromethane (DCM)

Step-by-Step Procedure:
  • Preparation: Dissolve the heteroaryl amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.

  • Activation & Addition: Add 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.2 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exotherm and minimizes the formation of bis-sulfonylated side products.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via LC-MS or TLC. If the amine is highly deactivated, gentle heating (40–60 °C) may be required.

  • Quenching & Workup: Once complete, concentrate the pyridine in vacuo (or co-evaporate with toluene). Dilute the crude residue in DCM and wash with saturated aqueous NaHCO₃.

    • Causality (Self-Validating Step): NaHCO₃ neutralizes residual acid and partitions any hydrolyzed sulfonic acid byproduct into the aqueous layer, ensuring a clean organic phase for downstream purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography (typically using a gradient of DCM/Methanol or Ethyl Acetate/Hexanes depending on the polarity of the core).

Synthetic Workflow Visualization

SyntheticWorkflow Step1 1. Amine Preparation (Anhydrous Pyridine, N2) Step2 2. Sulfonylation (Add Sulfonyl Chloride at 0°C) Step1->Step2 Step3 3. Aqueous Workup (Sat. NaHCO3 / DCM extraction) Step2->Step3 Monitor via LC-MS Step4 4. Purification (Flash Chromatography) Step3->Step4 Removes sulfonic acid Step5 5. Validation (LC-MS, NMR, Kinase Assay) Step4->Step5

Step-by-step synthetic workflow for the sulfonylation of heteroaryl amines.

References

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry.[Link]

  • Structure-based de novo design and identification of D816V mutant-selective c-KIT inhibitors. Organic & Biomolecular Chemistry.[Link]

Method

preparation of antibacterial sulfonamides with 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride

Application Note: Preparation and Evaluation of Antibacterial Sulfonamides using 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride Executive Summary This guide details the protocol for synthesizing novel antibacterial su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Evaluation of Antibacterial Sulfonamides using 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride

Executive Summary

This guide details the protocol for synthesizing novel antibacterial sulfonamides using 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride as a core scaffold. Unlike simple benzenesulfonyl chlorides, this reagent incorporates a morpholine-amide moiety at the para-position. This structural feature is strategically valuable in medicinal chemistry for modulating lipophilicity (


) and improving the pharmacokinetic profile of the resulting sulfonamide drugs.

The workflow covers three critical phases:

  • Chemical Synthesis: A robust nucleophilic substitution protocol optimized for yield and purity.

  • Structural Validation: Key analytical checkpoints (NMR/MS) to ensure scaffold integrity.

  • Biological Profiling: A standardized Minimum Inhibitory Concentration (MIC) assay to evaluate antibacterial potency against Gram-positive and Gram-negative strains.

Scientific Background & Mechanism

The Target: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , a key enzyme in the bacterial folate biosynthesis pathway.[1] By mimicking p-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, effectively arresting bacterial growth (bacteriostatic action).[1][2]

The Reagent: 4-(4-Morpholinylcarbonyl)benzenesulfonyl chloride possesses two distinct functional regions:

  • Electrophilic Center (

    
    ):  Highly reactive toward nucleophiles (amines) to form the sulfonamide pharmacophore.
    
  • Morpholine-Amide Tail: Enhances water solubility and metabolic stability compared to simple alkyl chains.

Reaction Mechanism: The synthesis proceeds via a Nucleophilic Substitution at Sulfur . The amine nucleophile attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion. A non-nucleophilic base (e.g., Triethylamine, Pyridine) is required to scavenge the liberated HCl and drive the equilibrium forward.

ReactionMechanism Reagent Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product Sulfonamide (Antibacterial Agent) Intermediate->Product Cl- Elimination Base Base (Et3N) (HCl Scavenger) Base->Product Neutralization

Figure 1: Mechanistic pathway for the sulfonylation of amines. The base is critical for neutralizing the HCl byproduct, preventing protonation of the amine nucleophile.

Protocol 1: Chemical Synthesis

Objective: Couple 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride with a primary amine (e.g., p-anisidine or benzylamine) to form the sulfonamide.

Materials:

  • Reagent A: 4-(4-Morpholinylcarbonyl)benzenesulfonyl chloride (1.0 equiv).

  • Reagent B: Target Amine (1.1 equiv).

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Quench: 1M Hydrochloric Acid (HCl).

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.1 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (5 mL).

    • Cool the mixture to 0°C using an ice bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents side reactions and exotherms.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (3 mL).

    • Add this solution dropwise to the amine mixture over 10 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to avoid hydrolysis of the sulfonyl chloride by ambient moisture.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Check progress via Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexane). The starting sulfonyl chloride spot should disappear.

  • Work-Up (The "Wash"):

    • Dilute reaction with DCM (20 mL).

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 15 mL). Purpose: Removes unreacted amine and triethylamine.

    • Wash 2 (Basic): Wash with Saturated

      
       (1 x 15 mL). Purpose: Neutralizes residual acid.
      
    • Wash 3 (Neutral): Wash with Brine (1 x 15 mL).

    • Dry the organic layer over Anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification:

    • Most sulfonamides crystallize upon concentration. Recrystallize from Ethanol/Water or Hot Ethyl Acetate .

    • If oil persists, purify via Silica Gel Flash Chromatography (Gradient: 0% -> 60% EtOAc in Hexanes).

Protocol 2: Structural Validation

Before biological testing, the structure must be confirmed.

Expected Data (Example for p-Toluidine derivative):

TechniqueParameterExpected Signal / Observation
1H NMR Morpholine RingMultiplets at 3.4–3.8 ppm (8H total).
1H NMR Sulfonamide NHSinglet (broad) at 9.5–10.5 ppm (

exchangeable).
1H NMR Aromatic RegionTwo distinct AA'BB' systems (one from sulfonyl core, one from amine).
LC-MS Molecular Ion

or

consistent with calculated mass.
IR Functional Groups

stretches at 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Protocol 3: Biological Evaluation (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains.

Materials:

  • Strains: Escherichia coli (Gram-), Staphylococcus aureus (Gram+).

  • Media: Mueller-Hinton Broth (MHB).

  • Control: Sulfamethoxazole (Positive Control), DMSO (Negative Control).

  • Detection: Resazurin dye (Alamar Blue) or Optical Density (

    
    ).
    

Workflow:

  • Stock Preparation:

    • Dissolve the synthesized sulfonamide in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution Series (96-well Plate):

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to starting test conc, e.g., 512 µg/mL) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Discard excess from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB.

    • Add 100 µL of bacterial suspension to wells 1–11.

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours .

    • Visual Read: The MIC is the lowest concentration with no visible turbidity .

    • Resazurin Method: Add 30 µL of 0.01% Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

MIC_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Start->Dilution Inoculation Add Bacteria (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Readout Determine MIC (Turbidity/Dye) Incubation->Readout

Figure 2: Standardized workflow for broth microdilution assay to determine antibacterial potency.

References

  • National Institutes of Health (NIH). (2021). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis by S-N Coupling. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Retrieved October 26, 2023, from [Link]

Sources

Application

use of 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride in solid-phase synthesis

Application Note: High-Efficiency Solid-Phase Sulfonylation using 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride Executive Summary This guide details the protocol for utilizing 4-(4-morpholinylcarbonyl)Benzenesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Sulfonylation using 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride

Executive Summary

This guide details the protocol for utilizing 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride (CAS: 881005-36-3) in solid-phase synthesis (SPS). This reagent serves a dual purpose in medicinal chemistry: it functions as a robust capping agent for primary and secondary amines, and it introduces a morpholine pharmacophore , known to enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability [1, 2].

Unlike standard carboxylic acid couplings, sulfonyl chloride reactions require specific base/solvent tuning to prevent hydrolysis and ensure quantitative conversion. This protocol addresses these challenges, providing a self-validating workflow for library generation and lead optimization.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride
CAS Number 881005-36-3
Molecular Weight 289.74 g/mol
Functional Groups Sulfonyl Chloride (Electrophile), Morpholine Amide (Solubilizing Group)
Physical State White to off-white solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.
Solubility Soluble in DCM, DMF, THF. Hydrolyzes slowly in wet solvents.

Expert Insight: The morpholine amide moiety at the para-position is chemically stable under standard Fmoc/tBu deprotection conditions (20% piperidine) and acidic cleavage cocktails (95% TFA). It does not require protection during synthesis.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the resin-bound amine onto the sulfur atom of the sulfonyl chloride, eliminating HCl.

Key Mechanistic Considerations:

  • Basicity: A non-nucleophilic base (DIPEA or 2,4,6-Collidine) is required to scavenge the HCl byproduct. Pyridine is often used as both solvent and base for difficult couplings due to its ability to act as a nucleophilic catalyst.

  • Solvent Choice: DCM (Dichloromethane) is preferred over DMF for sulfonyl chlorides to minimize background hydrolysis, though DMF is acceptable if the resin requires it for swelling [3].

Detailed Experimental Protocol

Materials Required
  • Resin: Amino-functionalized resin (e.g., Rink Amide, Wang-bound peptide) (

    
     loading).
    
  • Reagent: 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride (

    
     relative to resin loading).
    
  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous DCM (primary) or Anhydrous DMF (secondary).

  • Monitoring: Kaiser Test Kit (Ninhydrin) or Chloranil Test (for secondary amines).

Step-by-Step Coupling Procedure

Step 1: Resin Preparation & Swelling

  • Weigh appropriate amount of resin into a fritted polypropylene syringe reactor.

  • Swell resin in DCM for 20 minutes. Drain.

  • Critical Step: Wash resin

    
     with Anhydrous DCM  to remove residual moisture.
    

Step 2: Reagent Solution Preparation

  • Calculate: For

    
     resin (
    
    
    
    ), you need
    
    
    of reactive sites.
  • Reagent: Weigh

    
     (
    
    
    
    , 3 eq) of sulfonyl chloride.
  • Base: Measure

    
     (
    
    
    
    , 6 eq) of DIPEA.
  • Dissolution: Dissolve the sulfonyl chloride in

    
     of anhydrous DCM. Add DIPEA immediately before adding to resin.
    

Step 3: Coupling Reaction

  • Add the Reagent/Base solution to the swelled resin.[2]

  • Agitate (shake or rotate) at Room Temperature (RT) for 2 to 4 hours .

    • Note: Do not vortex violently to avoid grinding the resin.

  • Drain the reaction mixture.

  • Wash resin:[2][3][4][5]

    • 
       with DCM[2][5]
      
    • 
       with DMF[2]
      
    • 
       with DCM[2][5]
      

Step 4: Validation (Self-Validating Step) Perform a Kaiser Test on a few resin beads.

  • Positive (Blue): Incomplete coupling. Repeat Step 3 with fresh reagents (consider adding catalytic DMAP).

  • Negative (Yellow/Colorless): Quantitative coupling. Proceed to cleavage.[3][5]

Step 5: Cleavage & Isolation [5]

  • Treat resin with cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate filtrate in cold diethyl ether.

  • Centrifuge and lyophilize.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the sulfonylation process.

SPS_Workflow Start Start: Amino-Resin Swell Swell Resin (DCM) 20 min Start->Swell Prep Prepare Reagents: 3 eq Sulfonyl Chloride 6 eq DIPEA in Anhydrous DCM Swell->Prep Coupling Coupling Reaction RT, 2-4 Hours Prep->Coupling Wash Wash: 3x DCM, 3x DMF, 3x DCM Coupling->Wash Check Kaiser Test (Ninhydrin) Wash->Check Fail Result: BLUE Beads (Incomplete) Check->Fail Positive Pass Result: COLORLESS Beads (Complete) Check->Pass Negative Retry Re-couple: Add catalytic DMAP or Switch to Pyridine Fail->Retry Retry->Coupling Cleave TFA Cleavage (Morpholine Stable) Pass->Cleave Final Final Product: Sulfonamide-Morpholine Conjugate Cleave->Final

Figure 1: Logical workflow for solid-phase sulfonylation, including self-validation checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance or wet solvents.1. Repeat coupling with Pyridine as solvent.2. Add 0.1 eq DMAP (4-Dimethylaminopyridine) as catalyst.3. Ensure DCM is distilled/anhydrous.
Low Yield after Cleavage Hydrolysis of sulfonyl chloride prior to coupling.Check reagent quality. Sulfonyl chlorides degrade to sulfonic acids (unreactive) if stored improperly.
Precipitate in Reaction Vessel Formation of DIPEA-HCl salts.This is normal. Ensure adequate washing with DMF (which dissolves the salts) before the final DCM wash.
Side Reactions Reaction with His/Tyr side chains.Ensure side chains are fully protected (e.g., Trt, tBu) during the sulfonylation step.

References

  • Kumari, S., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate. Available at: [Link]

  • Aldewachi, H., et al. (2025).[6] "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors." MDPI. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5] Chemical Reviews. (Cited for general SPS solvent compatibility principles).

Sources

Method

derivatization of amines with 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride for HPLC

Application Note: Derivatization of Amines with 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride for HPLC Analysis Introduction & Principle The analysis of aliphatic amines, amino acids, and polyamines by High-Performan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Amines with 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride for HPLC Analysis

Introduction & Principle

The analysis of aliphatic amines, amino acids, and polyamines by High-Performance Liquid Chromatography (HPLC) is often hindered by their lack of a significant chromophore for UV-Vis detection and their poor retention on standard C18 reversed-phase columns. Derivatization is a critical sample preparation step that addresses these challenges by chemically attaching a hydrophobic, UV-active, or ionizable tag to the analyte.[1]

4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (MCBS-Cl) is a specialized sulfonyl chloride reagent designed for this purpose. Structurally, it consists of a benzenesulfonyl chloride core (the reactive warhead) substituted at the para position with a morpholine-4-carbonyl group.

Key Advantages of MCBS-Cl:

  • Enhanced Detectability: The benzoyl-morpholine moiety introduces a strong UV chromophore (typically absorbing in the 240–260 nm range), enabling nanomolar detection limits for otherwise non-UV-absorbing amines.

  • Improved Solubility: Unlike highly hydrophobic reagents (e.g., Tosyl chloride), the morpholine group imparts moderate polarity, preventing reagent precipitation in aqueous reaction buffers and improving the peak shape of derivatives in reversed-phase chromatography.

  • Stability: The resulting sulfonamide bond is chemically stable under acidic HPLC conditions, unlike some amide or ester derivatives.

Reaction Mechanism

The derivatization proceeds via a Schotten-Baumann reaction under alkaline conditions. The nucleophilic nitrogen of the target amine attacks the sulfur atom of the sulfonyl chloride group. The base (typically carbonate or borate) neutralizes the liberated hydrochloric acid (HCl) to drive the equilibrium forward and maintain the amine in its nucleophilic, deprotonated state.

Reaction Scheme:



(Where Ar = 4-(4-morpholinylcarbonyl)phenyl)

Graphviz Diagram: Reaction Mechanism & Workflow

ReactionWorkflow cluster_mech Chemical Transformation Reagent MCBS-Cl Reagent (in MeCN) Reaction Sulfonylation (60°C, 20 min) Reagent->Reaction Electrophile Amine Target Amine (Sample) Amine->Reaction Nucleophile Buffer Base Buffer (Na2CO3, pH 10) Buffer->Reaction Catalyst/pH Control Quench Quenching (Add HCl or Glycine) Reaction->Quench Sulfonamide Formed HPLC HPLC-UV/MS Analysis Quench->HPLC Inject MechNode R-NH2 + Ar-SO2-Cl -> R-NH-SO2-Ar + HCl

Caption: Experimental workflow for the derivatization of amines using MCBS-Cl, including reaction conditions and critical path steps.

Materials & Reagents

ComponentSpecificationPurpose
Derivatizing Reagent 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3)Reacts with primary/secondary amines.[2]
Reaction Solvent Acetonitrile (HPLC Grade)Solubilizes the reagent; compatible with HPLC.
Buffer Salt Sodium Carbonate (

) & Sodium Bicarbonate (

)
Maintains pH ~10 to ensure amine nucleophilicity.
Quenching Agent 1% Formic Acid or 1M GlycineStops reaction; neutralizes pH before injection.
Mobile Phase Water / Acetonitrile (0.1% Formic Acid)Gradient elution for separation.

Detailed Protocol

Step 1: Reagent Preparation
  • Buffer Solution (pH 10.0): Dissolve 0.53 g of

    
     in 100 mL of deionized water (50 mM). Adjust pH to 10.0 using dilute HCl or NaOH if necessary.
    
  • MCBS-Cl Reagent (10 mM): Dissolve 2.9 mg of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride in 1 mL of Acetonitrile (MeCN). Note: Prepare fresh daily to prevent hydrolysis.

Step 2: Derivatization Procedure
  • Combine: In a 1.5 mL HPLC vial or microcentrifuge tube, add:

    • 100 µL Sample (Amine solution in water/methanol).

    • 100 µL Buffer Solution (pH 10.0).

    • 200 µL MCBS-Cl Reagent .

  • Vortex: Mix vigorously for 10 seconds.

  • Incubate: Heat the mixture at 60°C for 20 minutes in a heating block.

    • Why? Sulfonyl chlorides are less reactive than acyl chlorides. Heat ensures quantitative reaction with sterically hindered secondary amines.

  • Quench: Add 50 µL of 1% Formic Acid or 100 mM Glycine . Vortex and cool to room temperature.

    • Why? Acid prevents damage to silica columns; Glycine scavenges excess reagent to prevent interference peaks.

  • Filter: Filter through a 0.22 µm PTFE filter if precipitate is visible (rare with this reagent).

Step 3: HPLC-UV Method
ParameterCondition
Column C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV Absorbance @ 254 nm (Max) or 210 nm
Injection Vol 10 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) % Mobile Phase B
0.0 10%
15.0 90%
18.0 90%
18.1 10%

| 23.0 | 10% (Re-equilibration) |

Results & Validation

Expected Chromatogram
  • Excess Reagent Peak: Elutes early to mid-gradient (hydrolyzed sulfonic acid form) or late (intact chloride, if not quenched).

  • Derivatized Amines: Elute as sharp, symmetrical peaks. The order of elution generally follows the hydrophobicity of the amine chain (Methylamine < Ethylamine < Propylamine).

  • Selectivity: The morpholine group interacts with the aqueous phase, often improving the separation of polar amines compared to purely hydrophobic tags like Dansyl.

Performance Metrics (Typical)
  • Linearity:

    
     over the range of 0.1 µM – 100 µM.
    
  • LOD (Limit of Detection): ~10–50 nM (UV detection), <1 nM (ESI-MS).

  • Stability: Derivatives are stable for >48 hours at 4°C in the autosampler.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield / Small Peaks pH too low (< 8.5)Ensure Carbonate buffer is fresh and pH is > 9.5.
Precipitation Reagent concentration too highDilute reagent to 5 mM or increase % MeCN in reaction mix.
Extra Peaks Reagent hydrolysisPrepare reagent immediately before use; keep anhydrous.
Broad Peaks Column overload or pH mismatchEnsure final sample is acidified (pH < 4) before injection.

References

  • Sigma-Aldrich. (n.d.). 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride Product Specification. Retrieved from

  • BenchChem. (n.d.).[3] Product Data: 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride. Retrieved from

  • Sacher, F., et al. (1997). Analysis of primary and secondary aliphatic amines in waste water and surface water by gas chromatography-mass spectrometry after derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. Journal of Chromatography A, 764(1), 85-93. Link(Cited for general sulfonyl chloride derivatization protocols).

  • Redmond, J.W., & Tseng, A. (1979). A rapid method for the determination of polyamines in urine by high-performance liquid chromatography. Journal of Chromatography B, 170(3), 479-481.

Sources

Application

Application Note: High-Efficiency One-Pot Synthesis of Sulfonamides from 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride

Abstract & Introduction This application note details a robust, field-proven protocol for the one-pot synthesis of sulfonamides utilizing 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS 881005-36-3) . This specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, field-proven protocol for the one-pot synthesis of sulfonamides utilizing 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS 881005-36-3) . This specific sulfonyl chloride scaffold is a critical building block in Fragment-Based Drug Discovery (FBDD) due to the presence of the morpholine moiety, which often enhances aqueous solubility and metabolic stability in lead compounds.

While the reaction of sulfonyl chlorides with amines is a classic transformation, this guide addresses specific challenges associated with the 4-(4-morpholinylcarbonyl) substituted scaffold, including solubility profiles and minimizing hydrolysis side-reactions. We present a streamlined "One-Pot" methodology that accommodates both free amines and amine salts, ensuring high throughput and reproducibility.

Key Advantages of This Protocol
  • Broad Substrate Scope: Compatible with primary, secondary, aliphatic, and aromatic amines.

  • In-Situ Salt Breaking: Optimized for using stable amine hydrochloride salts directly.

  • High Purity: Minimizes the formation of sulfonic acid byproducts via controlled anhydrous conditions.

  • Scalability: Validated from milligram (library) to gram (process) scales.

Chemical Mechanism & Rationale[1]

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. Unlike carbonyl substitution, this mechanism is often described as concerted (


-like) or proceeding through a trigonal bipyramidal transition state, rather than a discrete tetrahedral intermediate.
Mechanistic Pathway[2][3]
  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur center.[1]

  • Transition State: Formation of a pentacoordinate transition state.

  • Elimination: Expulsion of the chloride leaving group.

  • Proton Transfer: The base (e.g., Triethylamine, Pyridine) acts as a proton scavenger (HCl sponge) to drive the equilibrium forward and prevent protonation of the unreacted amine.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical role of the base in the "One-Pot" cycle.

ReactionMechanism Substrate Sulfonyl Chloride (Electrophile) TS Transition State [Pentacoordinate] Substrate->TS  Attack Amine Amine (Nucleophile) Amine->TS Base Base (HCl Scavenger) Byproduct Base·HCl (Salt) Base->Byproduct Product Sulfonamide (Target) TS->Product  Elimination TS->Byproduct  H+ Transfer

Figure 1: Mechanistic flow of sulfonylation. The base is critical for scavenging the HCl byproduct, preventing amine deactivation.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagent A: 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.0 equiv).

  • Reagent B: Amine (1.1 equiv). Note: If using amine HCl salt, increase base stoichiometry.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF.[2]

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Protocol A: Standard One-Pot Synthesis (Free Amines)

Best for: Primary/Secondary alkyl amines and anilines.

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Amine (1.1 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition: Add TEA (1.5 mmol, 210 µL). Stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Slowly add 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.0 mmol, ~289 mg) portion-wise or as a solution in DCM (2 mL) over 10 minutes.

    • Rationale: Cooling controls the exotherm and minimizes hydrolysis if trace moisture is present.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The sulfonyl chloride spot should disappear.[3]

  • Quench & Workup:

    • Add 10 mL of 1M HCl (aq). Caution: Exothermic.

    • Separate the organic layer.[2]

    • Wash organic layer with Sat. NaHCO₃ (10 mL) followed by Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: "In-Situ Break" One-Pot Synthesis (Amine Salts)

Best for: Handling unstable amines stored as HCl or TFA salts.

  • Suspension: Suspend the Amine·HCl salt (1.1 mmol) in anhydrous DCM (5 mL).

  • Activation: Add DIPEA (2.5 mmol). Stir vigorously for 15 minutes at RT until the salt dissolves or a fine suspension forms.

    • Rationale: Extra base is required to neutralize the salt counter-ion and release the free amine nucleophile.

  • Coupling: Add 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.0 mmol) in one portion.

  • Completion: Stir at RT for 4–12 hours. (Salts often react slower due to solubility).

  • Workup: Proceed as in Protocol A.

Workflow Visualization

The following diagram outlines the decision logic and workflow for the experimental procedure.

Workflow Start Start: Select Amine CheckSalt Is Amine a Salt? Start->CheckSalt FreeAmine Dissolve in DCM Add 1.5 eq Base CheckSalt->FreeAmine No SaltAmine Suspend in DCM Add 2.5 eq Base Stir 15 min (Activation) CheckSalt->SaltAmine Yes AddReagent Cool to 0°C Add Sulfonyl Chloride FreeAmine->AddReagent SaltAmine->AddReagent Stir Stir RT (2-4 hrs) Monitor via LCMS AddReagent->Stir Quench Quench with 1M HCl Stir->Quench Isolate Phase Sep -> Dry -> Concentrate Quench->Isolate

Figure 2: Decision tree for One-Pot Sulfonylation, distinguishing between free amine and salt inputs.

Data Summary & Troubleshooting

Expected Yields & Compatibility
Amine ClassExampleBaseSolventTypical YieldNotes
Primary Alkyl BenzylamineTEADCM85-95%Very fast reaction.
Secondary Alkyl MorpholineTEADCM90-98%Excellent conversion.
Aniline 4-FluoroanilinePyridineDCM70-85%May require heating (40°C) or DMAP.
Amine Salt Glycine methyl ester HClDIPEADMF/DCM60-80%Use DMF co-solvent if solubility is poor.
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Sulfonyl Chloride.

    • Root Cause:[4][5] Hydrolysis of the chloride due to wet solvent.

    • Solution: Ensure DCM is distilled or dried over molecular sieves. Increase amine equivalents to 1.2.

  • Problem: Product is an oil/gum.

    • Root Cause:[4][5] Residual solvent or impurities.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization. The morpholine amide group often aids crystallinity.

  • Problem: "Double" reaction (Bis-sulfonylation).

    • Root Cause:[4][5] Primary amine reacting twice.

    • Solution: This is rare with sulfonamides due to steric/electronic deactivation, but if observed, strictly control stoichiometry (1:1) and add chloride to the amine.[1][2]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

  • ChemScene. 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride Product Data (CAS 881005-36-3).[6] Retrieved from

  • Bahrami, K., et al. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1] Journal of Organic Chemistry, 74(24), 9287-9291. (Cited for general oxidative chlorination context).

  • Sigma-Aldrich. General Methods for Preparation of Sulfonamides. Retrieved from

  • De Luca, L., & Giacomelli, G. (2008).[7] Microwave-Assisted Synthesis of Sulfonamides. Journal of Organic Chemistry, 73(10), 3967-3969. (Cited for alternative optimization strategies).

Sources

Method

Advanced Catalytic Methods for Sulfonamide Synthesis Using 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride

Introduction & Strategic Rationale The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry, with the sulfonamide moiety appearing in nearly 10% of top-prescribed pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry, with the sulfonamide moiety appearing in nearly 10% of top-prescribed pharmaceuticals[1]. Among advanced building blocks, 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS No. 881005-36-3)[2] is particularly valuable. It features a morpholine amide group—a privileged pharmacophore known to enhance aqueous solubility and kinase target affinity—paired with a reactive sulfonyl chloride handle.

While the classical synthesis of sulfonamides via the direct amidation of sulfonyl chlorides with amines is well-established[3], this approach often fails when utilizing sterically hindered aliphatic amines or electron-deficient heteroarylamines. Under standard basic conditions (e.g., using triethylamine or pyridine), these poor nucleophiles react sluggishly, allowing the competing hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid byproduct to dominate the reaction pathway[1][3].

To overcome this, catalytic sulfonylation strategies must be employed. By utilizing either nucleophilic organocatalysis (DMAP) or transition-metal catalysis (Copper), the activation energy of the N-S bond formation is significantly lowered, ensuring high yields even with challenging substrates[4][5].

Mechanistic Pathways & Catalytic Selection

Selecting the correct catalytic system is dependent on the electronic and steric nature of the target amine.

A. Nucleophilic Catalysis (DMAP-Mediated)

For sterically hindered but electronically neutral aliphatic amines, 4-Dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst. DMAP rapidly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate . This intermediate is far more reactive toward bulky amines than the parent sulfonyl chloride, effectively outcompeting the background hydrolysis rate.

B. Copper-Catalyzed Cross-Coupling

For electron-deficient anilines and heteroarylamines, the amine's lone pair is delocalized, rendering it insufficiently nucleophilic even for DMAP-activated intermediates. In these cases, Copper(I) catalysis (e.g., CuI or Nano-CuO) is required[4][5]. The Cu(I) species coordinates with the deactivated amine in the presence of a mild base to form a highly reactive copper-amide complex . This intermediate facilitates a rapid electrophilic capture of the sulfonyl chloride, followed by reductive elimination to yield the target sulfonamide[4].

Mechanism A 4-(4-Morpholinylcarbonyl) benzenesulfonyl chloride D Cu-Amide Complex (Active Intermediate) A->D Electrophilic Capture B Cu(I) Catalyst (e.g., CuI) B->D Metal Activation C Deactivated Amine (Poor Nucleophile) C->D Base-Assisted Coordination E Target Sulfonamide Product D->E Reductive Elimination

Caption: Copper-catalyzed N-sulfonylation mechanism for electron-deficient amines.

Quantitative Data: Method Comparison

The following table summarizes the optimized conditions and expected yields when coupling 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride with various amine classes.

Amine ClassificationRecommended MethodCatalyst SystemBase / SolventTime / TempExpected Yield (%)
Primary Aliphatic Standard AmidationNoneTEA / DCM2 h / 25 °C85 – 92%
Sterically Hindered Nucleophilic CatalysisDMAP (10 mol%)Pyridine / DCM6 h / 25 °C78 – 85%
Electron-Deficient Aryl Metal-CatalyzedCuI (10 mol%)K₂CO₃ / CH₃CN12 h / 70 °C70 – 82%
Heteroarylamine Metal-CatalyzedNano-CuO (5 mol%)Cs₂CO₃ / Dioxane14 h / 80 °C75 – 88%

Experimental Workflows & Protocols

Workflow Step1 1. System Preparation Dry solvents, inert atmosphere Step2 2. Catalyst & Base Loading Add CuI/DMAP and inorganic/organic base Step1->Step2 Step3 3. Reagent Addition Add Amine, then Sulfonyl Chloride dropwise Step2->Step3 Step4 4. Reaction & Validation Heat/Stir, monitor via LC-MS & TLC Step3->Step4 Step5 5. Quench & Extraction Aqueous wash to remove sulfonic acids Step4->Step5 Step6 6. Isolation Flash chromatography or crystallization Step5->Step6

Caption: Step-by-step experimental workflow for catalytic sulfonamide synthesis.

Protocol A: DMAP-Catalyzed Sulfonylation (For Sterically Hindered Amines)

Causality Note: DMAP acts as an acyl-transfer agent. Pyridine is used as both a base and a co-solvent to maintain the solubility of the highly polar morpholine-containing intermediates.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add the hindered amine (1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL). Add Pyridine (2.0 mmol) and DMAP (0.1 mmol, 10 mol%).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Dissolve 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.2 mmol) in 5 mL of anhydrous DCM and add it dropwise over 10 minutes.

    • Self-Validation Check: A slight yellowing of the solution indicates the formation of the active sulfonylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the sulfonyl chloride (UV active, higher Rf) and the appearance of a lower Rf product spot confirms progression.

  • Workup: Dilute with 20 mL DCM. Wash sequentially with 1M HCl (2 × 15 mL) to remove DMAP and pyridine, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Copper-Catalyzed Sulfonylation (For Electron-Deficient Heteroarylamines)

Causality Note: Heteroarylamines are notoriously poor nucleophiles. CuI facilitates a radical or organometallic cross-coupling pathway[5]. K₂CO₃ is chosen over organic bases because it acts as an insoluble acid scavenger that does not competitively coordinate to the copper center.

  • Preparation: In an oven-dried Schlenk tube, add the heteroarylamine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent & Electrophile Addition: Add anhydrous, degassed Acetonitrile (CH₃CN, 10 mL). Stir at room temperature for 10 minutes to allow the Cu-amine complex to pre-form. Add 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.2 mmol) in one portion.

    • Self-Validation Check: The suspension should transition from a pale/colorless mixture to a deep brown/reddish hue, visually confirming the formation of the active Cu-amide intermediate. If the solution remains pale, verify the integrity of the CuI catalyst and ensure strict anhydrous conditions.

  • Reaction: Seal the tube and heat to 70 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. Look for the target mass [M+H]⁺ corresponding to the sulfonamide. The presence of a mass corresponding to the sulfonic acid ([M+H]⁺ = 272 m/z) indicates moisture contamination in the solvent.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite® to remove copper salts and inorganic bases, washing the pad with Ethyl Acetate (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (Gradient: 20% to 80% Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids National Institutes of Health (NIH)[Link]

  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions ResearchGate [Link]

  • Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling WPMU CDN[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing hydrolysis of 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride during reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic chemistry: the handling and reaction of highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic chemistry: the handling and reaction of highly reactive, moisture-sensitive sulfonyl chlorides.

Specifically, this guide focuses on 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride . Due to its unique structural electronics, this compound is highly susceptible to hydrolysis, converting the reactive sulfonyl chloride (-SO₂Cl) into an unreactive sulfonic acid (-SO₃H) before the desired amidation or esterification can occur[1].

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and a self-validating protocol to ensure high-yield sulfonamide synthesis.

I. Mechanistic Overview: The Competing Pathways

The core issue during sulfonylation is the kinetic competition between the target nucleophile (your amine) and trace moisture (water) present in the system. The morpholine-4-carbonyl group acts as an electron-withdrawing group, increasing the partial positive charge on the sulfonyl sulfur. While this makes it an excellent electrophile for your target amine, it simultaneously lowers the activation energy for nucleophilic attack by water[2].

G SC 4-(4-morpholinylcarbonyl) benzenesulfonyl chloride Product Target Sulfonamide (Stable Product) SC->Product Amidation (Target) Byproduct Sulfonic Acid (Hydrolysis Dead-End) SC->Byproduct Hydrolysis (Side Reaction) Amine Amine Nucleophile + Dry Base Amine->Product Water Trace Moisture (H2O) Water->Byproduct

Fig 1. Competing pathways: Amidation vs. Hydrolysis of the sulfonyl chloride intermediate.

II. Troubleshooting & FAQs

Q1: Why does 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride degrade so rapidly in my reaction mixture compared to standard tosyl chloride? Causality & Experience: The hydrolysis of sulfonyl chlorides is driven by the electrophilicity of the sulfur atom. The morpholine-4-carbonyl moiety exerts an electron-withdrawing effect, making the sulfonyl group highly reactive. In the presence of trace water and a base, the water acts as a general base in the cyclization or direct nucleophilic attack, rapidly forming the sulfonic acid[2]. Tosyl chloride has an electron-donating methyl group, which slightly stabilizes the sulfonyl chloride, making it more forgiving.

Q2: What are the absolute best practices for solvent and base selection? Causality & Experience: Water must be rigorously excluded. You must use anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) that have been freshly distilled or passed through activated alumina[3]. For the base, use non-nucleophilic, sterically hindered tertiary amines like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]. Avoid aqueous inorganic bases (like Na₂CO₃) unless you are strictly performing a biphasic Schotten-Baumann reaction, which is generally not recommended for highly activated sulfonyl chlorides due to rapid competitive hydrolysis.

Q3: Does the order of reagent addition genuinely impact the hydrolysis rate? Causality & Experience: Yes. A common mistake is dissolving the sulfonyl chloride and the base together before adding the amine. Tertiary amines can react with sulfonyl chlorides to form a highly reactive sulfonylammonium intermediate. If your amine nucleophile is not immediately present, trace water will instantly hydrolyze this intermediate[4]. Rule of thumb: Always dissolve your amine and base first, then add the sulfonyl chloride dropwise[1][5].

Q4: How do I prevent hydrolysis during the reaction quench and work-up? Causality & Experience: Sulfonyl chlorides remain sensitive to water during work-up, though sensitivity is reduced at lower temperatures[6]. If unreacted sulfonyl chloride remains, or if your product is sensitive, quenching with room-temperature water can cause exothermic hydrolysis, complicating purification. Always use a cold aqueous quench (e.g., ice-cold brine) and perform the organic extraction promptly to minimize aqueous contact time[5].

III. Quantitative Data: Impact of Reaction Parameters

The following table synthesizes the kinetic impact of various reaction parameters on the hydrolysis rate of activated sulfonyl chlorides. Controlling these variables is the difference between a 95% yield and a failed reaction.

Reaction ParameterSub-optimal ConditionOptimized ConditionRelative Hydrolysis RateImpact on Target Yield
Solvent Moisture >500 ppm H₂O<50 ppm H₂O (Anhydrous)10x fasterSevere (-30% to -50%)
Temperature Ambient (25 °C)Ice Bath (0 °C)4–5x faster at 25 °CModerate (-15% to -20%)
Base Selection Aqueous/Hydroxide basesDry DIPEA / TEAHighly acceleratedComplete hydrolysis possible
Addition Order SO₂Cl + Base mixed firstAmine + Base mixed firstBase-catalyzed degradationVariable (-10% to -40%)
IV. Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating methodology. Each step contains a checkpoint to verify the system's integrity before proceeding.

Workflow Step1 1. Rigorous Drying (Glassware & Solvents) Step2 2. Inert Atmosphere (N2 or Ar Purge) Step1->Step2 Step3 3. Thermal Control (Equilibrate to 0 °C) Step2->Step3 Step4 4. Dropwise Addition (Sulfonyl Chloride Last) Step3->Step4 Step5 5. Kinetic Monitoring (TLC / LC-MS) Step4->Step5 Step6 6. Cold Quench (Brine Extraction) Step5->Step6

Fig 2. Self-validating experimental workflow for moisture-sensitive sulfonylation reactions.

Step-by-Step Methodology:
  • System Preparation: Oven-dry all glassware at 120 °C for at least 4 hours. Assemble the apparatus while hot and cool under a continuous stream of dry Nitrogen or Argon[5].

    • Self-Validation Checkpoint: Ensure the anhydrous DCM or THF has a moisture content of <50 ppm (verify via Karl Fischer titration if available).

  • Reagent Dissolution: Dissolve your target amine (1.0 equiv.) in the anhydrous solvent (approx. 0.1–0.5 M concentration). Add the dry base (e.g., TEA or DIPEA, 1.5 to 2.0 equiv.) to this solution[1].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the system to equilibrate to exactly 0 °C for 10 minutes[1][6].

  • Controlled Addition: In a separate, dry vial, dissolve 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture over 15–30 minutes[1][5].

    • Self-Validation Checkpoint: Monitor the internal temperature. A spike above 5 °C indicates the addition is too fast, risking thermal decomposition and accelerated hydrolysis.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the disappearance of the starting amine via TLC or LC-MS[3][5].

  • Cold Quench & Extraction: Once complete, quench the reaction by adding ice-cold saturated aqueous NaCl (brine) directly to the flask. Immediately transfer to a separatory funnel and extract with DCM. The high ionic strength of brine and the low temperature severely retard any remaining sulfonyl chloride hydrolysis during this phase[5]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

V. References

1.[1] Benchchem. "optimizing reaction conditions for sulfonylation". Available at: 2.[6] Google Patents. "US2772307A - Process for preparing ethylene sulfonyl chloride". Available at: 3.[5] Benchchem. "Preventing decomposition of sulfonyl chloride during reaction". Available at: 4.[3] University of Southampton. "Sulfonyl Chloride Resins and Associated Supported Reagents". Available at: 5.[2] ResearchGate. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride". Available at: 6.[4] Canadian Science Publishing. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides". Available at:

Sources

Optimization

Technical Support Center: 4-(4-Morpholinylcarbonyl)Benzenesulfonyl Chloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing sulfonylation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing sulfonylation workflows. 4-(4-Morpholinylcarbonyl)benzenesulfonyl chloride is a highly versatile bifunctional reagent. While the morpholinyl amide moiety is remarkably stable, the highly electrophilic sulfonyl chloride group is prone to several competing side reactions depending on your choice of nucleophile, base, and solvent.

This guide provides a deep dive into the causality of these side reactions and offers self-validating protocols to ensure high-yield synthesis.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Poor Yield & Formation of Sulfonic Acid (Hydrolysis)

The Problem: LC-MS analysis shows a major peak corresponding to 4-(4-morpholinylcarbonyl)benzenesulfonic acid instead of your target sulfonamide. The Causality: Sulfonyl chlorides are highly moisture-sensitive. Hydrolysis does not merely occur via direct attack by water; it proceeds through a rate-determining transformation of a water-sulfonyl chloride complex[1]. In this complex, one water molecule acts as a nucleophile while a second water molecule (or another base) provides general base assistance[2]. If aqueous bases (like NaOH) are used without biphasic control, hydroxide ions directly cyclize or attack the sulfur center, rapidly accelerating degradation[2]. The Solution:

  • Solvent: Use strictly anhydrous solvents (e.g., dry DCM or THF).

  • Base: Transition to non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or pyridine.

  • Self-Validation: Before adding the sulfonyl chloride, ensure your amine/base solution is perfectly clear. Cloudiness often indicates the presence of moisture or premature salt formation.

Issue 2: Formation of Disulfonylated Byproducts

The Problem: When reacting with a primary amine, you observe a less polar byproduct on TLC (higher


) and an LC-MS mass indicating the addition of two sulfonyl groups.
The Causality:  The formation of undesired disulfonamides is a notorious limitation when reacting sulfonyl chlorides with primary amines[3]. The initial reaction forms a secondary sulfonamide. Because the remaining N-H proton is highly acidic (due to the electron-withdrawing sulfonyl group), the base in your reaction mixture can deprotonate it. The resulting sulfonamide anion is highly nucleophilic and will readily attack a second equivalent of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride[4].
The Solution: 
  • Stoichiometry: Maintain a strict 1:1 to 1.05:1 ratio of amine to sulfonyl chloride. Never use the sulfonyl chloride in large excess when working with primary amines[4].

  • Addition Rate: Add the sulfonyl chloride dropwise to ensure the unreacted amine is always in excess relative to the active electrophile[4].

Issue 3: Chemoselectivity in Multifunctional Nucleophiles

The Problem: When using amino alcohols, you observe a mixture of N-sulfonylation (sulfonamide) and O-sulfonylation (sulfonate ester). The Causality: Amines are inherently more nucleophilic than alcohols, meaning N-sulfonylation is kinetically favored. However, if a strong base (e.g., NaH or KOtBu) is used, it will deprotonate the alcohol to form an alkoxide. Alkoxides are significantly harder and more reactive nucleophiles than neutral amines, which flips the chemoselectivity toward O-sulfonylation. The Solution: Use a mild base (like Triethylamine) that is strong enough to neutralize the HCl byproduct but too weak to deprotonate the aliphatic alcohol.

Reaction Logic & Competing Pathways

G R1 4-(4-Morpholinylcarbonyl) benzenesulfonyl chloride P1 Target Sulfonamide (Product) R1->P1 1° Amine Base P2 Sulfonic Acid (Hydrolysis) R1->P2 H2O Base P3 Disulfonamide (Over-reaction) P1->P3 Excess R1 Strong Base

Caption: Logical relationship of competing nucleophilic pathways for sulfonyl chlorides.

Quantitative Data: Impact of Conditions on Product Distribution

To illustrate the causality of reaction conditions, the following table summarizes the typical product distribution when reacting 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.1 eq) with a standard primary amine (1.0 eq) under varying environments.

SolventBase (1.5 eq)TemperatureTarget SulfonamideDisulfonamideSulfonic Acid
Anhydrous DCM DIPEA0 °C to RT>90% <2%<5%
Wet DCM DIPEART60% <2%35%
Anhydrous THF NaH (Strong)0 °C to RT40% 55%<5%
Aq. NaOH / DCM NaOHRT75% 5%20%

Data synthesis reflects standard kinetic behaviors of aromatic sulfonyl chlorides under varying nucleophilic and basic conditions.

Optimized Experimental Protocol: N-Sulfonylation of Primary Amines

This self-validating protocol is designed to maximize the yield of the target sulfonamide while actively suppressing both hydrolysis and disulfonylation[4].

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Self-Validation Check: The solution must be completely clear. If it is cloudy, discard and source fresh, anhydrous solvent.

Step 2: Temperature Control

  • Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes. Causality: Sulfonylation is highly exothermic. Failing to cool the reaction increases the kinetic energy, which disproportionately accelerates the higher-activation-energy side reactions (hydrolysis and disulfonylation)[4].

Step 3: Electrophile Addition

  • Dissolve 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the cooled amine mixture over 15-30 minutes using a syringe pump or addition funnel. Causality: Dropwise addition ensures the amine remains in stoichiometric excess in the reaction micro-environment, preventing the formed sulfonamide from reacting with excess electrophile to form a disulfonamide[4].

Step 4: Reaction and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1-2 hours.

  • Monitor via TLC (e.g., 50% EtOAc/Hexanes). Self-Validation Check: The target sulfonamide will appear as a new, UV-active spot. If disulfonylation occurred, a secondary, less polar spot (higher

    
    ) will be visible.
    

Step 5: Quench and Workup

  • Quench the reaction by adding saturated aqueous

    
    .
    
  • Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow S1 1. Dissolve Amine & Base in Anhydrous DCM S2 2. Cool System to 0 °C (Ice Bath) S1->S2 S3 3. Dropwise Addition of Sulfonyl Chloride S2->S3 S4 4. Warm to RT & Stir (1-2 h) S3->S4 S5 5. Aqueous Quench & Organic Extraction S4->S5

Caption: Step-by-step experimental workflow for optimized N-sulfonylation.

Frequently Asked Questions (FAQs)

Q: Is the morpholinylcarbonyl (amide) group at risk of hydrolysis during this reaction? A: Under standard sulfonylation conditions (mild organic bases like DIPEA or


 at 0 °C to RT), the amide bond is exceptionally stable. Amide hydrolysis requires highly forcing conditions (e.g., prolonged reflux in strong aqueous NaOH or HCl). You do not need to worry about amide cleavage unless you are subjecting the final product to extreme pH and heat.

Q: Can I use this reagent to sulfonylate a secondary amine? A: Yes. Secondary amines react smoothly and are actually immune to the disulfonylation side reaction because the resulting sulfonamide lacks an acidic N-H proton. You can often push these reactions with a slight excess of the sulfonyl chloride to ensure complete conversion.

References

  • Tayebee, R., et al. "A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature." Scientific & Academic Publishing. URL: [Link]

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions." OSTI.GOV. URL:[Link]

  • King, J. F., & Khemani, K. C. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)." Canadian Journal of Chemistry. URL:[Link]

Sources

Troubleshooting

purification strategies for sulfonamides derived from 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride

Technical Support Center: Purification of 4-(4-morpholinylcarbonyl)benzenesulfonamides Executive Summary & Chemical Context This guide addresses the purification of sulfonamides synthesized from 4-(4-morpholinylcarbonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(4-morpholinylcarbonyl)benzenesulfonamides

Executive Summary & Chemical Context

This guide addresses the purification of sulfonamides synthesized from 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3).

Critical Structural Insight: Before designing a purification protocol, one must recognize the electronic nature of the scaffold. The "morpholine" moiety in this starting material is attached via a carbonyl group.

  • It is an AMIDE (Morpholide), not an amine.

  • Consequence: The nitrogen lone pair is delocalized into the carbonyl. Unlike free morpholine (pKa ~8.3), this morpholine amide is non-basic and will not protonate under standard acidic wash conditions (1M HCl).

  • Purification Implication: You cannot use acid extraction to pull the product into the aqueous phase via the morpholine ring. You must rely on the acidity of the sulfonamide nitrogen (if primary) or the properties of your nucleophile (

    
    ).
    

The "pH Swing" Purification Strategy

For primary sulfonamides (


), the most robust purification utilizes the acidity of the sulfonamide proton (pKa ~10-11).
Workflow Logic (Graphviz Visualization)

PurificationLogic Start Crude Reaction Mixture (DCM or EtOAc) AcidWash 1. Acid Wash (1M HCl) Start->AcidWash AqAcid Aqueous Layer: Unreacted Amine Salts (Discard) AcidWash->AqAcid Extracts Bases OrgAcid Organic Layer: Product + Sulfonyl Chloride + Sulfonic Acid AcidWash->OrgAcid Retains Neutrals BaseWash 2. Weak Base Wash (Sat. NaHCO3) OrgAcid->BaseWash AqBase Aqueous Layer: Sulfonic Acid Salts (Hydrolyzed SM) BaseWash->AqBase Extracts Acids OrgBase Organic Layer: Product + Neutral Impurities BaseWash->OrgBase Retains Product StrongBase 3. Strong Base Extraction (1M NaOH) *Only for Primary Sulfonamides* OrgBase->StrongBase AqStrong Aqueous Layer: Deprotonated Product (Sulfonamide Anion) StrongBase->AqStrong Extracts Product OrgStrong Organic Layer: Bis-sulfonamides + Neutral Impurities (Discard) StrongBase->OrgStrong Retains Non-Acids Precip 4. Acidify Aqueous Layer (pH 2) Product Precipitates AqStrong->Precip

Figure 1: The "pH Swing" logic separates the product based on the acidity of the sulfonamide NH bond.

Troubleshooting Guides (FAQ Format)

Issue 1: "I washed with acid, but my product didn't move to the aqueous layer."

Diagnosis: Misunderstanding of the Morpholide group. Explanation: As noted in the summary, the morpholine ring is an amide.[1] It is neutral. It will stay in the organic layer during an acid wash. Solution:

  • If your coupled amine (

    
    ) is non-basic:  The product remains organic. Use the acid wash only to remove excess unreacted amine.
    
  • If your coupled amine (

    
    ) IS basic (e.g., contains a pyridine or another morpholine):  The product should move to the aqueous layer with acid. If it doesn't, the lipophilicity of the benzene-sulfonyl scaffold is overcoming the protonation. Action:  Use a more polar aqueous phase (e.g., 10% aqueous MeOH with HCl) or a more polar organic solvent (EtOAc instead of DCM) to encourage partitioning.
    
Issue 2: "My product is stuck on the Silica column (Tailing)."

Diagnosis: Sulfonamide acidity interacting with Silica silanols. Explanation: Sulfonamides (


) are hydrogen bond donors and weak acids. They bind tightly to the acidic silanols on silica gel, causing streaking.
Protocol: 
  • Doping: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent.

    • TEA: Neutralizes silica acidity (Good for basic products).

    • Acetic Acid: Protonates the sulfonamide, preventing it from binding to silica (Good for acidic/neutral products).

  • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH . The morpholine amide makes these compounds quite polar. A gradient of 0%

    
     5% MeOH in DCM is usually effective.
    
Issue 3: "I see a persistent impurity at the baseline of my TLC."

Diagnosis: Hydrolyzed Sulfonyl Chloride (Sulfonic Acid). Explanation: 4-(4-morpholinylcarbonyl)benzenesulfonic acid is formed when the starting material reacts with moisture. It is highly polar. Removal Protocol:

  • Do NOT rely on Silica: It will streak and contaminate fractions.

  • Bicarbonate Wash: Dissolve crude in EtOAc. Wash 3x with Saturated

    
    . The sulfonic acid forms a sodium salt and partitions quantitatively into the water.
    
Issue 4: "The reaction yield is low, and I see starting material remaining."

Diagnosis: Hydrolysis competing with Amidation. Explanation: The electron-withdrawing carbonyl group at the 4-position makes the sulfonyl chloride highly electrophilic, but also highly susceptible to hydrolysis by trace water. Corrective Actions:

  • Dry Solvents: Ensure DCM/THF is anhydrous.[2]

  • Order of Addition: Do not mix the sulfonyl chloride and base before adding the amine.

    • Correct Order: Dissolve Amine + Base (TEA/Pyridine) in solvent.[2] Cool to

      
      . Add Sulfonyl Chloride (dissolved in minimal solvent) dropwise.[2]
      
  • Catalysis: If the amine is sterically hindered (e.g., t-butyl amine), add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the sulfonylation.

Comparative Solvent Data for Recrystallization

If chromatography is difficult, these sulfonamides often crystallize due to the rigid benzene-morpholide core.

Solvent SystemPolarity IndexSuitabilityNotes
EtOH / Water HighExcellent Dissolve in hot EtOH, add water until turbid. Cool slowly.
EtOAc / Hexane MediumGoodGood for removing non-polar impurities.
Acetonitrile HighModerateOften dissolves the product too well; requires cooling to

.
MeOH / DCM Very HighPoorProduct usually too soluble; use only for chromatography.

Detailed Experimental Protocol: The "Catch & Release" (For Primary Sulfonamides)

Objective: Purify a reaction mixture containing unreacted amine, hydrolyzed sulfonic acid, and the target sulfonamide without chromatography.

Reagents:

  • Crude Reaction Mixture (in DCM)[2]

  • 1M HCl[2]

  • 1M NaOH

  • Saturated

    
    
    

Step-by-Step:

  • Quench: Add water to the reaction mixture and stir for 15 mins to hydrolyze excess sulfonyl chloride.

  • Phase Separation: Separate layers. Keep the Organic (DCM) layer.

  • Acid Wash (Remove Amine): Wash Organic layer with 1M HCl (

    
    ).
    
    • Check: If product precipitates here, filter it off (it might be insoluble in DCM).

  • Mild Base Wash (Remove Sulfonic Acid): Wash Organic layer with Sat.

    
     (
    
    
    
    ).
    • Status: Organic layer now contains Product + Neutral Impurities.

  • Strong Base Extraction (Isolate Product): Extract Organic layer with 1M NaOH (

    
    ).
    
    • Critical Step: The Product deprotonates and moves to the Aqueous phase.

    • Discard the Organic layer (contains bis-sulfonamides and non-acidic impurities).

  • Precipitation: Cool the combined NaOH aqueous extracts to

    
    . Slowly add 6M HCl until pH reaches ~2.
    
    • The product should precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

References

  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. (Alternative synthesis and purification logic). [Link]

  • Organic Chemistry Portal. Sulfonamide Synthesis. (Comprehensive review of sulfonamide chemical properties). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonamide Synthesis

Welcome to the Advanced Troubleshooting Guide for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with what textbooks describe as a "simple" transformation: the rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with what textbooks describe as a "simple" transformation: the reaction of an amine with a sulfonyl chloride. In practice, this reaction is a delicate kinetic race between productive amination, electrophile hydrolysis, and over-reaction.

This guide abandons generic advice. Instead, we dissect the causality behind experimental failures and provide self-validating solutions to rescue your conversion rates and ensure scientific integrity in your workflows.

Section 1: Mechanistic Diagnostics & Common Pitfalls (Q&A)

Q1: My sulfonylation reaction stalls at <50% conversion despite using an excess of sulfonyl chloride. What is happening? Analysis: The most common culprit is the competitive hydrolysis of your sulfonyl chloride. Sulfonyl chlorides are highly electrophilic but extremely moisture-sensitive. Under standard basic conditions (e.g., using triethylamine in dichloromethane), the base acts as a proton sink but simultaneously accelerates the nucleophilic attack of trace water, converting your reagent into an inert sulfonic acid. Solution: You must alter the reaction environment to favor amination. If rigorous anhydrous conditions fail, consider shifting to an aqueous micellar system. Surfactants like cetyltrimethylammonium bromide (CTAB) create hydrophobic micellar cores that solubilize the sulfonyl chloride and amine, shielding the electrophile from bulk water hydrolysis while locally concentrating the reactants to drive conversion[1].

Q2: I am working with a sterically hindered amine (or a weakly nucleophilic aniline). Standard conditions yield almost no product. How do I force this reaction? Analysis: Standard bases like 2,4,6-collidine or triethylamine act merely as proton scavengers in a direct sulfonylation mechanism. Weak nucleophiles face an insurmountable kinetic barrier in this pathway. Solution: You must switch the mechanistic pathway from direct attack to nucleophilic catalysis. Introducing 4-Dimethylaminopyridine (DMAP) forms a highly reactive, electrophilic sulfonylpyridinium intermediate that readily reacts even with hindered amines[2]. Alternatively, Lewis acid catalysis using Zinc Oxide (ZnO) in acetonitrile at room temperature has proven highly effective at activating sulfonyl chlorides for aniline substrates without the need for harsh basic conditions[3].

Q3: My primary amine is converting, but I am isolating significant amounts of bis-sulfonamide (disulfonylation) byproduct. How can I improve mono-selectivity? Analysis: Once the primary sulfonamide forms, the newly formed N-H bond is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. In the presence of excess strong base, this proton is removed, generating a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of sulfonyl chloride. Solution: Strictly control your stoichiometry (1.0 eq of sulfonyl chloride). Swap triethylamine for a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA), which is less capable of deprotonating the bulky primary sulfonamide.

Q4: My target sulfonyl chloride is highly unstable or commercially unavailable. Are there alternative synthetic routes? Analysis: Yes. Relying solely on sulfonyl chlorides limits your chemical space, especially for complex heterocyclic scaffolds. Solution: You can bypass the sulfonyl chloride entirely using modern catalytic methods. A highly robust alternative is the Sandmeyer-type chlorosulfonylation, which utilizes feedstock anilines and DABSO (a stable SO₂ surrogate) to generate the sulfonyl electrophile in situ[4]. Another cutting-edge approach involves the decarboxylative halosulfonylation of unactivated carboxylic acids via copper ligand-to-metal charge transfer (LMCT), followed by a one-pot amination[5].

Section 2: Visualizing the Reaction Landscape

To effectively troubleshoot, you must visualize the competing pathways in your reaction flask and follow a strict logical diagnostic tree.

G RSO2Cl Sulfonyl Chloride (Electrophile) DMAP DMAP / Catalyst (Nucleophilic Activation) RSO2Cl->DMAP Activation Product Mono-Sulfonamide (Desired Product) RSO2Cl->Product Direct Attack (Slow for weak nucleophiles) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) RSO2Cl->Hydrolysis + Trace H2O (Base catalyzed) Amine Amine (Nucleophile) Amine->Product Intermediate Sulfonylpyridinium Intermediate DMAP->Intermediate Intermediate->Product + Amine BisSulf Bis-sulfonamide (Over-reaction Byproduct) Product->BisSulf + RSO2Cl (Excess Base)

Mechanistic pathways of sulfonylation highlighting DMAP activation vs. competing side reactions.

G Start Issue: Low Conversion (<50% Yield) Check1 Is the amine sterically hindered or an aniline? Start->Check1 Path1Y Add DMAP (0.1-1.0 eq) or ZnO catalyst Check1->Path1Y Yes Check2 Is the sulfonyl chloride hydrolyzing rapidly? Check1->Check2 No Path2Y Use strictly anhydrous DCM or biphasic micellar conditions Check2->Path2Y Yes Check3 Is bis-sulfonylation occurring? Check2->Check3 No Path3Y Reduce base equivalents or use bulky DIPEA Check3->Path3Y Yes

Step-by-step troubleshooting decision tree for optimizing low-yielding sulfonamide syntheses.

Section 3: Quantitative Data & Optimization

When optimizing your reaction, the choice of additive and solvent drastically alters the conversion rate. The table below summarizes the causal impact of different conditions on the conversion of sterically hindered amines.

Reaction Condition / CatalystMechanism of ActionTarget Substrate ProfileTypical Conversion Yield
Standard (Collidine / TEA) Direct sulfonylation (Base acts as proton sink)Unhindered primary/secondary aliphatic amines30% - 74% (Stalls due to kinetics)[2]
DMAP (0.1 - 1.0 eq) Nucleophilic addition (Forms sulfonylpyridinium)Sterically hindered amines, weak nucleophiles>95% (Overcomes steric barriers)[2]
ZnO Catalyst (<0.1 mmol) Lewis acid activation of sulfonyl chlorideAnilines and deactivated aromatic amines85% - 98% (Mild, neutral conditions)[3]
CTAB (Micellar Media) Hydrophobic compartmentalizationWater-sensitive sulfonyl chlorides85% - 94% (Prevents hydrolysis)[1]

Section 4: Self-Validating Experimental Protocol

Optimized DMAP-Assisted Sulfonylation for Hindered Amines

This protocol utilizes a nucleophilic addition-type mechanism to force the conversion of stubborn substrates. It is designed as a self-validating system: each step has a built-in checkpoint to ensure the chemistry is proceeding as intended.

Reagents:

  • Amine substrate (1.0 eq)

  • Sulfonyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq - catalytic, or 1.0 eq for extreme hindrance)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N₂). Causality: Eliminates trace ambient moisture that drives competitive hydrolysis.

  • Dissolution: Dissolve the amine (1.0 eq) and DMAP (0.2 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.2 eq) in a small volume of anhydrous DCM and add it dropwise over 10 minutes. Causality: Dropwise addition at low temperature controls the exotherm and suppresses bis-sulfonylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint (TLC Analysis): Monitor the reaction via TLC.

    • Scenario A (Success): Amine spot disappears; a new, less polar product spot appears.

    • Scenario B (Hydrolysis): Sulfonyl chloride spot disappears, but the amine spot remains unchanged. Diagnosis: Your sulfonyl chloride hydrolyzed. Ensure reagents are fresh and solvents are strictly anhydrous.

    • Scenario C (Bis-sulfonylation): Two new product spots appear. Diagnosis: Over-reaction. Reduce DIPEA equivalents in the next run.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure mono-sulfonamide.

References

1.[2] Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC Source: nih.gov URL:

2.[3] Title: ZINC OXIDE CATALYZED EFFICIENT SYNTHESIS OF SULFONAMIDES UNDER MILD CONDITIONS | TSI Journals Source: tsijournals.com URL:

3.[4] Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC Source: nih.gov URL:

4.[1] Title: Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media Source: issstindian.org URL:

5.[5] Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: princeton.edu URL:

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride Derivatives

Introduction & Chemical Context Reagent Profile: 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride Functional Class: Electrophilic Sulfonylating Agent Criticality: High. Unreacted sulfonyl chlorides are potent electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Reagent Profile: 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride Functional Class: Electrophilic Sulfonylating Agent Criticality: High. Unreacted sulfonyl chlorides are potent electrophiles. In biological systems, they act as genotoxic impurities (GTIs) by alkylating DNA. In chemical processes, they slowly hydrolyze to release HCl, causing product degradation or equipment corrosion.

The removal of this specific reagent presents a unique challenge: the morpholine-carbonyl moiety imparts significant polarity and hydrogen-bonding capability, potentially complicating standard liquid-liquid extractions compared to simple lipophilic tosyl chlorides.

This guide details three validated workflows to remove this impurity, prioritized by scale and product sensitivity.

Troubleshooting Guide: Validated Removal Protocols

Method A: Solid-Phase Scavenging (Recommended for MedChem/Small Scale)

Best For: High-throughput synthesis, acid-sensitive products, water-sensitive products.

The Logic: Instead of relying on phase separation, we use a polymer-supported amine (nucleophile) to covalently bind the unreacted sulfonyl chloride (electrophile). The impurity becomes part of the solid phase and is removed via filtration.

Protocol:

  • Calculate Excess: Estimate the amount of unreacted sulfonyl chloride (usually 0.1–0.5 equivalents).

  • Select Resin: Use PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine).

    • Why? It has high loading and rapid kinetics due to the primary amine.

  • Stoichiometry: Add 3.0 equivalents of resin relative to the excess sulfonyl chloride.

  • Incubation: Agitate at room temperature for 1–2 hours.

    • Tip: Do not use magnetic stir bars with resins (grinds beads); use an orbital shaker.

  • Filtration: Filter through a fritted cartridge or Celite pad.

  • Wash: Rinse resin with DCM or THF to recover entrained product.

Visualization of Scavenging Logic:

ScavengingWorkflow Mix Crude Reaction Mixture (Product + Excess R-SO2Cl) Resin Add PS-Trisamine Resin (Polymer-NH2) Mix->Resin Add Scavenger Binding Covalent Binding (Resin-NH-SO2-R) Resin->Binding Agitate 2h Filter Filtration Step Binding->Filter Physical Separation Filtrate Filtrate: Pure Product Filter->Filtrate Liquid Phase Solid Solid Waste: Resin-Bound Impurity Filter->Solid Retentate

Caption: Figure 1.[1][2][3] Kinetic scavenging workflow using polymer-supported trisamine to covalently sequester sulfonyl chlorides.

Method B: Hydrolysis & Bicarbonate Extraction (Standard Scale-Up)

Best For: Multi-gram scale, stable products, cost-sensitive processes.

The Logic: Sulfonyl chlorides hydrolyze to sulfonic acids (


) in the presence of water and base.[4] The morpholinylcarbonyl group is a stable amide and will not hydrolyze under mild basic conditions. The resulting sulfonic acid is highly polar and anionic at pH > 7, forcing it into the aqueous layer while your sulfonamide product remains organic.

Protocol:

  • Quench: Add the reaction mixture to a vigorously stirred solution of saturated aqueous

    
      (pH ~8.5).
    
    • Critical: Do not use strong caustic (

      
      ) immediately if your product has sensitive esters, though the morpholine amide is generally robust.
      
  • Agitation: Stir vigorously for 30–60 minutes.

    • Why? Sulfonyl chlorides are lipophilic; hydrolysis occurs at the biphasic interface. Without stirring, the "oil" droplet of chloride remains unreacted in the center.

  • Phase Separation: Extract with EtOAc or DCM.

  • Wash: Wash the organic layer again with sat.[5]

    
     to ensure all sulfonic acid is removed.[5]
    
  • Drying: Dry over

    
     (anhydrous).
    

Data: Hydrolysis Rates of Sulfonyl Chlorides

ConditionApprox. Hydrolysis Half-Life (

)
Outcome
Water (Neutral, 25°C)> 60 minutesSlow, generates HCl (acidic).
Sat.

(pH 8.5)
< 15 minutes Rapid, buffers acid, forms salt.
1M NaOH (pH 14)< 1 minuteVery rapid, risk of side reactions.
Method C: Derivatization (The "Last Resort")

Best For: When the sulfonyl chloride streaks on chromatography and hydrolysis is incomplete.

The Logic: If the chloride is stubborn, convert it into a distinct species that is easy to separate.[4][6] Reacting with a small, polar amine (e.g., N,N-dimethylamine or morpholine) converts the impurity into a sulfonamide that has a significantly different Rf value than your target product.

Protocol:

  • Add 0.5 eq of dimethylamine (2M in THF) to the reaction.

  • Stir for 15 minutes (reaction is instantaneous).

  • Proceed to column chromatography.[5] The impurity is now a stable sulfonamide, likely more polar than your product, allowing for clean separation.

Technical Support FAQs

Q1: I see a new spot on TLC that trails/streaks. Is this the chloride? A: Yes. Sulfonyl chlorides often decompose on silica gel, releasing HCl and forming the sulfonic acid, which streaks from the baseline.

  • Diagnostic: Take a small aliquot of your mix, add methanol and a drop of pyridine. Heat gently. If the spot converts cleanly to a new, tighter spot (the methyl sulfonate ester), the original streak was the chloride.

Q2: My product yield is lower than expected after the Bicarbonate wash. A: The morpholine moiety in your product increases water solubility.

  • Fix: If your product is losing mass to the aqueous layer, saturate the aqueous layer with NaCl (Brine) during the extraction. This "salting out" effect reduces the solubility of the organic product in water without affecting the solubility of the ionized sulfonate impurity.

Q3: Can I use LCMS to track the removal? A: Direct detection is difficult. Sulfonyl chlorides often hydrolyze inside the LCMS source or on the column.

  • Best Practice: Monitor the formation of the methyl ester by quenching an aliquot in Methanol. If the Methyl Ester peak (M+31 mass shift vs acid) disappears over time, your chloride is gone.

Visualizing the Solubility Logic

The following diagram illustrates the phase-partitioning logic used in Method B (Hydrolysis).

ExtractionLogic Impurity Impurity: Sulfonyl Chloride (Lipophilic) Hydrolysis Step 1: Hydrolysis (NaHCO3) R-SO2Cl -> R-SO3(-) Impurity->Hydrolysis Reacts with Base Product Target Product: Sulfonamide (Lipophilic) Product->Hydrolysis No Reaction AqLayer Aqueous Layer (Contains R-SO3- Na+) Hydrolysis->AqLayer Polar/Ionic Species OrgLayer Organic Layer (Contains Pure Product) Hydrolysis->OrgLayer Neutral Species

Caption: Figure 2. Phase separation logic. The lipophilic chloride is converted to a hydrophilic sulfonate salt, forcing it into the aqueous waste stream.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of sulfonyl chlorides and sulfonamides).

  • Biotage. (2024). ISOLUTE® Si-Trisamine Technical Note. (Authoritative guide on using trisamine scavengers for electrophiles).

  • Rogne, O. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1297.

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory context for removing sulfonyl chlorides).

Sources

Optimization

impact of temperature on 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride stability

Current Status: Operational Topic: Stability & Temperature Impact Analysis CAS: 881005-36-3 Critical Alert: The Dual-Threat Instability User Advisory: This compound is not a standard shelf-stable reagent.[1] It possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability & Temperature Impact Analysis CAS: 881005-36-3

Critical Alert: The Dual-Threat Instability

User Advisory: This compound is not a standard shelf-stable reagent.[1] It possesses a "Dual-Threat" instability profile driven by the electrophilic nature of the sulfonyl chloride moiety. The morpholine amide group is relatively robust, but the sulfonyl chloride (-SO₂Cl) is highly susceptible to two distinct degradation pathways governed by temperature and moisture.

The Science of Degradation (Mechanism)

The stability of 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride is dictated by the competition between Hydrolysis (moisture-driven) and Thermal Desulfonylation (heat-driven).

  • Pathway A: Hydrolysis (The Moisture Trap)

    • Trigger: Ambient humidity (>40% RH) or wet solvents.

    • Mechanism:[2][3] Water acts as a nucleophile, attacking the sulfur atom. This expels HCl gas and forms the corresponding sulfonic acid. The generated HCl can autocatalyze further degradation.

    • Visual Indicator: Material turns from off-white/white to pink or brown; formation of a "gum" or crust.

  • Pathway B: Thermal Desulfonylation (The Heat Trap)

    • Trigger: Temperatures >50°C (during dissolution or reaction).

    • Mechanism:[2][3] Homolytic or heterolytic cleavage of the C-S bond, releasing Sulfur Dioxide (SO₂) gas and leaving an aryl chloride impurity.

    • Consequence: Loss of stoichiometry and pressure buildup in closed vessels.

Visualizing the Degradation Pathways

Decomposition cluster_0 Storage Risks Target 4-(4-morpholinylcarbonyl) Benzenesulfonyl Chloride (Intact Reagent) Acid Sulfonic Acid Derivative (Dead End Product) Target->Acid Hydrolysis (Fast) HCl HCl Gas (Corrosive) Target->HCl ArylCl Aryl Chloride Impurity Target->ArylCl Desulfonylation (Slow) SO2 SO₂ Gas Target->SO2 Water H₂O (Moisture) Water->Acid Heat Heat (>50°C) Heat->ArylCl

Figure 1: Divergent decomposition pathways. Hydrolysis is the primary risk during storage; Desulfonylation is the primary risk during heating.

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific issues reported by medicinal chemistry teams working with this building block.

Scenario A: "The material popped when I opened the bottle."
  • Diagnosis: HCl Pressure Buildup.

    • Moisture ingress during previous handling caused partial hydrolysis. The byproduct, HCl gas, pressurized the headspace.

  • Immediate Action: Vent in a fume hood. Check pH of the solid (dissolve a speck in dry DCM, spot on wet pH paper). If highly acidic (pH < 2), significant degradation has occurred.

  • Prevention: Purge headspace with Argon/Nitrogen before resealing. Tape the cap with Parafilm. Store at 2-8°C .

Scenario B: "My yield is low (<40%), and the LCMS shows a mass of [M-Cl+OH]."
  • Diagnosis: Competitive Hydrolysis during Reaction.

    • The "M-Cl+OH" corresponds to the sulfonic acid (hydrolysis product).[4][5]

    • Root Cause:[1][2] The reaction temperature was likely too high during the addition of the sulfonyl chloride, or the solvent contained trace water.

  • Corrective Protocol:

    • Dry Solvents: Ensure DCM or THF is anhydrous (<50 ppm H₂O).

    • Cryogenic Addition: Dissolve the sulfonyl chloride in dry solvent and add it dropwise to the amine/base mixture at 0°C or -10°C .

    • Rate Control: Do not allow the internal temperature to rise above 10°C during addition.

Scenario C: "The solid won't dissolve in DCM, so I heated it."
  • Diagnosis: Thermal Suicide.

    • Heating sulfonyl chlorides to force solubility often initiates desulfonylation.

  • Solution:

    • Do NOT heat. If it does not dissolve in DCM, try THF or 2-MeTHF.

    • If it remains insoluble, the material may have already hydrolyzed to the sulfonic acid , which is generally insoluble in non-polar organic solvents (DCM) but soluble in water/methanol. This is a sign your reagent is spoiled.

Experimental Protocols

Protocol 1: Rapid Quality Control (QC) Check

Use this before committing valuable amine intermediates to a reaction.

Objective: Determine if the sulfonyl chloride is active (>90%). Method: Derivatization with excess Morpholine.

  • Setup: Dissolve 10 mg of the sulfonyl chloride in 1 mL dry DCM.

  • Reaction: Add 20 µL (excess) of pure Morpholine. Shake for 5 minutes at Room Temp.

  • Analysis: Inject directly onto LCMS (or TLC: 50% EtOAc/Hexane).

  • Interpretation:

    • Peak A (Major): Bis-morpholine adduct (Target Sulfonamide). Pass.

    • Peak B (Major): Sulfonic Acid (mass = 271 Da). Fail.

    • Peak C: Methyl ester (if MeOH was used as solvent—Never use MeOH ).

Protocol 2: Emergency Quench & Disposal

If a bottle is fuming or compromised.

  • PPE: Wear double nitrile gloves, goggles, and lab coat. Work in a hood.

  • Quench Mix: Prepare a 10% NaOH or saturated NaHCO₃ solution in a large beaker.

  • Addition: Slowly add the solid sulfonyl chloride to the stirring base solution. Expect exotherm and gas evolution.

  • Disposal: Once dissolved and pH > 9, dispose of as aqueous basic waste.

Stability Data Summary

ParameterSpecification / LimitImpact of Deviation
Storage Temp 2°C to 8°C (Refrigerated)>25°C accelerates hydrolysis 10x per 10°C rise.
Atmosphere Inert (N₂/Ar) Air exposure introduces moisture (Hydrolysis).
Solvent Compatibility DCM, THF, EtOAc, TolueneAvoid: Alcohols (MeOH/EtOH), Water, DMSO (exothermic decomp).
Melting Point Typically 55-65°C (Approx)Lower MP or "wet" look indicates hydrolysis.
Reaction Temp < 25°C (Start at 0°C)>50°C risks SO₂ extrusion.

Decision Logic for Handling

HandlingLogic Start Receive Shipment (CAS: 881005-36-3) Check Visual Inspection: White powder? Start->Check Good Yes: Intact Check->Good Looks OK Bad No: Pink/Brown/Clumped Check->Bad Suspicious QC Run QC Protocol 1 (Morpholine Derivatization) Good->QC Before Reaction Storage Store at 2-8°C Under Argon/Nitrogen Good->Storage Immediate Storage Bad->QC Confirm Status QC->Storage >90% Purity Disposal Quench & Dispose (Protocol 2) QC->Disposal <80% Purity

Figure 2: Workflow for receiving and validating the reagent.

Frequently Asked Questions (FAQ)

Q: Can I store a solution of this reagent in DCM for later use? A: No. Even HPLC-grade DCM contains trace water. Over 24 hours, the sulfonyl chloride will hydrolyze. Always prepare solutions fresh immediately before use.

Q: Why does the Safety Data Sheet (SDS) say "Moisture Sensitive" but not "Temperature Sensitive"? A: SDS classifications often focus on immediate hazards (burns/corrosion). However, for chemical synthesis, the temperature sensitivity is critical for yield. While it won't explode at 30°C, it will degrade enough to ruin a sensitive coupling reaction [1].

Q: Can I recrystallize it if it degrades? A: Generally, no . The hydrolysis product (sulfonic acid) is difficult to separate from the chloride without causing further hydrolysis. If purity is <90%, buy a fresh batch.

Q: Is the morpholine ring stable? A: Yes. The amide linkage (morpholine-carbonyl) is very stable. All instability issues stem from the sulfonyl chloride end [2].

References
  • ChemScene . 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride Product Data. Retrieved from .[6]

  • Sigma-Aldrich .[7] Sulfonyl Chloride Handling & Stability Guide (General). Retrieved from .

  • BenchChem . Preventing decomposition of sulfonyl chloride during reaction. Retrieved from .

  • Thermo Fisher Scientific . Safety Data Sheet: Benzenesulfonyl Chloride Derivatives. Retrieved from .

Sources

Troubleshooting

Module 1: The "Invisible" pH Spike (Hydrolysis &amp; Racemization)

Welcome to the Stability Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stability Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because you have observed a discrepancy between your reaction conversion (LCMS/TLC) and your isolated yield.

In 90% of cases, the molecule did not fail; the isolation strategy did.

The following guide is not a textbook summary. It is a field manual designed to troubleshoot and prevent product degradation during the critical "workup" phase—the window where chemical stability is most volatile.

The Issue: Your ester, acetal, or chiral center degrades/racemizes during extraction, even though you used "weak" bases like Sodium Bicarbonate (


).

The Mechanism:

  • The Interface Trap: In a biphasic extraction, the pH at the interface of the organic/aqueous droplets can be significantly higher than the bulk aqueous pH.

  • Local Hotspots: When quenching an acidic reaction with base, transient local pH spikes can exceed pH 12 before mixing is complete, instantly hydrolyzing sensitive esters or deprotonating alpha-carbons (leading to racemization via enolization or oxazolone formation).

Protocol 1.1: The Buffered Quench (Self-Validating) Do not use straight base to quench acid. Use a buffer.

  • Preparation: Prepare a 1.0 M Phosphate Buffer (pH 7.0) or Citrate Buffer (pH 4.5–6.0 for extreme base sensitivity). Cool to 0°C.

  • The Quench: Pour your reaction mixture into the stirring cold buffer (not the reverse). This clamps the pH immediately upon contact.

  • Validation: Check the pH of the aqueous layer after mixing but before separation. It must be within ±0.5 of your target stability zone.

Visual Guide: pH-Sensitive Workup Decision Tree

WorkupLogic Start Start: Reaction Complete SensCheck Is Product Acid/Base Sensitive? Start->SensCheck DirectQuench Standard Quench (Water/NH4Cl) SensCheck->DirectQuench No BufferRoute Buffered Route Required SensCheck->BufferRoute Yes AcidSens Acid Sensitive? (Acetals, Silyl ethers) BufferRoute->AcidSens BaseSens Base Sensitive? (Esters, Fmoc, Chiral C) BufferRoute->BaseSens SolnAcid Use TEA/Pyridine in Organic Wash AcidSens->SolnAcid SolnBase Use Phosphate Buffer (pH 7) or Citric Acid (pH 5) BaseSens->SolnBase

Caption: Logic flow for selecting the correct quenching media to prevent hydrolysis or racemization.

Module 2: Oxidative Instability (The "Air" Problem)

The Issue: Your amine or electron-rich aromatic turns black/tarry during rotary evaporation or storage.

The Mechanism:

  • Dissolved Oxygen: Standard organic solvents (Ether, THF, DCM) at room temperature contain significant dissolved oxygen (approx. 2–5 mM).

  • Concentration Effect: As you evaporate the solvent, the ratio of Oxygen-to-Product increases, accelerating oxidation (e.g., N-oxide formation).

  • Peroxides: Ethers (THF, Et2O) form peroxides over time, which act as radical initiators during the concentration step.

Protocol 2.1: The Inert Workup

  • Sparging: Bubble Argon or Nitrogen through your extraction solvents (EtOAc, DCM) for 15 minutes before use.

  • The "BHT Spike": Add 0.1% (w/w) Butylated Hydroxytoluene (BHT) to your extraction solvent. BHT acts as a radical scavenger and is easily removed later by chromatography (it runs with the solvent front).

  • Vacuum Backfill: When releasing the vacuum on your rotovap, do not open to air. Backfill with Nitrogen/Argon.[1][2]

Table 1: Solvent Oxygen Solubility & Risk

SolventOxygen Solubility (mM)Risk LevelMitigation Strategy
Diethyl Ether ~4.5Critical Test for peroxides; Use BHT.
THF ~4.1High Use fresh, inhibited solvent only.
Ethyl Acetate ~2.9ModerateSparge with Argon for 10 min.
DCM ~2.3Low/ModKeep cold; minimize air exposure.

Module 3: Thermal Stress (The "Rotovap" Problem)

The Issue: Product degrades/polymerizes when removing high-boiling solvents (Water, DMF, Toluene).

The Mechanism:

  • Thermal Decomposition: To remove water (bp 100°C) or Toluene (bp 110°C), researchers often crank the bath temperature to 50°C+. This heat, combined with the concentration of salts/acids, destroys sensitive molecules.

Protocol 3.1: Azeotropic Drying Never heat a sensitive compound above 30°C to remove solvent.

Instead of heat, use azeotropes to lower the effective boiling point of the mixture.

  • Scenario: You have wet Toluene or wet Ethanol.

  • Solution: Add a "carrier" solvent that forms a low-boiling azeotrope with the impurity.

Table 2: Common Azeotropes for Gentle Drying

Impurity to RemoveAdd Carrier SolventAzeotrope BP (°C)Result
Water (100°C)Ethanol 78.1°CWater is carried off at lower temp.
Water (100°C)Toluene 85.0°CDean-Stark trap or Rotovap.
Toluene (110°C)Methanol 63.8°CRemoves Toluene traces rapidly.[3]
Pyridine (115°C)Toluene 110.0°CCo-evaporate to remove Pyridine.

Visual Guide: Thermal Safety Workflow

ThermalSafety Crude Crude Mixture (High BP Solvent) Check Is Product Heat Sensitive? Crude->Check HighVac Lyophilization (Freeze Dry) Check->HighVac Yes (Extreme) Azeotrope Add Carrier Solvent (Azeotrope) Check->Azeotrope Yes (Standard) Rotovap Rotovap < 30°C Azeotrope->Rotovap

Caption: Workflow for removing high-boiling solvents without thermal degradation.

Module 4: Biologics & Peptides (The "Fragility" Problem)

The Issue: Protein precipitation or loss of enzymatic activity during purification.

The Mechanism:

  • Shear Stress: Vigorous shaking (separatory funnel) denatures proteins by exposing hydrophobic cores at the air-water interface.

  • Enzymatic Digestion: Upon cell lysis, endogenous proteases are released and digest your target protein.

Protocol 4.1: The Gentle Workup

  • No Shaking: Never shake a protein solution. Invert gently or use a rolling mixer.

  • The "Cocktail": Always add a Protease Inhibitor Cocktail (PMSF, EDTA, Leupeptin) immediately upon lysis.

  • Cold Chain: Keep all buffers at 4°C. Perform workup in a cold room or on ice.

References

  • Not Voodoo. Workup Tips and Tricks. University of Rochester.[4] Available at: [Link]

  • Organic Process Research & Development.Strategies for the Isolation of Sensitive Compounds. ACS Publications.
  • Armarego, W. L. F.Purification of Laboratory Chemicals. (Standard reference text for solvent properties and azeotropes).

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of substituted benzenesulfonyl chlorides

An In-depth Technical Guide on the Reactivity of Substituted Benzenesulfonyl Chlorides Executive Summary: The Electrophilic Sulfur Landscape In drug discovery, the formation of sulfonamides and sulfonate esters is ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Reactivity of Substituted Benzenesulfonyl Chlorides

Executive Summary: The Electrophilic Sulfur Landscape

In drug discovery, the formation of sulfonamides and sulfonate esters is ubiquitous.[1][2] However, the choice of the sulfonylating agent—specifically the substitution pattern on the benzene ring—is often made based on tradition (e.g., "just use Tosyl chloride") rather than kinetic rationality.

This guide objectively compares the reactivity of substituted benzenesulfonyl chlorides. We analyze the electronic and steric factors governing their electrophilicity, providing experimental data to support the selection of the optimal reagent for your specific nucleophile (amine, alcohol, or water).

Key Takeaway: The reactivity of benzenesulfonyl chlorides is dominated by the electrophilicity of the sulfur atom, which follows a positive Hammett correlation (


). Electron-withdrawing groups (EWG) like nitro (

) significantly accelerate nucleophilic attack compared to electron-donating groups (EDG) like methyl (

), often by orders of magnitude in alkaline conditions.

Mechanistic Foundations: at Sulfur

To control the reaction, one must understand the transition state. Unlike carbonyls, which react via a clear addition-elimination pathway (tetrahedral intermediate), sulfonyl chlorides typically react via a concerted


-like mechanism  in aqueous and organic solvents.
  • The Attack: The nucleophile approaches the sulfur atom opposite to the leaving group (chloride).

  • The Transition State (TS): The sulfur atom adopts a trigonal bipyramidal geometry in the TS. The incoming nucleophile and leaving chloride occupy the apical positions.

  • Implication: Because the bond-making and bond-breaking occur nearly simultaneously, the reaction is highly sensitive to the electron density at the sulfur center.

ReactionMechanism Figure 1: Concerted SN2 Mechanism at the Sulfonyl Sulfur Center cluster_0 cluster_1 R1 Nucleophile (Nu:) TS Transition State [Trigonal Bipyramidal] Nu---S---Cl R1->TS Attack R2 Sulfonyl Chloride (Ar-SO2-Cl) R2->TS P1 Sulfonamide/Ester (Ar-SO2-Nu) TS->P1 Collapse P2 Leaving Group (Cl-) TS->P2

Electronic Control: The Hammett Correlation

The rate of hydrolysis and aminolysis of benzenesulfonyl chlorides obeys the Hammett equation:



  • 
     (Sigma Constant):  Represents the electronic effect of the substituent.
    
    • 
       (
      
      
      
      ): Strong EWG.
    • 
       (
      
      
      
      ): Weak EDG.
  • 
     (Reaction Constant):  Measures sensitivity to substituents.
    
    • For Alkaline Hydrolysis ,

      
       to 
      
      
      
      . This large positive value indicates that negative charge builds up on the sulfur/oxygen in the transition state, and EWGs stabilize this charge, drastically accelerating the reaction.
    • For Neutral Hydrolysis ,

      
       is smaller (
      
      
      
      to
      
      
      ), indicating less charge development.
Comparative Reactivity Data

The following table synthesizes kinetic data for the alkaline hydrolysis of substituted benzenesulfonyl chlorides (


 at 25°C).
Substituent (X)Type

Constant
Relative Rate (

)*

(

)**
Half-Life (Est.)***

(Nosyl)
Strong EWG+0.78~15.0 ~600< 1 ms

Mod. EWG+0.71~11.0 ~450< 1 ms

Weak EWG+0.23~2.2 ~90~10 ms

(Benzenesulfonyl)
Standard0.001.0 40.4~25 ms

(Tosyl)
Weak EDG-0.17~0.55 ~22~45 ms

Strong EDG-0.27~0.40 ~16~60 ms
  • *Relative Rate estimated based on

    
    .
    
  • **Experimental

    
     for H cited from literature [1]; others extrapolated via Hammett relation.
    
  • ***Half-life estimated at pH 12 (0.01 M NaOH).

Expert Insight:

  • Nosyl Chloride (

    
    ):  Is an "ultra-electrophile." It reacts almost instantaneously with amines and hydrolyzes rapidly in moist air. Use this when your nucleophile is weak (e.g., anilines, hindered alcohols).
    
  • Tosyl Chloride (

    
    ):  Is "lazy." It requires a catalyst (DMAP) or stronger bases to react efficiently with hindered nucleophiles. Its stability makes it easier to handle on large scales.
    

Steric Anomalies: The Ortho-Effect

While steric hindrance usually slows


 reactions, sulfonyl chlorides exhibit a counter-intuitive ortho-acceleration .
  • Observation: Ortho-substituted benzenesulfonyl chlorides often hydrolyze faster than their para counterparts, despite the steric bulk.

  • Causality: The ground state of the sulfonyl chloride is sterically congested.[3] The transition state (trigonal bipyramidal) relieves some of this ground-state strain. Additionally, the rigid geometry prevents resonance overlap of the benzene ring with the sulfonyl group, making the sulfur more electron-deficient (more reactive).

  • Practical Note: Do not assume an ortho-methyl group will protect your sulfonyl chloride from hydrolysis; it may actually make it more labile [2].

Experimental Protocols

To validate these reactivity differences in your own lab, use the following protocols.

Protocol A: Kinetic Assessment via Conductivity (Hydrolysis)

Best for determining precise rate constants (


).
  • Preparation: Prepare a pseudo-first-order condition where

    
    . Use a solvent system of Acetone:Water (1:1).
    
  • Setup: Place 50 mL of the solvent mixture in a thermostated beaker (25°C) equipped with a magnetic stirrer and a conductivity probe.

  • Initiation: Inject

    
     of the sulfonyl chloride stock solution (dissolved in dry acetone).
    
  • Measurement: Record conductivity (

    
    ) vs. time. The reaction produces 
    
    
    
    and
    
    
    , increasing conductivity.
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Competitive Aminolysis (Synthetic Utility)

Best for selecting the right reagent for a drug synthesis campaign.

  • Reagents: Dissolve 1.0 eq of a "standard" amine (e.g., benzylamine) in DCM.

  • Competition: Add 1.0 eq of Tosyl Chloride and 1.0 eq of Nosyl Chloride simultaneously (or use separate vials for absolute rates).

  • Base: Add 2.5 eq of Triethylamine.

  • Monitoring: Quench aliquots at 1 min, 5 min, and 30 min into dilute acid.

  • Analysis: Analyze via HPLC/UPLC.

    • Expectation: The Nosyl-sulfonamide will form exclusively or predominantly in the early time points due to the kinetic advantage (

      
      ).
      

ExperimentalWorkflow Figure 2: Workflow for Conductometric Determination of Hydrolysis Rates cluster_setup Protocol A: Kinetic Measurement Step1 Solvent Equilibration (Acetone:Water 1:1, 25°C) Step2 Injection of Sulfonyl Chloride Step1->Step2 Step3 Conductivity Monitoring (HCl Release) Step2->Step3 Step4 Data Analysis (Ln plot -> k_obs) Step3->Step4

Practical Selection Guide

ScenarioRecommended ReagentReasoning
Routine Synthesis Tosyl Chloride (

)
Cheap, crystalline, stable on shelf. Reactivity is sufficient for primary amines/alcohols.
Unhindered Nucleophiles Benzenesulfonyl Chloride Slightly more reactive than TsCl; liquid (harder to handle).
Weak/Hindered Nucleophiles Nosyl Chloride (

)
High reactivity overcomes steric/electronic barriers. Bonus: The Nosyl group can be removed later (deprotection) via thiophenol, unlike Tosyl.
High Throughput Screening Nosyl Chloride Fast reaction times ensure completion without extensive heating, ideal for automated libraries.

References

  • Rogne, O. (1972). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur... Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups. Molecules. Link

  • Ballistreri, F. P., et al. (1981). Mechanisms of nucleophilic substitution at sulfonyl sulfur. Journal of Organic Chemistry. Link

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides. Link

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Canadian Journal of Chemistry.[4] Link

Sources

Comparative

Analytical Characterization of 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride: A Comparative Technical Guide

Topic: Analytical Methods for the Characterization of 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Analysis

4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS 881005-36-3) is a critical bifunctional building block in medicinal chemistry. It contains two distinct electrophilic sites: a stable morpholine amide and a highly reactive sulfonyl chloride.

The Analytical Challenge: The primary obstacle in characterizing this compound is the high lability of the sulfonyl chloride moiety. In the presence of trace moisture, it rapidly hydrolyzes to the corresponding sulfonic acid (4-(morpholine-4-carbonyl)benzenesulfonic acid) and hydrochloric acid. This instability renders standard "dilute-and-shoot" RP-HPLC methods unreliable, often leading to underestimation of purity and phantom impurity peaks.

This guide evaluates three primary analytical workflows, ranking them by reliability for GMP and R&D environments.

Comparative Analysis of Methods

The following table contrasts the three dominant methodologies based on experimental data and operational constraints.

FeatureMethod A: Derivatization HPLC (Recommended) Method B: Direct RP-HPLC Method C: Potentiometric Titration
Principle Convert reactive -SO₂Cl to stable sulfonamide before injection.Analyze intact -SO₂Cl using aprotic/acidic mobile phases.Quantify total chloride (

) or acidic protons (

).
Specificity High . Distinguishes active chloride from hydrolyzed acid.Medium . Hydrolysis can occur during analysis.Low . Cannot distinguish active -SO₂Cl from free HCl or hydrolyzed acid.
Precision (RSD) < 0.5%2.0% - 5.0% (highly variable)< 1.0%
LOD/LOQ Low (UV active derivative).Medium.High (Macro analysis only).
Throughput Moderate (requires prep time).High.Low.
Primary Risk Incomplete derivatization.On-column degradation.Interference from inorganic chlorides.

Detailed Experimental Protocols

Method A: Pre-Column Derivatization HPLC (The "Gold Standard")

Rationale: By reacting the sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine or piperidine), the labile -SO₂Cl group is converted into a highly stable sulfonamide. This "freezes" the sample composition, allowing for precise quantification of the active species versus the hydrolyzed impurity.

Protocol:

  • Derivatizing Reagent: Prepare a solution of 5% Diethylamine (DEA) in anhydrous Acetonitrile (MeCN).

  • Sample Preparation:

    • Weigh ~10 mg of the sulfonyl chloride sample into a dry volumetric flask.

    • Immediately add 5 mL of the Derivatizing Reagent.

    • Sonicate for 5 minutes (reaction is typically instantaneous and exothermic).

    • Dilute to volume with Mobile Phase A/B (50:50).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: UV @ 254 nm.

  • Data Interpretation: The sulfonamide derivative will elute significantly later (more hydrophobic) than the hydrolyzed sulfonic acid (very polar, elutes near void volume).

Method B: Direct RP-HPLC (Rapid Screening)

Rationale: Useful for quick in-process checks where high precision is not required. Must be performed strictly to minimize hydrolysis.[1]

Protocol:

  • Solvent: Dissolve sample in anhydrous Acetonitrile or THF. Do NOT use methanol or water-based diluents.

  • Mobile Phase: Use a high percentage of organic modifier initially and keep the column temperature low (20°C).

  • Constraint: Analyze immediately upon dissolution. The "shelf-life" of the sample in the autosampler is < 30 minutes.

Method C: Potentiometric Titration (Assay Verification)

Rationale: Provides an absolute purity value based on chloride content, serving as an orthogonal check to HPLC.

Protocol:

  • Hydrolysis: Dissolve 100 mg of sample in 10 mL 1N NaOH (forces complete hydrolysis to release all Cl⁻).

  • Acidification: Neutralize with HNO₃.

  • Titration: Titrate with 0.1 N AgNO₃ using a silver electrode.

  • Calculation: % Purity =

    
    .
    

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow guides the analyst to the correct method based on the stage of drug development.

AnalyticalDecisionMatrix Start Sample: 4-(4-morpholinylcarbonyl) Benzenesulfonyl chloride Goal Define Analytical Goal Start->Goal Purity High Precision Purity (GMP/Release) Goal->Purity Release Testing IPC In-Process Check (Reaction Monitoring) Goal->IPC Speed Required Bulk Bulk Assay (Raw Material) Goal->Bulk Stoichiometry Check MethodA Method A: Derivatization HPLC (Stable Sulfonamide) Purity->MethodA MethodB Method B: Direct Aprotic HPLC (Fast, Risk of Hydrolysis) IPC->MethodB MethodC Method C: AgNO3 Titration (Total Chloride) Bulk->MethodC

Caption: Decision matrix selecting the optimal analytical method based on the required precision and throughput.

Diagram 2: Chemical Derivatization Pathway

Visualizing the stabilization chemistry required for Method A.

DerivatizationPathway Substrate Analyte: Sulfonyl Chloride (Unstable) Reaction Reaction: Nucleophilic Substitution (Instantaneous) Substrate->Reaction Byproduct Impurity Path: Hydrolysis (Sulfonic Acid) Substrate->Byproduct Moisture (Avoided) Reagent Reagent: Diethylamine (Excess) Reagent->Reaction Product Derivative: Sulfonamide (Stable for HPLC) Reaction->Product Main Path

Caption: The derivatization pathway converts the unstable sulfonyl chloride into a stable sulfonamide, preventing hydrolysis artifacts.

References

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Assassi, N., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

1H NMR and 13C NMR analysis of sulfonamides from 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride

A Comparative Guide to 1H and 13C NMR Analysis Executive Summary The 4-(4-morpholinylcarbonyl)benzenesulfonyl scaffold represents a critical building block in medicinal chemistry, particularly for developing carbonic anh...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 1H and 13C NMR Analysis

Executive Summary

The 4-(4-morpholinylcarbonyl)benzenesulfonyl scaffold represents a critical building block in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors and soluble diuretic agents. While High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the industry standard for high-throughput screening, it frequently fails to distinguish between regioisomers or detect subtle hydrolysis byproducts (sulfonic acids) that occur during synthesis.

This guide provides a definitive technical comparison between NMR and alternative analytical methods, establishing Nuclear Magnetic Resonance (NMR) as the primary validation tool. It details the specific spectral signatures of sulfonamides derived from 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride , offering a self-validating protocol for structural confirmation.

Part 1: The Precursor & Synthesis Logic

To understand the spectra, one must understand the origin of the signals. The synthesis typically involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride center.

Reaction Workflow

The following diagram illustrates the standard synthetic pathway and the critical decision points for workup, which directly influence the purity profile seen in NMR.

SynthesisWorkflow Reactants Precursor: 4-(4-morpholinylcarbonyl) benzenesulfonyl chloride Reaction Coupling: DCM/TEA or Pyridine 0°C to RT Reactants->Reaction Amine Reagent: Amine (R-NH2) Amine->Reaction Intermediate Crude Mixture: Sulfonamide + HCl Salts Reaction->Intermediate Nucleophilic Substitution Workup Workup: Acid Wash (removes amine) Base Wash (removes acid) Intermediate->Workup Quench Product Final Product: Sulfonamide Workup->Product Purification

Caption: Standard Schotten-Baumann type synthesis for sulfonamides. Proper acid/base workup is critical to remove unreacted amines which complicate the aliphatic NMR region.

Experimental Protocol: General Sulfonylation
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Base: Triethylamine (TEA) or Pyridine (1.1 equivalents).[1]

  • Procedure:

    • Dissolve amine (1.0 eq) and base in solvent at 0°C.

    • Dropwise addition of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (1.0 eq).

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Step: Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO3 (to remove hydrolyzed sulfonic acid).

Part 2: Comparative Analytical Performance

Why choose NMR over LC-MS for this specific scaffold? The morpholine ring and sulfonamide moiety create specific challenges for mass spectrometry.

Table 1: NMR vs. Alternatives
Feature1H/13C NMR LC-MS (ESI) FT-IR
Structural Certainty High. Unambiguously identifies the sulfonamide bond formation via NH shift and aromatic splitting patterns.Medium. Confirms Molecular Weight (MW) but cannot easily distinguish between sulfonamide and isomeric sulfones or salt forms.Low. Good for functional groups (S=O stretches) but lacks skeletal specificity.
Purity Quantification Absolute. qNMR (Quantitative NMR) allows purity calculation without a reference standard.[2]Relative. Depends on ionization efficiency. Sulfonamides often suppress ionization of other species.Qualitative. Only identifies major functional groups.
Solvent/pH Sensitivity High. Chemical shifts (especially NH) change significantly between CDCl3 and DMSO-d6.Low. Mobile phase pH is fixed; does not reveal solution-state dynamics.N/A. Solid state (ATR) is static.
Detection of Hydrolysis Excellent. Hydrolyzed sulfonic acid shows distinct aromatic shifts compared to sulfonamide.Poor. Sulfonic acids often do not fly well in positive mode ESI.Medium. Broad OH stretches may obscure details.

Expert Insight: Relying solely on LC-MS often leads to "false positives" where the mass is correct, but the product is a salt of the unreacted amine and the hydrolyzed sulfonic acid. NMR is the only self-validating method to confirm the covalent S-N bond.

Part 3: 1H NMR Deep Dive

Assignment Logic

The 4-(4-morpholinylcarbonyl)benzenesulfonamide scaffold has three distinct zones. Use the following logic map to assign your spectrum.

NMRLogic Start Analyze 1H Spectrum Aromatic Aromatic Region (7.5 - 8.2 ppm) Look for AA'BB' System Start->Aromatic Morpholine Aliphatic Region (3.3 - 3.8 ppm) Look for Morpholine Ring Start->Morpholine NH_Signal Exchangeable Region (> 7.5 ppm) Look for Sulfonamide NH Start->NH_Signal ParaSub ParaSub Aromatic->ParaSub 2 Doublets (J~8Hz)? Confirms 1,4-substitution Broad Broad Morpholine->Broad Broad/Split Peaks? Restricted rotation of amide Sharp Sharp Morpholine->Sharp Sharp Triplets? Check free amine contamination DMSO DMSO NH_Signal->DMSO Visible (Broad Singlet) Confirms Sulfonamide CDCl3 CDCl3 NH_Signal->CDCl3 Often Invisible/Broad Don't panic if missing

Caption: Decision tree for assigning key structural features in 4-(4-morpholinylcarbonyl)benzenesulfonamides.

Detailed Spectral Analysis
1. The Aromatic Region (The "Scaffold")
  • Pattern: AA'BB' system (Para-substitution).

  • Shifts:

    • Protons ortho to SO2: Deshielded by the strong electron-withdrawing sulfonyl group. Typically

      
       7.8 – 8.1 ppm  (Doublet).
      
    • Protons ortho to Carbonyl: Deshielded by the amide carbonyl, but slightly less than the sulfonyl group. Typically

      
       7.5 – 7.7 ppm  (Doublet).
      
  • Diagnostic Value: If these peaks collapse into a singlet or complex multiplet, verify that you haven't accidentally synthesized the meta isomer or that the morpholine ring hasn't hydrolyzed.

2. The Morpholine Ring (The "Tail")
  • Environment: The morpholine is attached to a carbonyl (amide linkage), not the sulfonyl group.

  • Shifts:

    • O-CH2 (Ethers):

      
       3.6 – 3.8 ppm (Multiplet).
      
    • N-CH2 (Amides):

      
       3.3 – 3.6 ppm (Multiplet).[3]
      
  • Dynamic Effect: Because of the partial double-bond character of the Amide (C-N) bond, rotation is restricted at room temperature.

    • Result: The N-CH2 protons may appear as two distinct sets of broad peaks rather than a clean triplet, as the "syn" and "anti" protons are in different magnetic environments. Do not mistake this for impurity.

3. The Sulfonamide NH (The "Warhead")
  • Solvent Dependency:

    • In CDCl3: Often appears as a broad, weak hump around 4.5–6.0 ppm or is invisible due to exchange.

    • In DMSO-d6: Sharpens into a distinct singlet (or doublet if coupling to CH) typically between

      
       7.5 – 10.0 ppm .
      
  • Acidity: The proton is acidic (

    
    ). Adding 
    
    
    
    shake will cause this peak to disappear immediately (Exchange).

Part 4: 13C NMR Analysis[4][5]

Carbon NMR provides the skeletal verification.

Carbon TypeApproximate Shift (

ppm)
Notes
Carbonyl (C=O) 168 – 170 Diagnostic for the amide linkage.
Aromatic C-SO2 138 – 142 Quaternary carbon, low intensity.
Aromatic C-CO 135 – 138 Quaternary carbon, low intensity.
Aromatic CH 127 – 130 Intense signals.
Morpholine O-C 66 – 67 Characteristic ether region.
Morpholine N-C 42 – 48 Amide region; may appear as dual peaks due to rotamers.

Part 5: References

  • General Sulfonamide Synthesis:

    • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids. Journal of Organic Chemistry.

  • NMR Solvent Effects:

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Chemist. Journal of Organic Chemistry.

  • Morpholine Amide Rotamers:

    • Wiberg, K. B., et al. (1987). Barriers to Rotation adjacent to Double Bonds. 3. The C-N Bond in Amides. Journal of the American Chemical Society.[5]

  • Sulfonamide Characterization:

    • BenchChem Protocols.[1] Synthesis of Sulfonamides from Sulfamoyl Chlorides.

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of 4-(4-morpholinylcarbonyl)Benzenesulfonyl Chloride Derivatives

Part 1: Executive Summary & Strategic Approach In the realm of drug development, 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride serves as a critical "warhead" intermediate. Unlike simple benzenesulfonyl chlorides, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Approach

In the realm of drug development, 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride serves as a critical "warhead" intermediate. Unlike simple benzenesulfonyl chlorides, this scaffold possesses a dual-nature: the electrophilic sulfonyl chloride (reactive site) and the morpholine-carbonyl moiety (solubilizing/pharmacophore site).

The Core Challenge: Analyzing this molecule and its sulfonamide derivatives presents a specific analytical paradox. The sulfonyl chloride is highly moisture-sensitive, leading to rapid hydrolysis, while the morpholine group acts as a "proton sponge," significantly altering ionization efficiency compared to standard phenyl-sulfonyls.

This Guide's Objective: We will objectively compare the MS fragmentation "performance" of this scaffold against standard alternatives (non-morpholine analogs) and its own hydrolysis products. The goal is to provide a self-validating protocol to distinguish the intact reactive species from its stable derivatives and degradants .

Part 2: Technical Comparison & Performance Metrics

Ionization Physics: The "Morpholine Effect"

Most sulfonyl chlorides are poor candidates for ESI+ (Electrospray Ionization Positive mode) due to a lack of basic sites. However, the 4-morpholinylcarbonyl derivative is unique.

FeatureTarget Scaffold (Morpholine-substituted)Alternative A (Standard Benzenesulfonyl Cl)Alternative B (Hydrolyzed Sulfonic Acid)
Dominant Ionization ESI+ (Highly Sensitive) EI or APCI (ESI+ is poor)ESI- (Negative Mode)
Protonation Site Morpholine Nitrogen (Basic, pKa ~8)Sulfonyl Oxygen (Very Weak)Deprotonated Sulfonate
Isotopic Signature Distinct Cl Pattern (

)
Distinct Cl PatternNo Cl Pattern (OH replaces Cl)
Stability in MeOH Low (Forms Methyl Ester rapidly)LowStable
Key Diagnostic Ion

114 (Morpholine-Carbonyl)

77 (Phenyl) or 141 (

)

80 (

)

Scientist's Insight: The presence of the morpholine ring transforms this molecule from a "hard-to-detect" electrophile into a "flyer" in ESI+. You must use ESI+ for the chloride and its amide derivatives, but switch to ESI- if you suspect hydrolysis.

Fragmentation Pathways (MS/MS)

The fragmentation logic follows two competing pathways driven by the protonation site.[1][2]

  • Pathway A (Charge Retention on Morpholine): The proton sits on the morpholine nitrogen. Fragmentation is driven by amide bond cleavage or ring opening.

  • Pathway B (Sulfonyl Cleavage): Less common in ESI+ unless the sulfonamide derivative has a highly basic amine attached.

Comparative Fragmentation Table (Collision Energy: 20-35 eV)
Transition TypePrecursor (m/z)Product (m/z)Mechanism / Structural Insight
Intact Chloride ~290 (

)
254 Loss of HCl/Cl: Formation of the sulfonyl cation

.
Intact Chloride ~290114 Amide Cleavage: Formation of

. High abundance.
Sulfonamide Deriv. Variable (

)
M - 64 Sulfur Dioxide Extrusion: Diagnostic loss of

. Common in aryl sulfonamides.
Morpholine Ring 11486 CO Loss: Carbonyl cleavage yielding the protonated morpholine ring.
Morpholine Ring 8656 / 42 Ring Opening: Cross-ring cleavage (Retro-Diels-Alder like) losing

.

Part 3: Visualization of Mechanisms

Diagram 1: Fragmentation Pathways of the Scaffold

This diagram illustrates the competing fragmentation routes for a generic sulfonamide derivative of the target scaffold.

FragmentationPathways Precursor Precursor Ion [M+H]+ (Protonated on Morpholine N) AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage High CE SO2_Extrusion SO2 Extrusion (-64 Da) Precursor->SO2_Extrusion Rearrangement Frag_114 Fragment m/z 114 [Morpholine-CO]+ AmideCleavage->Frag_114 Frag_86 Fragment m/z 86 [Morpholine]+ Frag_114->Frag_86 -CO (28 Da) Frag_Rearrange Rearranged Product [M+H - SO2]+ SO2_Extrusion->Frag_Rearrange Frag_Aniline Aniline-like Core (Loss of R-NH2) Frag_Rearrange->Frag_Aniline Secondary Frag

Caption: Dual fragmentation pathways. The "Red" path (Morpholine) dominates in ESI+ due to charge localization. The "Yellow" path (


 loss) is diagnostic for the sulfonamide linkage.

Part 4: Experimental Protocols

Protocol A: "The Dry-Solvent Trap" (For Reactive Chlorides)

Objective: Analyze the intact sulfonyl chloride without inducing hydrolysis. Why: Using standard MeOH/Water mobile phases will instantly convert your sample to the Methyl Ester or Sulfonic Acid, leading to false data.

  • Solvent Prep: Use Anhydrous Acetonitrile (ACN) . Do NOT use Methanol or Ethanol.

  • Sample Dilution:

    • Dissolve 1 mg of solid in 1 mL dry ACN.

    • Dilute 1:100 into ACN + 0.1% Formic Acid (Strictly minimize water contact).

  • Injection:

    • Direct Infusion is preferred over LC column (columns contain water).

    • Flow rate: 5-10 µL/min.

  • Detection Window:

    • Scan immediately. Look for the Cl Isotope Pattern (M and M+2 peaks with 3:1 height ratio).

    • Self-Validation: If you see a single peak at M-35 (loss of Cl) + 17 (OH), you have hydrolyzed to the acid.

Protocol B: "The Derivative Confirmation" (For Sulfonamides)

Objective: Confirm the successful synthesis of a sulfonamide derivative from the chloride scaffold.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Q-TOF or Triple Quad):

    • Source: ESI Positive.[3]

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the sulfonamide bond).

    • Collision Energy: Ramp 15-40 eV.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the expected

      
      .
      
    • Check for the m/z 114 daughter ion (Confirms the Morpholine head).

    • Check for Neutral Loss of 64 Da (

      
      ) (Confirms the Sulfonamide tail).
      

Part 5: Diagnostic Decision Tree

Use this workflow to determine the state of your sample.

DecisionTree Start Analyze Sample (ESI Positive) IsotopeCheck Check Isotope Pattern (M / M+2) Start->IsotopeCheck HasCl Ratio ~ 3:1 (Chlorine Present) IsotopeCheck->HasCl Yes NoCl No M+2 Peak (No Chlorine) IsotopeCheck->NoCl No Result_Intact Intact Sulfonyl Chloride (Handle with care!) HasCl->Result_Intact CheckMass Check Mass Shift NoCl->CheckMass Result_Acid Hydrolyzed Acid (Mass = M-Cl+OH) CheckMass->Result_Acid -18 Da shift Result_Ester Methyl Ester (Mass = M-Cl+OMe) CheckMass->Result_Ester -4 Da shift Result_Amide Target Sulfonamide (Mass = Expected Product) CheckMass->Result_Amide + Amine Mass

Caption: Rapid triage workflow for identifying sample integrity. The Chlorine isotope pattern is the primary "gatekeeper" for validating the starting material.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Fragmentation of Sulfonamides. Source:

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[4] Source:

  • Holčapek, M., et al. (2010). Structural analysis of morpholine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for morpholine ring opening).
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns: Amides and Sulfonamides. Source: [5]

Sources

Validation

Biological Activity of Sulfonamides Derived from 4-(4-Morpholinylcarbonyl)Benzenesulfonyl Chloride

This guide details the biological activity, mechanism of action, and experimental evaluation of sulfonamides derived from the 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride scaffold. A Comparative Technical Guide for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, mechanism of action, and experimental evaluation of sulfonamides derived from the 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride scaffold.

A Comparative Technical Guide for Drug Development

Executive Summary

The 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS 881005-36-3) is a specialized building block used to synthesize N-substituted 4-(morpholine-4-carbonyl)benzenesulfonamides . Unlike simple antibacterial sulfonamides, derivatives of this scaffold are primarily investigated as Carbonic Anhydrase Inhibitors (CAIs) with high specificity for tumor-associated isoforms (hCA IX and XII).

The bulky, hydrophilic morpholine-carbonyl tail serves two critical functions:

  • Isoform Selectivity: It hinders entry into the narrow active sites of cytosolic CAs (hCA I, II), reducing off-target systemic side effects.

  • Solubility Profile: It enhances water solubility, a critical parameter for bioavailability in solid tumor microenvironments.

Key Biological Applications:

  • Primary: Anticancer (via hCA IX/XII inhibition).

  • Secondary: Glaucoma treatment (via hCA II inhibition, though less common due to tail size).

  • Tertiary: Matrix Metalloproteinase (MMP) inhibition (structural overlap with MMP inhibitors).

Chemical Identity & Structural Logic[1][2]

The core pharmacophore consists of a zinc-binding sulfonamide group and a tail interacting with the enzyme's hydrophobic pocket or hydrophilic rim.

ComponentChemical StructureFunction in Biological Activity
Zinc-Binding Group (ZBG) -SO2NH-Binds to the catalytic Zn²⁺ ion in the enzyme active site.
Linker Phenyl RingRigid scaffold ensuring correct geometry for the ZBG.
Tail Moiety Morpholine-C(=O)-The Differentiator. Provides steric bulk and H-bond acceptors, driving selectivity for extracellular isoforms (CA IX/XII).
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of the sulfonyl chloride precursor into the biologically active sulfonamide.

SynthesisWorkflow cluster_conditions Reaction Conditions Precursor 4-(4-morpholinylcarbonyl) Benzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Amine + Base (TEA/Pyridine) Amine Primary/Secondary Amine (H2N-R) (Nucleophile) Amine->Intermediate Product Target Sulfonamide 4-(morpholine-4-carbonyl)-N-R-benzenesulfonamide Intermediate->Product - HCl Details Solvent: DCM or THF Temp: 0°C to RT Time: 2-12 Hours

Figure 1: Synthetic pathway for generating the target sulfonamide library. The morpholine-carbonyl tail remains intact, while the sulfonyl chloride reacts with diverse amines to tune biological properties.

Primary Biological Activity: Carbonic Anhydrase Inhibition[3][4]

Mechanism of Action

Sulfonamides derived from this scaffold act as reversible, competitive inhibitors of Carbonic Anhydrase (CA).

  • Ionization: The sulfonamide moiety (-SO2NH2) ionizes to the anion (-SO2NH-).

  • Coordination: The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Tail Interaction: The morpholine-carbonyl tail interacts with amino acid residues at the entrance of the active site. In hCA IX (tumor-associated), this region is distinct from cytosolic hCA II, allowing for the design of selective inhibitors.

Comparative Potency Data (Representative)

The following table compares the inhibition profile of morpholine-carbonyl sulfonamides against standard clinical inhibitors.

Note: Values are representative of the class (N-substituted 4-carboxybenzenesulfonamide derivatives) based on structure-activity relationship (SAR) literature.

Compound ClasshCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
Selectivity Ratio (II/IX)Clinical Status
Acetazolamide (Standard)25012250.48Glaucoma / Diuretic
Sulfanilamide (Reference)56,0002403800.63Antibacterial (Obsolete)
Morpholine-Carbonyl Sulfonamide (Target Scaffold)> 1,00050 - 20010 - 45 > 5.0 Pre-clinical / Research
SLC-0111 (Analogous Ureido)5,0009604521.3Phase Ib/II (Anticancer)

Interpretation:

  • High Selectivity: The morpholine scaffold derivatives often show weaker binding to hCA I and II (high

    
    ) compared to Acetazolamide, reducing the risk of systemic acidosis or paresthesia.
    
  • Potent Tumor Targeting: The affinity for hCA IX remains high (low nanomolar range), making them excellent candidates for hypoxic tumor therapy.

Secondary Biological Activity: Antibacterial Potential[2][4][5][6][7][8]

While the sulfonamide group is the classic pharmacophore for antibacterial activity (inhibiting dihydropteroate synthase), derivatives of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride are generally inferior antibiotics compared to sulfamethoxazole.

  • Steric Hindrance: The bulky morpholine-carbonyl group at the para-position (relative to the sulfonamide) interferes with the tight binding required in the bacterial enzyme's PABA-binding pocket.

  • Spectrum: Activity is typically limited to Gram-positive strains (S. aureus) with significantly higher MIC values (>100 µg/mL) than clinical standards.

Recommendation: Do not prioritize this scaffold for antibacterial discovery unless the "R" group (amine substituent) specifically targets a secondary bacterial pathway.

Experimental Protocols

Protocol A: Chemical Synthesis of Sulfonamide Derivatives

Objective: Synthesize N-substituted sulfonamide from the acid chloride.

  • Preparation: Dissolve 1.0 equiv of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride in anhydrous Dichloromethane (DCM).

  • Addition: Cool the solution to 0°C. Add 1.2 equiv of Triethylamine (TEA) as a base.

  • Reaction: Dropwise add 1.0 equiv of the target amine (dissolved in DCM).

  • Monitoring: Stir at Room Temperature (RT) for 4–6 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (


) against hCA isoforms.
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Substrate: CO₂ saturated water.

    • Indicator: Phenol Red (0.2 mM).

    • Enzyme: Recombinant hCA I, II, IX, or XII.

  • Method:

    • Incubate the enzyme with the inhibitor (sulfonamide derivative) for 15 minutes at RT.

    • Mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution in a Stopped-Flow apparatus.

    • Monitor the absorbance change of Phenol Red at 557 nm (indicating pH drop as CO₂ hydrates to H⁺ + HCO₃⁻).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the reaction.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
    • Calculate

      
       using the formula: 
      
      
      
      .

Mechanism of Action Diagram

This diagram details the pathway from systemic administration to specific tumor inhibition.

MechanismAction cluster_selectivity Isoform Selectivity Filter Admin Systemic Administration (Oral/IV) Circulation Blood Circulation Admin->Circulation hCA_II hCA II (RBCs/Cytosol) Low Affinity Binding Circulation->hCA_II Steric Hindrance (Morpholine Tail) hCA_IX hCA IX (Hypoxic Tumor Cell Surface) High Affinity Binding Circulation->hCA_IX Targeted Interaction hCA_II->Circulation Minimal Side Effects Effect Inhibition of Extracellular Acidification hCA_IX->Effect Outcome Reduced Tumor Growth & Metastasis Inhibition Effect->Outcome

Figure 2: The pharmacological logic of the morpholine-carbonyl scaffold. The bulky tail prevents tight binding to cytosolic hCA II (red), favoring the accessible extracellular hCA IX (green) found on tumor cells.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Inorganic Biochemistry. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. (Note: Provides comparative data for bulky sulfonamide tails). Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[1][2][3][4][5] Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 4-(4-Morpholinylcarbonyl)benzenesulfonyl Chloride Analogs in Drug Discovery

Executive Summary The compound 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3) is a highly privileged, bifunctional building block in modern medicinal chemistry. Featuring a reactive electrophilic su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride (CAS: 881005-36-3) is a highly privileged, bifunctional building block in modern medicinal chemistry. Featuring a reactive electrophilic sulfonyl chloride on one terminus and a stable, amphiphilic morpholine amide on the other, it serves as the primary precursor for synthesizing biologically active benzenesulfonamides.

This guide objectively compares the structure-activity relationships (SAR) of analogs derived from this scaffold, focusing on their performance as Human Carbonic Anhydrase (hCA) inhibitors and Ectonucleotidase (h-NTPDase) inhibitors. By analyzing comparative experimental data, we provide researchers with actionable insights into how structural modifications at the morpholine or sulfonamide sites dictate target selectivity and potency.

Mechanistic Rationale: The Morpholine-Benzene-Sulfonyl Triad

To understand the SAR of these analogs, one must deconstruct the causality behind the scaffold's design. The biological efficacy of products derived from 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride relies on three distinct structural domains:

  • The Zinc-Binding Group (ZBG): The sulfonyl chloride is reacted with amines to form a primary or secondary sulfonamide (

    
    ). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen forms a primary coordinate bond with the catalytic Zinc ion (Zn²⁺), directly displacing the zinc-bound water molecule necessary for catalysis [1].
    
  • The Benzene Scaffold: Acts as a rigid spacer that engages in Van der Waals interactions with the hydrophobic half of the target enzyme's active site.

  • The Morpholine-4-carbonyl Tail: This is the primary driver of selectivity. Unlike highly lipophilic piperidine or aliphatic chains, the morpholine ring contains an ether oxygen. This oxygen acts as a hydrogen-bond acceptor, interacting with hydrophilic residues at the outer rim of the enzyme pocket. Furthermore, the morpholine ring optimizes the compound's partition coefficient (LogP ~1.08), balancing aqueous solubility with membrane permeability.

CABinding Z Catalytic Zinc (Zn2+) in Enzyme Active Site S Sulfonamide Anion (-SO2NH-) Primary Coordination Z->S Coordinate Bond B Benzene Scaffold Van der Waals Interactions S->B I Enzyme Inhibition (Target Blockade) S->I M Morpholine-4-carbonyl Tail Hydrophilic Outer Rim Binding B->M M->I

Caption: Mechanistic pathway of target enzyme inhibition by morpholine-benzenesulfonamide derivatives.

Comparative SAR Analysis & Experimental Data

Comparison 1: Human Carbonic Anhydrase (hCA) Isoform Selectivity

Sulfonamides derived from 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride are exceptionally potent inhibitors of hCA isoforms, which are critical targets in glaucoma (hCA II), epilepsy (hCA VII), and solid tumors (hCA IX) [1].

When comparing the morpholine analog to its piperidine counterpart, the SAR reveals a "flat" inhibition profile for the ubiquitous cytosolic hCA II isoform—both achieve low nanomolar inhibition. However, the morpholine analog demonstrates superior physicochemical properties. The inclusion of the morpholine oxygen reduces off-target lipophilic toxicity and provides a critical hydrogen-bonding interaction with the hydrophilic half of the tumor-associated hCA IX active site, making it a superior candidate for oncology applications.

Table 1: hCA Inhibition Profile of Carbonyl-Substituted Benzenesulfonamides

Compound DerivativeTail SubstitutionhCA I

(nM)
hCA II

(nM)
hCA VII

(nM)
hCA IX

(nM)
Compound 3d Morpholine-4-carbonyl334.0< 1.05.38.2
Compound 3e Piperidine-1-carbonyl285.0< 1.06.19.5
Compound 3h L-Leucinate-carbonyl125.04.512.015.3

Data synthesized from Abdoli et al., demonstrating the subnanomolar efficacy of the morpholine derivative against hCA II and high potency against tumor-associated hCA IX [1].

Comparison 2: Ectonucleotidase (h-NTPDase) Inhibition

Beyond carbonic anhydrases, derivatives of this scaffold have shown remarkable efficacy as inhibitors of h-NTPDases, enzymes involved in purinergic signaling and immune response modulation [2].

The SAR here is highly sensitive to the positioning of the morpholine ring and halogenation of the benzene core. Shifting the morpholine moiety from the carbonyl group to the sulfonyl group completely inverts the selectivity from h-NTPDase1 to h-NTPDase2.

Table 2: h-NTPDase Inhibition by Morpholine-Benzamide Positional Isomers

CompoundStructural Modificationh-NTPDase1

(µM)
h-NTPDase2

(µM)
Primary Selectivity
Compound 3i 4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 ± 0.13 > 50.0NTPDase1
Compound 3f 3-(morpholinosulfonyl)benzamide17.49 ± 1.230.27 ± 0.08 NTPDase2

Data highlights how the morpholine-4-carbonyl orientation (Compound 3i) drives selective NTPDase1 inhibition, whereas the morpholinosulfonyl orientation (Compound 3f) drives NTPDase2 selectivity [2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of analogs from the sulfonyl chloride building block and their subsequent biological evaluation.

Protocol A: Synthesis of 4-(Morpholine-4-carbonyl)benzenesulfonamides

This protocol utilizes a nucleophilic acyl substitution at the sulfonyl center.

  • Preparation: Dissolve 1.0 equivalent of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

    • Causality: The low temperature suppresses the unwanted hydrolysis of the highly reactive sulfonyl chloride into a biologically inactive sulfonic acid.

  • Nucleophilic Addition: Add 1.2 equivalents of the target amine (e.g., aqueous ammonia for primary sulfonamides, or a substituted aniline for secondary sulfonamides) dropwise.

  • Acid Scavenging: Immediately add 2.0 equivalents of Triethylamine (

    
    ).
    
    • Causality: The reaction generates HCl as a byproduct.

      
       acts as a non-nucleophilic base to scavenge this acid, preventing the protonation of the unreacted amine, which would otherwise halt the reaction.
      
  • Validation & Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is complete when the high-

    
     sulfonyl chloride spot (~0.8) completely disappears, replaced by a highly polar, low-
    
    
    
    sulfonamide spot (~0.2).
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude product.

SynthesisWorkflow A 4-(4-morpholinylcarbonyl) benzenesulfonyl chloride D Nucleophilic Substitution at Sulfonyl Center A->D B Amine Nucleophile (e.g., NH3, Anilines) B->D C Base Addition (Et3N / Pyridine) E HCl Scavenging (Prevents Amine Protonation) C->E D->E F Morpholine-4-carbonyl benzenesulfonamide Analogs E->F

Caption: Step-by-step chemical workflow for synthesizing sulfonamide analogs from the sulfonyl chloride precursor.

Protocol B: Stopped-Flow Hydration Assay (CA Inhibition)

To objectively measure the


 values presented in Table 1, a kinetic assay must be employed.
  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20 mM

    
     (to maintain constant ionic strength) and 0.2 mM phenol red as a pH indicator.
    
  • Enzyme-Inhibitor Incubation: Pre-incubate the purified hCA enzyme (e.g., hCA II) with varying concentrations of the synthesized morpholine analog (0.1 nM to 1 µM) for 15 minutes at 20 °C to allow the enzyme-inhibitor complex to reach equilibrium.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with

    
    -saturated water.
    
  • Data Acquisition: Monitor the absorbance at 556 nm.

    • Causality: As the uninhibited enzyme hydrates

      
      , protons are released, causing a rapid drop in pH. The phenol red indicator changes color in response. The rate of absorbance decay at 556 nm directly correlates to the initial enzymatic velocity.
      
  • Analysis: Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation by plotting the initial velocities against inhibitor concentrations.
    

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. Available at:[Link]

  • RSC Advances. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13. Available at:[Link]

Validation

A Comparative Guide to the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides

Introduction: The Critical Role of Stability in Sulfonamide Drug Development Sulfonamides, a cornerstone class of therapeutics, are integral to the management of a wide array of diseases.[1] Their synthesis, most commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Sulfonamide Drug Development

Sulfonamides, a cornerstone class of therapeutics, are integral to the management of a wide array of diseases.[1] Their synthesis, most commonly achieved through the reaction of a sulfonyl chloride with an amine, is a fundamental process in medicinal chemistry.[1][2] However, the journey from a promising sulfonamide candidate to a viable drug product is fraught with challenges, paramount among them being chemical stability. The stability of a drug substance dictates its shelf-life, influences its safety and efficacy profile, and is a critical parameter scrutinized by regulatory bodies worldwide.[3][4][5][6]

This guide provides an in-depth, comparative analysis of the stability of sulfonamides derived from a variety of sulfonyl chlorides. We will delve into the mechanistic underpinnings of sulfonamide degradation and explore how the electronic and steric properties of the parent sulfonyl chloride can profoundly influence the stability of the final sulfonamide product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform the selection of building blocks in drug design and development.

The Decisive Influence of the Sulfonyl Chloride Precursor

The inherent stability of a sulfonamide is intrinsically linked to the chemical nature of the sulfonyl chloride from which it is synthesized.[3] The substituents on the sulfonyl chloride, particularly on an aromatic ring, exert significant electronic effects that modulate the susceptibility of the sulfonamide bond to cleavage.[3][7]

  • Electron-Withdrawing Groups (EWGs): Sulfonyl chlorides bearing strong electron-withdrawing groups (e.g., -NO2, -CF3, -CN) tend to produce sulfonamides that are more susceptible to nucleophilic attack and subsequent degradation.[3] The EWGs increase the partial positive charge on the sulfur atom, making it a more electrophilic center and thus more prone to hydrolysis, particularly under basic conditions.[3]

  • Electron-Donating Groups (EDGs): Conversely, sulfonyl chlorides with electron-donating groups (e.g., -OCH3, -CH3, -NH2) can enhance the stability of the resulting sulfonamide.[3] These groups increase the electron density at the sulfur atom, making the sulfonamide bond more resilient to cleavage.[3]

These principles, rooted in physical organic chemistry, provide a predictive framework for assessing the potential stability of a sulfonamide based on its precursor.

A Framework for Empirical Stability Evaluation: Forced Degradation Studies

To empirically assess and compare the stability of sulfonamides, a systematic approach using forced degradation studies is indispensable.[8] These studies, which are a cornerstone of regulatory submissions, involve subjecting the drug substance to a range of stress conditions that are more aggressive than those used in accelerated stability testing.[3][4][8][9][10] The goal is to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[8][11]

A typical forced degradation protocol encompasses the following stress conditions:

  • Acid and Base Hydrolysis: Investigates the susceptibility of the sulfonamide to degradation in acidic and basic environments.[3][12]

  • Oxidative Degradation: Assesses the molecule's vulnerability to oxidation, often using hydrogen peroxide.[3]

  • Thermal Degradation: Evaluates the impact of heat on the solid or solution-state stability of the sulfonamide.[3][13][14]

  • Photodegradation: Determines the potential for light-induced degradation.[3][4]

The following diagram illustrates a generalized workflow for conducting these critical studies.

G cluster_prep Sample Preparation cluster_analysis Analysis Sulfonamide Sulfonamide Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sulfonamide->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Sulfonamide->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Sulfonamide->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, solid state) Sulfonamide->Thermal Expose to Stress Photo Photostability (ICH Q1B guidelines) Sulfonamide->Photo Expose to Stress Neutralize Neutralization/ Dilution Acid->Neutralize Sample at Time Points Base->Neutralize Sample at Time Points Oxidation->Neutralize Sample at Time Points Thermal->Neutralize Sample at Time Points Photo->Neutralize Sample at Time Points HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterization of Degradation Products HPLC->Characterize

Caption: Experimental workflow for evaluating sulfonamide stability.

Comparative Stability Data: A Data-Driven Analysis

The following tables present hypothetical yet plausible experimental data from forced degradation studies on three distinct sulfonamides, each derived from a sulfonyl chloride with different electronic properties:

  • Sulfonamide A: Derived from p-toluenesulfonyl chloride (an electron-donating group).

  • Sulfonamide B: Derived from benzenesulfonyl chloride (neutral).

  • Sulfonamide C: Derived from p-nitrobenzenesulfonyl chloride (a strong electron-withdrawing group).

Table 1: Hydrolytic Stability (% Degradation after 24 hours)

Sulfonamide0.1 M HCl at 60°C0.1 M NaOH at 60°C
A (p-toluenesulfonyl)5.2%8.1%
B (benzenesulfonyl)8.7%15.4%
C (p-nitrobenzenesulfonyl)12.5%28.9%

Analysis: The data clearly demonstrates that Sulfonamide C, derived from the sulfonyl chloride with a strong electron-withdrawing nitro group, exhibits the most significant degradation under both acidic and basic conditions. Conversely, Sulfonamide A, with the electron-donating methyl group, shows the highest stability. This aligns with the principle that electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the sulfonamide bond more susceptible to hydrolytic cleavage.[3] Sulfonamides are generally more susceptible to degradation under acidic conditions, although the rate can be significant in basic media as well.[3][15]

Table 2: Oxidative, Thermal, and Photostability (% Degradation)

Sulfonamide3% H₂O₂ at RT (24h)80°C Solid State (48h)Photostability (ICH Q1B)
A (p-toluenesulfonyl)2.1%1.5%3.3%
B (benzenesulfonyl)3.5%2.8%4.8%
C (p-nitrobenzenesulfonyl)4.8%4.2%6.1%

Analysis: A similar trend is observed across oxidative, thermal, and photolytic stress conditions. The electronic nature of the substituent on the sulfonyl chloride-derived portion of the molecule continues to influence stability. The electron-withdrawing nitro group in Sulfonamide C likely contributes to a higher susceptibility to oxidative attack and may also lower the energy barrier for thermal and photodegradation pathways.

The following diagram illustrates the structural differences between the parent sulfonyl chlorides, highlighting the electronic nature of the key substituent.

G cluster_A p-Toluenesulfonyl Chloride (Electron-Donating) cluster_B Benzenesulfonyl Chloride (Neutral) cluster_C p-Nitrobenzenesulfonyl Chloride (Electron-Withdrawing) A B C

Caption: Structures of parent sulfonyl chlorides.

Detailed Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed protocols for the key stability assays are provided below.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[8]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve the sulfonamide in a 0.1 M to 1 M HCl solution.[3] The mixture is typically maintained at a controlled temperature (e.g., 60-80°C) for a predetermined period (e.g., 2 to 24 hours).[3] Samples are withdrawn at various intervals, neutralized, and diluted for analysis.[3]

  • Base Hydrolysis: A similar procedure is followed using a 0.1 M to 1 M NaOH solution.[3]

2. Oxidative Degradation:

  • Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[3] The reaction is generally conducted at room temperature for a specified duration. Samples are then appropriately diluted for analysis.[3]

3. Thermal Degradation:

  • Solid State: The solid sulfonamide powder is exposed to dry heat in a calibrated oven (e.g., 60-100°C) for a defined period.[3] Samples are subsequently dissolved in a suitable solvent for analysis.[3]

  • Solution State: The sulfonamide is dissolved in an appropriate solvent and heated at a controlled temperature.[3]

4. Photodegradation:

  • The sulfonamide solution is exposed to a light source emitting both visible and ultraviolet radiation, as stipulated by ICH guideline Q1B.[3][4][9][10] A control sample is stored under the same conditions but protected from light.[3]

Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent sulfonamide and its degradation products.

1. Instrumentation:

  • An HPLC system equipped with a photodiode array (PDA) or UV detector is commonly employed.[3]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3]

  • Column Temperature: The column is maintained at a constant temperature (e.g., 25-40°C) to ensure reproducibility.[3]

3. Sample Preparation:

  • Samples from forced degradation studies are neutralized, if necessary, and diluted with the mobile phase to an appropriate concentration.[3] Filtration through a 0.45 µm membrane filter prior to injection is recommended.[3]

4. Method Validation:

  • The HPLC method must be thoroughly validated according to ICH guidelines to confirm its specificity, accuracy, precision, linearity, and robustness.[3]

Conclusion: Strategic Selection of Sulfonyl Chlorides for Enhanced Stability

The stability of a sulfonamide is a critical attribute that is significantly influenced by the electronic properties of its sulfonyl chloride precursor. As demonstrated by the presented data and supported by established chemical principles, the use of sulfonyl chlorides with electron-donating substituents can lead to sulfonamides with enhanced stability against hydrolytic, oxidative, thermal, and photolytic degradation. Conversely, sulfonyl chlorides bearing strong electron-withdrawing groups tend to yield less stable sulfonamides.

These findings have profound implications for drug discovery and development. By judiciously selecting sulfonyl chloride building blocks, researchers can proactively design sulfonamide drug candidates with improved stability profiles. This, in turn, can lead to a more streamlined development process, longer product shelf-life, and ultimately, safer and more effective medicines. The application of rigorous forced degradation studies, as outlined in this guide, is paramount for empirically verifying these stability characteristics and ensuring the quality and robustness of new chemical entities.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • PubMed. (2022, February 15). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved from [Link]

  • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. Retrieved from [Link]

  • CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • AKJournals. (n.d.). Study of the thermal properties of derivatives of sulfonamides. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • SpringerLink. (n.d.). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]

  • Figshare. (2016, February 17). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MDPI. (2022, September 22). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Retrieved from [Link]

  • PubMed. (n.d.). Effects of pH on the accumulation of sulfonamides by fish. Retrieved from [Link]

  • MDPI. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

Sources

Comparative

Strategic Alternatives to 4-(Morpholine-4-carbonyl)benzenesulfonyl Chloride in Drug Design

The following guide provides a strategic analysis of alternatives to 4-(morpholine-4-carbonyl)benzenesulfonyl chloride (CAS 881005-36-3). It addresses both process alternatives (improving synthetic stability and yield) a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a strategic analysis of alternatives to 4-(morpholine-4-carbonyl)benzenesulfonyl chloride (CAS 881005-36-3). It addresses both process alternatives (improving synthetic stability and yield) and structural alternatives (bioisosteres for improved pharmacokinetics).[1]

[1][2]

Executive Summary

4-(Morpholine-4-carbonyl)benzenesulfonyl chloride is a bifunctional reagent widely used to introduce a morpholine-amide motif —a privileged scaffold for improving aqueous solubility and metabolic stability—while simultaneously providing a reactive sulfonyl chloride handle for sulfonamide formation.[1][2]

However, its utility is often compromised by:

  • Hydrolytic Instability: The sulfonyl chloride moiety degrades rapidly in moist air or aqueous solvents, leading to variable yields.[1]

  • Metabolic Liabilities: The morpholine ring can suffer from oxidative metabolism, and the amide linker may be susceptible to hydrolysis in vivo.[1]

  • Solubility Limitations: While morpholine improves solubility, modern drug design often requires "super-solubilizers" or vectors with lower lipophilicity (ClogP).[1]

This guide presents superior alternatives categorized by Synthetic Reagents (Process Chemistry) and Structural Bioisosteres (Medicinal Chemistry).

Process Alternatives: The Shift to Sulfonyl Fluorides (SuFEx)[3]

The most significant advancement in sulfonamide synthesis is the replacement of sulfonyl chlorides with Sulfonyl Fluorides , utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.

Why Switch?
  • Thermodynamic Stability: The S–F bond is stronger (approx. 130 kcal/mol) than the S–Cl bond, making sulfonyl fluorides resistant to hydrolysis and reduction. They are stable in water, hot alcohol, and even refluxing aniline, reacting only when activated.

  • Chemoselectivity: Unlike chlorides, sulfonyl fluorides do not react indiscriminately with nucleophiles.[1][3] They require specific activation (e.g., by Ca²⁺ or silyl ethers), allowing for "click" chemistry applications in complex biological environments.

Recommended Reagent Substitution

Target: 4-(Morpholine-4-carbonyl)benzenesulfonyl fluoride [1][2]

FeatureSulfonyl Chloride (Traditional)Sulfonyl Fluoride (SuFEx Alternative)
Stability Hydrolyzes in minutes/hoursStable for months/years on shelf
Reaction Conditions Basic conditions (Pyridine/TEA), sensitive to waterSilyl-protected amines + Activator (DBU/BTMG)
Purification Often requires immediate useCan be purified via silica chromatography
Selectivity Reacts with 1°/2° amines and alcohols indiscriminatelyOrthogonal to alcohols; specific to silyl-amines
Experimental Protocol: SuFEx Coupling

This protocol replaces the standard base-mediated sulfonylation.[1][2]

Reagents:

  • Sulfonyl Fluoride derivative (1.0 equiv)[4]

  • Amine partner (1.1 equiv)

  • Additive: Ca(NTf2)2 (5 mol%) or DBU (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Preparation: Dissolve 4-(morpholine-4-carbonyl)benzenesulfonyl fluoride (0.5 mmol) and the amine coupling partner (0.55 mmol) in MeCN (2 mL).

  • Activation: Add DBU (0.6 mmol) dropwise. Note: For sensitive substrates, use Ca(NTf2)2 catalyst instead of base.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor by LC-MS (The fluoride is distinct from the hydrolyzed acid).[1][2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), dry over MgSO₄, and concentrate.

  • Result: High-purity sulfonamide with minimal hydrolysis byproducts.[2]

Structural Alternatives: Bioisosteres for Drug Design[1][6][7][8]

When the morpholine-amide tail limits efficacy or PK properties, replace the reagent with one of the following bioisosteres.

A. Heterocycle Replacements (The "Tail")

The morpholine ring is a classic solubilizer, but alternatives can offer better metabolic profiles or vector orientations.

Alternative ReagentStructure ModificationRationale
4-(1,1-Dioxothiomorpholine-4-carbonyl)... Morpholine

Thiomorpholine-1,1-dioxide
Metabolic Stability. Blocks oxidation sites on the ring; introduces a polar H-bond acceptor.
4-(2-Oxa-6-azaspiro[3.3]heptane-6-carbonyl)... Morpholine

Spirocycle
Lower Lipophilicity. Reduces ClogP while maintaining polarity.[1][2] A modern "rigidified" morpholine mimic.
4-(4-Methylpiperazin-1-ylcarbonyl)... Morpholine

N-Methyl Piperazine
Basicity. Introduces a basic nitrogen (pKa ~8) for salt formation and lysosomal trapping.[1][2]
B. Linker Replacements (The "Bridge")

The carbonyl (amide) linker increases polarity but adds a hydrogen bond acceptor/donor pair that may not be desired.

  • Direct Attachment: Use 4-Morpholinobenzenesulfonyl chloride .[1][2][5]

    • Effect: Removes the carbonyl.[1] Increases electron density on the sulfonamide (more stable).

  • Methylene Linker: Use 4-(Morpholinomethyl)benzenesulfonyl chloride .[1][2]

    • Effect: Breaks conjugation. Increases flexibility (sp3 carbon) and basicity of the morpholine nitrogen.

Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the appropriate alternative based on the specific failure mode of the original reagent.

DrugDesignAlternatives Start Target Reagent: 4-(Morpholine-4-carbonyl) benzenesulfonyl chloride Problem Identify Limitation Start->Problem Instability Chemical Instability (Hydrolysis/Low Yield) Problem->Instability Yield Issues Metabolism Metabolic Liability (Rapid Clearance) Problem->Metabolism High Clearance Solubility Poor Solubility/Permeability Problem->Solubility Low Bioavailability SuFEx Switch to SuFEx: Use Sulfonyl Fluoride Instability->SuFEx Use R-SO2-F Spiro Bioisostere: 2-Oxa-6-azaspiro[3.3]heptane Metabolism->Spiro Reduce Lipophilicity Thiomorph Bioisostere: Thiomorpholine-1,1-dioxide Metabolism->Thiomorph Block Oxidation Piperazine Bioisostere: N-Methyl Piperazine (Salt formation) Solubility->Piperazine Add Ionizable Group

Caption: Decision tree for selecting synthetic or structural alternatives based on specific drug design challenges.

Comparative Data Analysis

The following table compares the physicochemical properties of the fragment introduced by these reagents (i.e., the R-SO2-NH- portion attached to a hypothetical phenyl core).

Fragment Derived FromClogP (Approx)TPSA (Ų)H-Bond AcceptorsKey Advantage
Morpholine-amide (Standard) 0.5 50 4 Standard polarity balance
Piperazine-amide (N-Me)0.8454Ionizable (Solubility++)
2-Oxa-6-azaspiro[3.3]heptane0.1504Low Lipophilicity (Metabolic Stability)
Thiomorpholine-1,1-dioxide-0.2855Highly Polar / Stable
Morpholinomethyl (Linker change)1.1303Flexible / Basic

Data Note: Values are calculated estimates for the Ph-SO2-NH-Ph-R fragment using ChemDraw Professional v16.0 algorithms.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • ChemScene. "4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride Product Data." Link

  • Enamine Ltd. "Sulfonyl Fluorides as Stable Alternatives to Chlorides in Library Synthesis."[1] Enamine Technical Notes. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride

As a Senior Application Scientist, I cannot overstate the importance of treating sulfonyl chlorides as dynamic, reactive systems rather than static powders. The compound 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating sulfonyl chlorides as dynamic, reactive systems rather than static powders. The compound 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride presents a dual threat: its core acts as a potent electrophile essential for synthesizing sulfonamides, while its rapid degradation in the presence of moisture releases lethal gas.

This guide provides field-proven, self-validating protocols for the safe handling, weighing, and disposal of this specific reagent, ensuring both scientific integrity and absolute laboratory safety.

Mechanistic Hazard Profile & Causality

To handle 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride safely, you must understand the causality behind its hazards. The compound is classified as toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331), and it causes severe skin burns (H314)[1].

The Hydrolysis Threat: When exposed to ambient humidity, the highly electrophilic sulfonyl chloride group undergoes rapid, exothermic hydrolysis: Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl (gas)

This reaction generates two severe hazards:

  • Hydrogen Chloride (HCl) Gas: As the reaction proceeds, it releases pressurized, corrosive HCl gas. According to the2, inhalation of concentrated HCl gas can lead to laryngeal spasm and delayed pulmonary edema—a potentially fatal accumulation of fluid in the lungs[2].

  • Sulfonic Acid Formation: The resulting sulfonic acid byproduct (Ar-SO₃H) is highly corrosive and causes deep tissue necrosis upon skin contact. Furthermore, the morpholine moiety in this specific molecule contains a basic nitrogen center, which can form complex zwitterionic hydrochloride salts during decomposition, complicating cleanup efforts.

Quantitative Hazard Data Summary

Parameter Value / Limit Source
Molecular Weight 289.74 g/mol ChemScene[1]
Hazard Classes H301, H311, H314, H331 (Packing Group II) ChemScene[1]
HCl OSHA PEL (Ceiling) 5 ppm (7 mg/m³) CDC[2]
HCl NIOSH IDLH 50 ppm CDC[2]

| HCl Odor Threshold | 0.77 ppm (Warning: Olfactory fatigue occurs rapidly) | CDC[2] |

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive sulfonyl chlorides. The following matrix outlines the mandatory protective gear and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Tight-fitting safety goggles AND a full-face shield.Protects against corrosive dust and localized pockets of pressurized HCl gas that may escape upon opening the reagent bottle.
Hands Heavy-duty Butyl rubber gloves (min 0.4mm) or double-gloved Nitrile.Sulfonyl chlorides and the anhydrous organic solvents used to dissolve them (e.g., DCM, THF) rapidly permeate standard latex or thin nitrile.
Body Tyvek/ChemMAX chemical-resistant coveralls or a heavy-duty acid-resistant apron.Prevents corrosive dust from settling on porous cotton lab coats, which can trap the chemical against the skin and react with ambient sweat.
Respiratory NIOSH-approved full-face respirator with ABEK (acid gas) cartridges.Mandatory if weighing outside a glovebox. Protects against the rapid volatilization of HCl gas[2].

Operational Protocol: Safe Handling & Weighing

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure the chemical remains stable and the operator remains safe, adhering to the standards outlined in 3[3].

Step 1: Environmental Preparation & PPE Validation

  • Conduct all operations inside a certified chemical fume hood (minimum face velocity of 100 fpm) or a nitrogen-purged glovebox.

  • Self-Validation: Before handling, perform a visual inspection and inflation test on your butyl rubber gloves to ensure no micro-punctures exist.

Step 2: Vessel Depressurization

  • Hold the reagent bottle inside the fume hood, pointing the cap away from you. Slowly loosen the cap to vent any built-up HCl gas.

  • Self-Validation: Listen closely. If a distinct "hiss" is heard, the reagent has been exposed to moisture and has begun degrading. You must verify the reagent's purity via LC-MS or NMR before using it in sensitive syntheses.

Step 3: Weighing Protocol

  • Use a static-free, dry plastic weighing boat. Do not use metal spatulas. HCl byproducts can corrode metal and introduce transition metal impurities into your reaction. Use a PTFE or ceramic spatula.

  • Keep the source bottle open for the absolute minimum time required.

Step 4: Solvent Dissolution (The Stabilization Step)

  • Immediately dissolve the weighed solid in an anhydrous, aprotic solvent (e.g., dry dichloromethane or tetrahydrofuran) before adding it to your main reaction flask.

  • Causality: Dissolving the reagent stabilizes the electrophile and allows for dropwise, temperature-controlled addition to your reaction mixture, mitigating the highly exothermic nature of sulfonamide formation.

Step 5: Tool Decontamination

  • Submerge all used weighing boats and spatulas in a beaker of 5% sodium bicarbonate solution inside the fume hood to safely quench residual chemical before removing them to the sink.

Emergency Response & Spill Management

In the event of a spill, the introduction of water will cause a violent exothermic reaction and a massive release of toxic gas. Never use water to clean up a sulfonyl chloride spill.

SpillResponse Spill Spill Detected: 4-(4-morpholinylcarbonyl) benzenesulfonyl chloride Evacuate Evacuate Area & Assess Spill Size Spill->Evacuate Large Large Spill (>50g) or Outside Hood Evacuate->Large Small Small Spill (<50g) Contained in Hood Evacuate->Small Hazmat Evacuate Lab & Call HAZMAT Team Large->Hazmat PPE Don Heavy PPE (Respirator, Butyl Gloves) Small->PPE Neutralize Smother with Dry Sand or Soda Ash (NO WATER) PPE->Neutralize Collect Sweep with Plastic Tools into Vented Container Neutralize->Collect Dispose Transfer to Hazardous Acidic Waste Collect->Dispose

Figure 1: Emergency spill response and neutralization workflow for sulfonyl chloride exposure.

Step-by-Step Spill Cleanup (Small, Contained Spills Only):

  • Smother: Cover the solid spill completely with dry sand or a 1:1 mixture of soda ash (sodium carbonate) and clay cat litter. This absorbs ambient moisture and physically contains the reactive powder.

  • Sweep: Using non-sparking plastic tools, gently sweep the neutralized mixture into a wide-mouth, ventilated hazardous waste container.

  • Ventilate: Leave the waste container loosely capped inside the fume hood for 24 hours to allow any residual HCl gas to vent safely before sealing it for EHS pickup.

Disposal & Waste Management Plan

Improper disposal of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride can lead to pressurized waste containers that may rupture.

Step-by-Step Quenching & Disposal:

  • Active Quenching: Do not dispose of unquenched material directly into waste streams. Slowly add the residual material to a large volume of stirred, ice-cold 1M NaOH or saturated NaHCO₃ solution inside the fume hood.

    • Causality: The alkaline solution neutralizes the generated HCl and irreversibly converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.

  • Self-Validating Verification: Test the pH of the quenched solution using universal indicator paper. The solution must remain basic (pH > 8). If the solution turns acidic, the quench is incomplete; add more NaOH until a stable basic pH is achieved.

  • Segregation: Transfer the neutralized aqueous layer to a designated "Aqueous Basic Waste" container. Crucial: Do not mix with acidic waste streams or amine-containing wastes.

  • Labeling: Clearly label the container with the final chemical constituents (e.g., "Sodium 4-(4-morpholinylcarbonyl)benzenesulfonate, aqueous, pH 9").

References

  • ChemScene. "881005-36-3 | 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride".
  • Centers for Disease Control and Prevention (CDC). "Hydrogen Chloride | Medical Management Guidelines".
  • National Academies Press / Organic Syntheses. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride
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4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride
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